Product packaging for Lamotrigine N2-Oxide(Cat. No.:CAS No. 136565-76-9)

Lamotrigine N2-Oxide

Cat. No.: B194302
CAS No.: 136565-76-9
M. Wt: 272.09 g/mol
InChI Key: YGGNPWUXPLVPLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lamotrigine analog for production of anti-lamotrigine antibodies and use as immunoassay reagent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N5O B194302 Lamotrigine N2-Oxide CAS No. 136565-76-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5O/c10-5-3-1-2-4(6(5)11)7-8(12)14-9(13)16(17)15-7/h1-3,17H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGNPWUXPLVPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50568044
Record name 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136565-76-9
Record name Lamotrigine N2-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136565769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-6-(2,3-dichlorophenyl)-3-imino-1,2,4-triazin-2(3H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50568044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMOTRIGINE N2-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38TV183VGM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Lamotrigine N2-Oxide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a key metabolite of the widely used anticonvulsant and mood-stabilizing drug, Lamotrigine. The guide covers its chemical structure, physicochemical properties, metabolic pathway, and detailed analytical protocols for its quantification in biological matrices.

Chemical Identity and Structure

This compound (LTG N2-Oxide) is a primary metabolite of Lamotrigine, formed through oxidation.[1][2] Its formal chemical name is 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide.[1] The structure consists of a 2,3-dichlorophenyl group attached to a 1,2,4-triazine ring, which is substituted with two amino groups and an N-oxide at the 2-position of the triazine ring.

The canonical SMILES representation of the molecule is C1=CC(=C(C(=C1)Cl)Cl)C2=NN(C(=N)N=C2N)O.[3][4]

Caption: Logical diagram of this compound structure.

Physicochemical Properties

This compound is synthesized and used as a reference standard for analytical and quality control applications in drug development and clinical monitoring. Its key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₉H₇Cl₂N₅O
Molecular Weight 272.09 g/mol
Monoisotopic Mass 271.0027653 Da
CAS Number 136565-76-9
IUPAC Name 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine
Synonyms LTG N2-oxide, Lamotrigine Impurity 20
XLogP3 (Predicted) 1.4
Appearance Solid
Solubility Slightly soluble in DMSO and Methanol

Metabolic Pathway of Lamotrigine

Lamotrigine is extensively metabolized in the liver, primarily through glucuronidation by UDP-glucuronyl transferases. A secondary but significant metabolic route is N-oxidation, which results in the formation of this compound. This metabolite, along with the N2-glucuronide conjugate, is then excreted in the urine. Understanding this pathway is critical for evaluating the drug's pharmacokinetics and potential drug-drug interactions.

cluster_metabolism Hepatic Metabolism cluster_pathways LTG Lamotrigine (Parent Drug) N2O This compound LTG->N2O N-Oxidation N2G Lamotrigine N2-Glucuronide (Major Metabolite) LTG->N2G UGT Enzyme (Glucuronidation) Excretion Renal Excretion (Urine) N2O->Excretion N2G->Excretion

Caption: Metabolic pathway of Lamotrigine.

Experimental Protocols

Quantification of this compound in Human Plasma via UHPLC-MS/MS

A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method allows for the simultaneous determination of Lamotrigine and its key metabolites, including the N2-Oxide, in patient plasma. This method is crucial for therapeutic drug monitoring and pharmacokinetic studies.

A. Sample Preparation:

  • Collection: Collect patient blood samples in appropriate anticoagulant tubes.

  • Separation: Centrifuge the blood samples to separate the plasma.

  • Protein Precipitation: Precipitate plasma proteins by adding methanol. This step effectively releases the analytes into the supernatant for analysis.

  • Extraction: Centrifuge the mixture and collect the supernatant containing this compound and other analytes.

B. Chromatographic Conditions:

  • System: UHPLC system coupled with a tandem mass spectrometer.

  • Column: Agilent Poroshell 120 SB-C18 (4.6 × 50 mm, 2.7 μm) or equivalent.

  • Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol.

  • Flow Rate: 0.4 mL/min.

  • Total Run Time: 3 minutes.

C. Mass Spectrometry Detection:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Ion Transition: The specific precursor-to-product ion transition for this compound is m/z 272.2 → 241.9.

  • Internal Standard: A stable isotope-labeled version of Lamotrigine (e.g., LTG-¹³C₃) is used as an internal standard, with an ion transition of m/z 259.1 → 144.8.

D. Method Validation:

  • Calibration Range: The method is linear over a calibration range of 0.000625 to 0.05 mg/L for this compound.

  • Precision and Accuracy: The method demonstrates high precision, with intra-day and inter-day coefficients of variation (CV) of less than 15%.

  • Stability: Analytes are stable in plasma for at least 8 hours at room temperature, 80 days at -80 °C, and through three freeze-thaw cycles.

cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample Collection precip 2. Protein Precipitation (Methanol) plasma->precip extract 3. Supernatant Extraction precip->extract inject 4. Injection into UHPLC extract->inject sep 5. Chromatographic Separation (C18 Column) inject->sep detect 6. MS/MS Detection (MRM, m/z 272.2 → 241.9) sep->detect quant 7. Quantification (vs. Calibration Curve) detect->quant

Caption: Analytical workflow for this compound.

References

Lamotrigine N2-Oxide (CAS: 136565-76-9): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine N2-Oxide is a prominent metabolite and a key reference standard for the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine.[1][2][3] As a phenyltriazine derivative, Lamotrigine's therapeutic efficacy is well-established; however, a thorough understanding of its metabolic fate is crucial for comprehensive pharmacological and toxicological assessments. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, metabolic pathway, and analytical determination. This document is intended to serve as a valuable resource for professionals engaged in drug metabolism studies, analytical method development, and quality control processes related to Lamotrigine.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for the development of analytical methods and for understanding its behavior in biological systems.

PropertyValueSource
CAS Number 136565-76-9[1][2]
Molecular Formula C₉H₇Cl₂N₅O
Molecular Weight 272.1 g/mol
IUPAC Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide
Synonyms LTG N2-oxide
Physical Form Solid
Solubility Slightly soluble in DMSO and Methanol

Metabolic Pathway of Lamotrigine

Lamotrigine undergoes extensive metabolism in humans, with the primary route being glucuronidation. N-oxidation represents a minor metabolic pathway. The metabolic conversion of Lamotrigine to this compound is a secondary route of elimination. The major metabolite is the inactive Lamotrigine 2-N-glucuronide conjugate. The metabolic pathway is depicted below.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine 2-N-Glucuronide (Major Metabolite, Inactive) Lamotrigine->N2_Glucuronide UDP-Glucuronosyltransferases (UGT1A4, UGT2B7) (Major Pathway) N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide N-oxidation (Minor Pathway) Arene_Oxide Arene Oxide Intermediate (Reactive Metabolite) Lamotrigine->Arene_Oxide Cytochrome P450 (CYP2A6, CYP2D6) (Minor Pathway) Glutathione_Adduct Glutathione Adducts Arene_Oxide->Glutathione_Adduct Glutathione Conjugation

Metabolic pathway of Lamotrigine.

Experimental Protocols

Analysis of Lamotrigine and its Metabolites in Human Plasma by UHPLC-MS/MS

This section details a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in human plasma.

1. Sample Preparation

  • To 100 µL of plasma sample, add 20 µL of an internal standard solution (e.g., Lamotrigine-¹³C₃).

  • Add 20 µL of 5% formic acid in water to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 80 µL of the supernatant to a clean tube.

  • Add 40 µL of water to the supernatant.

  • Vortex for 30 seconds.

  • Inject an aliquot of the final solution into the UHPLC-MS/MS system.

2. UHPLC Conditions

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lamotrigine: m/z 256.0 → 211.0

    • This compound: m/z 272.0 → 227.0

    • Lamotrigine N2-glucuronide: m/z 432.0 → 256.0

    • Internal Standard (Lamotrigine-¹³C₃): m/z 259.0 → 214.0

4. Quantitative Data

AnalyteCalibration Range (ng/mL)
Lamotrigine2.5 - 5000
This compound0.25 - 50
Lamotrigine N2-glucuronide2.5 - 5000

This method demonstrates good linearity, precision, and accuracy for the quantification of Lamotrigine and its metabolites in human plasma.

Visualizations

Experimental Workflow for UHPLC-MS/MS Analysis

The following diagram illustrates the workflow for the UHPLC-MS/MS analysis of Lamotrigine and its metabolites in human plasma.

UHPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL) Plasma->Add_IS Add_Acid Add 5% Formic Acid (20 µL) Add_IS->Add_Acid Vortex1 Vortex (1 min) Add_Acid->Vortex1 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant (80 µL) Centrifuge->Supernatant Add_Water Add Water (40 µL) Supernatant->Add_Water Vortex2 Vortex (30 sec) Add_Water->Vortex2 Final_Sample Final Sample for Injection Vortex2->Final_Sample Injection Inject into UHPLC-MS/MS Final_Sample->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis

UHPLC-MS/MS analysis workflow.

Conclusion

This compound is a minor but important metabolite of Lamotrigine. While it does not appear to have significant pharmacological activity itself, its accurate detection and quantification are essential for a complete understanding of Lamotrigine's pharmacokinetics. The availability of well-characterized reference standards and validated analytical methods, such as the UHPLC-MS/MS protocol detailed in this guide, is critical for researchers and drug development professionals. Further investigation into the potential for this metabolite to be involved in any off-target effects or drug-drug interactions may be warranted, although current evidence suggests its role is primarily that of a metabolic byproduct.

References

Lamotrigine N2-Oxide: A Comprehensive Technical Guide on its Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to Lamotrigine N2-Oxide, a minor but significant metabolite of the widely used anticonvulsant and mood-stabilizing drug, Lamotrigine. This document consolidates information on its initial identification, metabolic pathway, and the analytical methods developed for its detection and quantification. Detailed experimental protocols for its analysis are provided, along with a proposed synthesis method based on established chemical principles. Quantitative data are presented in structured tables for clarity, and logical relationships are visualized using diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a second-generation antiepileptic drug first synthesized in the late 1970s by Burroughs Wellcome and launched in 1990.[1][2] Its primary mechanism of action involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and modulates the release of excitatory neurotransmitters like glutamate.[3] While effective in managing epilepsy and bipolar disorder, its clinical use necessitates a thorough understanding of its metabolic fate.

Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main metabolite being the inactive 2-N-glucuronide conjugate.[3] However, a minor metabolic pathway involves oxidation, leading to the formation of this compound.[4] This document focuses specifically on this N-oxide metabolite, tracing its discovery and compiling essential technical information for the scientific community.

Discovery and History

The identification of this compound is rooted in early metabolic studies of Lamotrigine. One of the earliest reports identifying this metabolite was by Doig and Clare in 1991 , from the Wellcome Research Laboratories. Using thermospray liquid chromatography-mass spectrometry (LC-MS), they successfully identified various urinary metabolites of Lamotrigine, including the N2-oxide derivative.

Subsequent studies further solidified the existence and metabolic relevance of this compound. A notable study by Maggs et al. in 2000 investigated the metabolism of radiolabeled Lamotrigine in rats. This study provided quantitative data, demonstrating that a small fraction of the administered dose is excreted in the urine as the N-oxide metabolite. These foundational studies were crucial in mapping the complete metabolic profile of Lamotrigine and understanding the minor oxidative pathways it undergoes. The availability of this compound as a reference standard from various chemical suppliers today is a testament to the established understanding of its role in Lamotrigine's metabolism.

Metabolic Pathway

Lamotrigine undergoes metabolism primarily in the liver. While the major pathway is N-glucuronidation, a minor pathway involves oxidation of the triazine ring, resulting in the formation of this compound. This oxidative metabolism is a secondary route of elimination for the parent drug.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Oxide This compound Lamotrigine->N2_Oxide Oxidation (Minor Pathway) N2_Glucuronide Lamotrigine 2-N-Glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide Glucuronidation (Major Pathway)

Metabolic pathway of Lamotrigine.

Physicochemical and Pharmacokinetic Data

Quantitative data for this compound is essential for its use as a reference standard in analytical studies. The following tables summarize key physicochemical and pharmacokinetic parameters.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number136565-76-9
Molecular FormulaC₉H₇Cl₂N₅O
Molecular Weight272.1 g/mol
IUPAC Name6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference
Urinary Excretion (% of Dose)0.9 ± 0.2%

Experimental Protocols

Synthesis of this compound (Proposed)

While a detailed, publicly available synthesis protocol for this compound is scarce, a plausible method can be derived from general procedures for the N-oxidation of 1,2,4-triazines. The synthesis would likely involve the direct oxidation of Lamotrigine using a suitable oxidizing agent.

Synthesis_Workflow Start Start: Lamotrigine Dissolution Dissolve Lamotrigine in a suitable organic solvent (e.g., acetic acid) Start->Dissolution Oxidation Add oxidizing agent (e.g., hydrogen peroxide or m-chloroperoxybenzoic acid) Dissolution->Oxidation Reaction Stir at controlled temperature Oxidation->Reaction Workup Quench reaction and perform aqueous workup Reaction->Workup Purification Purify by recrystallization or column chromatography Workup->Purification Characterization Characterize the product (NMR, MS, etc.) Purification->Characterization End End: this compound Characterization->End

Proposed synthesis workflow for this compound.

Materials:

  • Lamotrigine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution) or m-Chloroperoxybenzoic acid (m-CPBA)

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Magnesium Sulfate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve Lamotrigine in glacial acetic acid.

  • Slowly add hydrogen peroxide solution or a solution of m-CPBA in a suitable solvent while maintaining the temperature (e.g., with an ice bath).

  • Allow the reaction to stir at room temperature or a slightly elevated temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess oxidizing agent.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Method: UHPLC-MS/MS for Quantification in Plasma

A validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method is commonly used for the simultaneous determination of Lamotrigine and its metabolites in biological matrices.

Table 3: UHPLC-MS/MS Parameters for this compound Analysis

ParameterConditionReference
Chromatography
ColumnC18 reverse-phase column
Mobile PhaseGradient elution with acetonitrile and water containing a modifier (e.g., formic acid)
Flow Rate0.4 mL/min
Run Time3 min
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Transition (m/z)272.2 > 241.9
Calibration Range0.000625 - 0.05 mg/L

Sample Preparation (Plasma):

  • To a plasma sample, add an internal standard (e.g., Lamotrigine-¹³C₃).

  • Perform protein precipitation by adding a suitable organic solvent (e.g., methanol or acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Inject the supernatant into the UHPLC-MS/MS system.

Characterization Data

The structural confirmation of this compound relies on spectroscopic techniques.

Mass Spectrometry

The characteristic ion transition for this compound in tandem mass spectrometry is m/z 272.2 → 241.9. This corresponds to the fragmentation of the protonated molecule [M+H]⁺.

MS_Fragmentation Parent [M+H]⁺ m/z 272.2 Fragment Fragment Ion m/z 241.9 Parent->Fragment Collision-Induced Dissociation

Mass spectrometry fragmentation of this compound.
NMR Spectroscopy (Predicted)

Conclusion

This compound, a minor metabolite of Lamotrigine, was first identified in the early 1990s through advanced analytical techniques. While it represents a minor pathway in Lamotrigine's overall metabolism, its characterization is crucial for a complete understanding of the drug's disposition and for the development of comprehensive analytical methods for therapeutic drug monitoring and metabolic studies. This technical guide provides a consolidated resource for researchers and professionals, offering historical context, quantitative data, and detailed experimental protocols relevant to this compound. Further research into its specific synthesis and detailed spectroscopic characterization will continue to be of value to the pharmaceutical sciences community.

References

Lamotrigine N2-Oxide: An In-Depth Technical Guide to a Minor Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an established antiepileptic drug also utilized in the management of bipolar disorder, undergoes extensive metabolism in the human body. While the primary metabolic route is glucuronidation, leading to the formation of the inactive 2-N-glucuronide conjugate, a number of minor metabolites are also formed.[1][2] Among these is Lamotrigine N2-oxide, a product of oxidation of the parent molecule. This technical guide provides a comprehensive overview of this compound, consolidating available quantitative data, detailing experimental protocols for its analysis, and illustrating its position within the broader metabolic pathway of Lamotrigine.

Chemical and Physical Properties

This compound is chemically identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide.[3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number136565-76-9[3]
Molecular FormulaC₉H₇Cl₂N₅O[3]
Molecular Weight272.1 g/mol
AppearanceSolid
SolubilitySlightly soluble in DMSO and Methanol

Metabolic Pathway of Lamotrigine

Lamotrigine is predominantly metabolized in the liver. The main pathway involves direct N-glucuronidation at the N2-position of the triazine ring, a reaction primarily catalyzed by the UDP-glucuronosyltransferase (UGT) enzyme UGT1A4. A smaller fraction undergoes glucuronidation at the N5-position.

A minor pathway involves the oxidation of Lamotrigine. It is crucial to distinguish between two distinct oxidative processes. One is the formation of a reactive arene oxide intermediate on the dichlorophenyl ring, which is mediated by cytochrome P450 enzymes, specifically CYP2A6 and CYP2D6. This arene oxide can then be detoxified through conjugation with glutathione. The second, and the focus of this guide, is the formation of this compound through oxidation of one of the nitrogen atoms on the triazine ring. While the specific enzymes responsible for N-oxidation at the N2-position are not as extensively characterized as those for arene oxide formation, this metabolite is consistently detected in in vivo and in vitro studies.

Below is a diagram illustrating the metabolic pathways of Lamotrigine.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine N2-Glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide UGT1A4 (major) UGT2B7 N5_Glucuronide Lamotrigine N5-Glucuronide (Minor Metabolite) Lamotrigine->N5_Glucuronide UGTs N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide Oxidation Arene_Oxide Arene Oxide Intermediate (Minor Pathway) Lamotrigine->Arene_Oxide CYP2A6, CYP2D6 GSH_Adduct Glutathione Adduct Arene_Oxide->GSH_Adduct GSH Conjugation

Caption: Metabolic pathways of Lamotrigine.

Quantitative Data

The formation of this compound is consistently reported as a minor metabolic pathway. Quantitative data from various studies are summarized below.

Table 1: Quantitative Analysis of Lamotrigine and its Metabolites

MatrixAnalyteConcentration Range / Amount DetectedStudy Population / ModelReference
Human PlasmaLamotrigine0.025 - 2 mg/L (Calibration Range)Epileptic Patients
Human PlasmaLamotrigine N2-glucuronide0.025 - 2 mg/L (Calibration Range)Epileptic Patients
Human PlasmaThis compound0.000625 - 0.05 mg/L (Calibration Range)Epileptic Patients
Rat Urine[¹⁴C]Lamotrigine4.5 ± 0.5% of administered doseAdult Male Wistar Rats
Rat Urine[¹⁴C]Lamotrigine N-oxide0.9 ± 0.2% of administered doseAdult Male Wistar Rats
Rat Bile[¹⁴C]Lamotrigine1.4 ± 0.3% of administered doseAdult Male Wistar Rats
Mouse HepatocytesThis compoundMajor metaboliteIn vitro
Human HepatocytesLamotrigine N2-glucuronideMajor metaboliteIn vitro

Experimental Protocols

Detailed methodologies are crucial for the accurate study and quantification of this compound. The following sections provide an overview of key experimental protocols.

Quantification of Lamotrigine and Metabolites by UHPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 300 µL of human plasma, add 50 µL of an internal standard working solution (e.g., Lamotrigine-¹³C₃,d₃).

  • Vortex the sample for 30 seconds.

  • Add 400 µL of water and vortex for another 30 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1.0 mL of methanol followed by 1.0 mL of distilled water.

  • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen gas at 40°C.

  • Reconstitute the residue in 400 µL of the mobile phase.

b. UHPLC-MS/MS Conditions

  • Chromatographic Column: A reverse-phase column suitable for polar compounds (e.g., Chromolith® SpeedROD; RP-18e).

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).

  • Flow Rate: Approximately 0.4 - 0.5 mL/min.

  • Injection Volume: 10 µL.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) with the following transitions:

    • Lamotrigine: m/z 256.0 > 144.9

    • Lamotrigine N2-glucuronide: m/z 432.1 > 256.0

    • This compound: m/z 272.2 > 241.9

    • Internal Standard (Lamotrigine-¹³C₃): m/z 259.1 > 144.8

Experimental Workflow Diagram

UHPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Dilute Add Water Vortex1->Dilute Vortex2 Vortex Dilute->Vortex2 SPE Solid-Phase Extraction Vortex2->SPE Evaporate Evaporate to Dryness SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MSMS MS/MS Detection UHPLC->MSMS

Caption: UHPLC-MS/MS experimental workflow.
In Vitro Metabolism using Human Liver Microsomes

This protocol provides a general framework for studying the formation of this compound in an in vitro setting.

a. Reagents and Materials

  • Cryopreserved human liver microsomes

  • 100 mM Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or 20 mM NADPH solution

  • Lamotrigine stock solution (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration in the incubation is <1%)

  • Organic solvent for reaction termination (e.g., ice-cold acetonitrile or methanol)

b. Incubation Protocol

  • Thaw the human liver microsomes on ice. Dilute to the desired protein concentration (e.g., 0.5-1 mg/mL) with phosphate buffer.

  • In a microcentrifuge tube, pre-incubate the microsomes at 37°C for 5 minutes.

  • Add Lamotrigine to the incubation mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system or NADPH solution.

  • Incubate at 37°C with gentle agitation for a specified time period (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent.

  • Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of this compound using a validated analytical method, such as UHPLC-MS/MS.

Logical Relationship Diagram for In Vitro Metabolism

InVitro_Metabolism Microsomes Human Liver Microsomes Incubation Incubation at 37°C Microsomes->Incubation Lamotrigine Lamotrigine Lamotrigine->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Termination Reaction Termination (Organic Solvent) Incubation->Termination Metabolites Formation of This compound Incubation->Metabolites Analysis Analysis of Supernatant (UHPLC-MS/MS) Termination->Analysis Metabolites->Analysis

Caption: In vitro metabolism experimental logic.

Pharmacological Activity and Toxicology

The majority of Lamotrigine's metabolites, including the primary N2-glucuronide, are considered pharmacologically inactive. There is limited specific information available regarding the pharmacological activity or potential toxicity of this compound. As a minor metabolite, its contribution to the overall therapeutic effect or adverse drug reactions of Lamotrigine is presumed to be minimal. However, the formation of the reactive arene oxide intermediate, another minor metabolic pathway, has been associated with hypersensitivity reactions and skin rashes. It is important for researchers to differentiate between the N-oxidation at the triazine ring and the formation of the arene oxide on the dichlorophenyl ring when investigating the toxicology of Lamotrigine's oxidative metabolism.

Conclusion

This compound is a minor metabolite of Lamotrigine, formed through an oxidative pathway. While not contributing significantly to the overall clearance of the parent drug, its characterization and quantification are essential for a complete understanding of Lamotrigine's metabolic profile. The experimental protocols detailed in this guide provide a framework for the reliable analysis of this metabolite in various biological matrices. Further research is warranted to fully elucidate the specific enzymatic pathways responsible for its formation and to definitively characterize its pharmacological and toxicological properties.

References

Pharmacological Properties of Lamotrigine N2-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamotrigine, an established anticonvulsant and mood stabilizer, undergoes metabolism to several compounds, including Lamotrigine N2-Oxide. While the pharmacological profile of the parent drug, lamotrigine, is well-documented, extensive investigation of the scientific literature reveals a significant scarcity of data specifically characterizing the pharmacological properties of its N2-oxide metabolite. This technical guide provides a comprehensive overview of the known pharmacology of lamotrigine as a foundational context, details its metabolic pathways with a focus on the formation of this compound, and highlights the current knowledge gap regarding the metabolite's intrinsic activity. This document is intended to serve as a resource for researchers and professionals in drug development by summarizing the available information and identifying areas for future investigation.

Introduction to Lamotrigine

Lamotrigine is a phenyltriazine derivative with a broad spectrum of clinical applications, primarily in the management of epilepsy and bipolar disorder.[1] Its therapeutic efficacy is attributed to its effects on neuronal excitability.

Pharmacodynamics of Lamotrigine (Parent Compound)

The primary mechanism of action of lamotrigine involves the blockade of voltage-gated sodium channels, which leads to the stabilization of presynaptic neuronal membranes and a reduction in the release of excitatory amino acids, predominantly glutamate.[1][2][3]

Mechanism of Action
  • Inhibition of Voltage-Gated Sodium Channels: Lamotrigine exhibits a state-dependent blockade of voltage-gated sodium channels, showing a higher affinity for the inactivated state of the channel. This action reduces sustained high-frequency firing of neurons without significantly affecting normal synaptic transmission.

  • Modulation of Glutamate Release: By inhibiting the influx of sodium ions into presynaptic terminals, lamotrigine attenuates the release of glutamate, a key excitatory neurotransmitter implicated in the pathophysiology of epilepsy and mood disorders.[3]

  • Other Potential Mechanisms: Some studies suggest that lamotrigine may also interact with other ion channels, such as voltage-gated calcium channels, and may have weak effects on serotonin 5-HT3 receptors, though these are considered secondary to its primary mechanism.

The proposed signaling pathway for lamotrigine's primary mechanism of action is illustrated below.

Lamotrigine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Activates Glutamate_Vesicle Glutamate Vesicle VGSC->Glutamate_Vesicle Triggers Fusion Lamotrigine Lamotrigine Lamotrigine->VGSC Inhibits (State-dependent) Glutamate_Release Glutamate_Vesicle->Glutamate_Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Binds to Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Leads to

Caption: Proposed mechanism of action of Lamotrigine.

Pharmacokinetics of Lamotrigine and Formation of N2-Oxide

Absorption, Distribution, Metabolism, and Excretion (ADME) of Lamotrigine
Pharmacokinetic ParameterValue
Bioavailability~98%
Protein Binding~55%
Volume of Distribution1.28 - 1.36 L/kg
Primary MetabolismHepatic glucuronidation (UGT1A4, UGT2B7)
Major Metabolite2-N-glucuronide (inactive)
Elimination Half-life15 - 35 hours (variable)
ExcretionPrimarily renal
Metabolic Pathways of Lamotrigine

The metabolism of lamotrigine is extensive, with the primary pathway in humans being N-glucuronidation. However, other minor metabolites, including this compound, have been identified.

Lamotrigine_Metabolism cluster_major Major Pathway (Humans) cluster_minor Minor Pathways Lamotrigine Lamotrigine UGT1A4_2B7 UGT1A4, UGT2B7 Lamotrigine->UGT1A4_2B7 CYP_enzymes CYP Enzymes Lamotrigine->CYP_enzymes N2_Glucuronide 2-N-glucuronide (Inactive) UGT1A4_2B7->N2_Glucuronide N2_Oxide This compound Arene_Oxide Arene Oxide (Reactive) CYP_enzymes->N2_Oxide CYP_enzymes->Arene_Oxide

Caption: Metabolic pathways of Lamotrigine.

This compound: A Minor Metabolite

In humans, this compound is considered a minor metabolite. However, studies in animal models have shown species-dependent differences in its formation. Notably, in mouse hepatocytes, this compound has been identified as a major metabolite, and it has also been detected in the urine of rats. This suggests that the N-oxidation pathway is more significant in these species compared to humans.

Pharmacological Properties of this compound: The Knowledge Gap

Despite the identification and the development of analytical methods for this compound, there is a conspicuous absence of published data on its pharmacological properties. Extensive searches of the scientific literature did not yield any studies that have characterized its:

  • Anticonvulsant activity: It is unknown whether this compound possesses anticonvulsant properties similar to, greater than, or less than the parent compound.

  • Neuroprotective effects: There is no available data on the potential neuroprotective effects of this metabolite.

  • Mechanism of action: The molecular targets and mechanism of action of this compound have not been elucidated.

  • Quantitative pharmacological data: No IC50, ED50, Ki, or other quantitative measures of activity have been reported.

The major metabolite in humans, the 2-N-glucuronide, is known to be pharmacologically inactive. However, the activity status of the N2-oxide metabolite remains to be determined.

Experimental Protocols

Due to the lack of specific pharmacological studies on this compound, this section outlines general experimental protocols that could be employed to characterize its properties, based on the methodologies used for the parent drug, lamotrigine.

In Vitro Assessment of Anticonvulsant Activity
  • Electrophysiological Recordings:

    • Objective: To determine the effect of this compound on neuronal excitability.

    • Methodology: Whole-cell patch-clamp recordings from cultured neurons (e.g., cortical or hippocampal neurons).

    • Procedure:

      • Culture primary neurons on coverslips.

      • After a suitable period in culture, transfer a coverslip to a recording chamber on the stage of an inverted microscope.

      • Perfuse with artificial cerebrospinal fluid (aCSF).

      • Establish a whole-cell patch-clamp recording from a neuron.

      • Record baseline neuronal firing in response to depolarizing current injections.

      • Perfuse with varying concentrations of this compound and repeat the current injections.

      • Analyze the data for changes in action potential frequency, threshold, and other parameters.

    • Data Analysis: Compare the firing frequency and other electrophysiological properties before and after drug application. Generate concentration-response curves to determine an IC50 value.

In Vivo Assessment of Anticonvulsant Activity
  • Maximal Electroshock (MES) Test:

    • Objective: To evaluate the efficacy of this compound against generalized tonic-clonic seizures.

    • Animal Model: Mice or rats.

    • Procedure:

      • Administer this compound or vehicle to groups of animals at various doses.

      • At the time of expected peak effect, deliver a brief electrical stimulus via corneal or ear-clip electrodes.

      • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: Determine the median effective dose (ED50) for protection against the tonic hindlimb extension.

  • Pentylenetetrazol (PTZ) Seizure Test:

    • Objective: To assess the activity of this compound against clonic seizures.

    • Animal Model: Mice or rats.

    • Procedure:

      • Administer this compound or vehicle to groups of animals at various doses.

      • After a set pretreatment time, administer a convulsive dose of PTZ subcutaneously or intraperitoneally.

      • Observe the animals for the onset and severity of clonic seizures.

    • Data Analysis: Determine the ED50 for the prevention of clonic seizures or an increase in seizure latency.

The workflow for in vivo anticonvulsant testing is depicted below.

InVivo_Anticonvulsant_Testing start Start animal_prep Animal Acclimatization and Grouping start->animal_prep drug_admin Administer this compound or Vehicle animal_prep->drug_admin seizure_induction Induce Seizures drug_admin->seizure_induction mes_test Maximal Electroshock (MES) seizure_induction->mes_test Tonic-Clonic Model ptz_test Pentylenetetrazol (PTZ) seizure_induction->ptz_test Clonic Model observation Observe Seizure Phenotype mes_test->observation ptz_test->observation data_analysis Data Analysis (e.g., ED50 determination) observation->data_analysis end End data_analysis->end

Caption: Workflow for in vivo anticonvulsant activity screening.

Related Compounds: Sipatrigine

Sipatrigine, a derivative of lamotrigine, has demonstrated potent neuroprotective effects in preclinical models. Studies on sipatrigine have shown that it inhibits voltage-dependent sodium channels with an EC50 of 4.5 µM for reducing action potential firing and an EC50 of 7 µM for inhibiting sodium currents. This information on a structurally related compound suggests that modifications to the lamotrigine scaffold can retain or enhance its primary mechanism of action.

Conclusion and Future Directions

The pharmacological profile of this compound, a minor metabolite of lamotrigine in humans but more prominent in certain animal species, remains largely uncharacterized. While the parent drug's mechanisms of action are well-understood, the contribution, if any, of the N2-oxide metabolite to the overall pharmacological effect of lamotrigine is unknown. Given the species differences in its metabolism, further investigation into the pharmacological activity of this compound is warranted. Such studies would not only fill a significant knowledge gap but could also provide valuable insights into the structure-activity relationships of phenyltriazine anticonvulsants and inform the development of novel therapeutic agents. Future research should focus on the synthesis and subsequent pharmacological evaluation of this metabolite using the in vitro and in vivo models outlined in this guide.

References

An In-Depth Technical Guide to Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, a phenyltriazine derivative, is a widely used antiepileptic and mood-stabilizing drug. Its metabolism in humans is a critical aspect of its clinical pharmacology, leading to the formation of several metabolites. Among these is Lamotrigine N2-Oxide, a product of the oxidative metabolism of the parent drug. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its chemical identity, physicochemical properties, metabolic pathway, and analytical determination. This document is intended to serve as a valuable resource for professionals involved in drug metabolism research, pharmaceutical analysis, and the development of related compounds.

Chemical Identity

The nomenclature of this compound can be presented in several ways, reflecting different systematic naming conventions.

  • Systematic IUPAC Name: 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide[1][2]

  • Alternative IUPAC Name: 6-(2,3-dichlorophenyl)-2-hydroxy-3-imino-1,2,4-triazin-5-amine[3][4]

  • Common Synonyms: LTG N2-oxide, Lamotrigine Impurity 20[3]

  • CAS Number: 136565-76-9

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods.

PropertyValueSource
Molecular Formula C₉H₇Cl₂N₅O
Molecular Weight 272.1 g/mol
Appearance Solid
Solubility Slightly soluble in DMSO and Methanol.
XLogP3 1.4

Table 1: Physicochemical Properties of this compound

Metabolic Pathway and Formation

This compound is a minor metabolite of Lamotrigine in humans. The primary route of Lamotrigine metabolism is glucuronidation. However, a secondary pathway involving oxidation leads to the formation of the N2-oxide.

The metabolic conversion of Lamotrigine to its N2-Oxide is a crucial consideration in pharmacokinetic studies. The workflow for this metabolic process is illustrated in the following diagram.

Lamotrigine Metabolism Metabolic Pathway of Lamotrigine to N2-Oxide Lamotrigine Lamotrigine N2_Oxide This compound Lamotrigine->N2_Oxide Oxidation Glucuronide Lamotrigine N-Glucuronide (Major Metabolite) Lamotrigine->Glucuronide Glucuronidation (Major Pathway) Other Other Minor Metabolites Lamotrigine->Other

Metabolic fate of Lamotrigine.

Synthesis and Experimental Protocols

Synthesis
Analytical Determination in Biological Matrices

The quantification of Lamotrigine and its metabolites, including the N2-Oxide, in biological samples is essential for pharmacokinetic and toxicological studies. A common analytical workflow for this purpose is outlined below.

Analytical Workflow Analytical Workflow for this compound Sample Plasma Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification Analysis->Quantification

Typical bioanalytical workflow.

A validated ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been reported for the simultaneous determination of lamotrigine, lamotrigine N2-glucuronide, and this compound in human plasma. The key parameters of this method are summarized in Table 2.

ParameterDescription
Instrumentation UHPLC system coupled with a tandem mass spectrometer
Column C18 reversed-phase column
Mobile Phase Gradient elution with a mixture of acetonitrile and water containing a modifier (e.g., formic acid)
Detection Multiple Reaction Monitoring (MRM) in positive ion mode
Sample Preparation Protein precipitation followed by solid-phase extraction
Linearity Range 0.000625 - 0.05 mg/L for this compound
Intra- and Inter-day Precision < 15%
Accuracy 85-115%

Table 2: Key Parameters of a Validated UHPLC-MS/MS Method for this compound Analysis

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

This compound is a minor metabolite, and its plasma concentrations are significantly lower than those of the parent drug and the major N2-glucuronide metabolite. In a study of epileptic patients, the concentration of this compound was found to be in the range of 0.000625-0.05 mg/L.

Pharmacodynamics

There is currently limited information available regarding the specific pharmacodynamic or toxicological activity of this compound. As a minor metabolite, it is generally presumed to have minimal contribution to the overall therapeutic or adverse effects of Lamotrigine. However, further research is warranted to fully characterize its pharmacological profile.

Conclusion

This technical guide has summarized the key available information on this compound. While the IUPAC name, physicochemical properties, and analytical methods for its detection are well-documented, a detailed experimental protocol for its synthesis remains elusive in publicly accessible literature. The provided information on its metabolic formation and analytical quantification will be of significant value to researchers and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. Further investigation into the potential pharmacodynamic activity of this metabolite is encouraged to complete our understanding of its role in the clinical profile of Lamotrigine.

References

Lamotrigine N2-Oxide: An In-Depth Technical Guide for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the formation, identification, and quantification of Lamotrigine N2-Oxide, a key impurity and metabolite of the widely used anticonvulsant drug Lamotrigine.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the chemical properties, metabolic pathways, and analytical methodologies pertinent to this specific impurity, offering a valuable resource for quality control, drug metabolism, and safety assessment.

Introduction to Lamotrigine and its N2-Oxide Impurity

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a broad-spectrum anticonvulsant medication used in the treatment of epilepsy and bipolar disorder. As with any pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. This compound is a known impurity and a minor metabolite of Lamotrigine, formed through the oxidation of the nitrogen atom at the 2-position of the triazine ring. Its presence in the drug substance and formulated product needs to be carefully monitored and controlled.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide
CAS Number 136565-76-9
Molecular Formula C₉H₇Cl₂N₅O
Molecular Weight 272.09 g/mol
Appearance Solid (commercially available as a reference standard)

Formation of this compound

This compound can be formed through two primary routes: as a degradation product during the manufacturing process or storage of Lamotrigine, and as a metabolite in the human body.

Degradation Pathway

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions. Lamotrigine has been shown to be susceptible to oxidative degradation, which can lead to the formation of this compound.

A generalized workflow for conducting forced degradation studies is outlined below:

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (e.g., 0.1 N HCl) HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base Basic Hydrolysis (e.g., 1 N NaOH) Base->HPLC Analyze Samples Oxidation Oxidative (e.g., 15% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Samples Photolytic Photolytic (e.g., Sunlight Exposure) Photolytic->HPLC Analyze Samples MS LC-MS/MS for Identification HPLC->MS Characterize Degradants Lamotrigine Lamotrigine Drug Substance Lamotrigine->Acid Expose to Lamotrigine->Base Expose to Lamotrigine->Oxidation Expose to Lamotrigine->Thermal Expose to Lamotrigine->Photolytic Expose to

Caption: Forced degradation workflow for Lamotrigine.

While specific quantitative data on the percentage of this compound formed under each stress condition is not extensively published, oxidative conditions are the most likely to generate this impurity.

Metabolic Pathway

Lamotrigine is primarily metabolized in the liver via glucuronidation. However, a minor metabolic pathway involves oxidation, leading to the formation of this compound. This N-oxidation is believed to be mediated by the cytochrome P450 (CYP) enzyme system. Specifically, studies have suggested the involvement of CYP2A6 and CYP2D6 in the formation of an arene oxide intermediate, which is related to the N-oxidation pathway.[1]

G Lamotrigine Lamotrigine N2_Oxide This compound Lamotrigine->N2_Oxide CYP450 Enzymes (Minor Pathway) Arene_Oxide Arene Oxide Intermediate Lamotrigine->Arene_Oxide CYP2A6, CYP2D6 Glucuronide N-Glucuronide Metabolites (Major Pathway) Lamotrigine->Glucuronide UGT Enzymes

Caption: Metabolic pathways of Lamotrigine.

In a study involving radiolabeled lamotrigine in rats, lamotrigine N-oxide was found to constitute approximately 0.9% of the administered dose recovered in the urine.[2]

Analytical Methodologies for this compound

Accurate and sensitive analytical methods are crucial for the detection and quantification of this compound in both bulk drug substance and biological matrices. High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC method can be used to separate Lamotrigine from its impurities, including the N2-oxide.

Table 2: Example HPLC-UV Method Parameters for Lamotrigine and Impurities

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Potassium dihydrogen ortho phosphate buffer (pH 7.4) and Methanol (60:40 v/v)
Flow Rate 1.3 mL/min
Detection UV at 305 nm
Column Temperature Ambient

Experimental Protocol: HPLC-UV Analysis of Lamotrigine and Impurities

  • Standard Preparation:

    • Prepare a stock solution of Lamotrigine reference standard (e.g., 100 µg/mL) in methanol.

    • Prepare a stock solution of this compound reference standard at a known concentration in a suitable solvent.

    • Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve a desired concentration range for calibration.

  • Sample Preparation (for drug substance):

    • Accurately weigh and dissolve a known amount of the Lamotrigine drug substance in the mobile phase to obtain a final concentration within the calibration range.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions into the chromatograph.

    • Monitor the chromatogram at 305 nm.

    • Identify and quantify the this compound peak based on its retention time and the calibration curve generated from the reference standard.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For highly sensitive and specific quantification, especially in biological matrices like plasma, UHPLC-MS/MS is the method of choice.

Table 3: UHPLC-MS/MS Method Parameters for this compound in Plasma

ParameterCondition
Column C18 (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase Gradient elution with water and acetonitrile, both containing 0.1% formic acid
Flow Rate 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: m/z 272.0 -> 256.0
Internal Standard Lamotrigine-¹³C, d₃

Experimental Protocol: UHPLC-MS/MS Analysis of this compound in Plasma

  • Sample Pre-treatment:

    • To a 100 µL plasma sample, add an internal standard solution.

    • Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic and Mass Spectrometric Analysis:

    • Inject the prepared sample into the UHPLC-MS/MS system.

    • Perform chromatographic separation using the specified gradient program.

    • Monitor the specified MRM transitions for this compound and the internal standard.

    • Quantify the concentration of this compound using a calibration curve prepared in blank plasma.

A typical workflow for the bioanalytical method is presented below:

G cluster_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection UHPLC->MSMS

Caption: Bioanalytical workflow for this compound.

Regulatory Considerations and Limits

The control of impurities in pharmaceutical products is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identification, and qualification of impurities in new drug substances and new drug products, respectively.

Table 4: ICH Thresholds for Impurities in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg TDI, whichever is lower0.5% or 1.0 mg TDI, whichever is lower
> 1 g0.05%0.10% or 2.0 mg TDI, whichever is lower0.15% or 5.0 mg TDI, whichever is lower
TDI: Total Daily Intake

Specific limits for this compound are not explicitly defined in major pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Therefore, the limits are generally based on the ICH guidelines and are established by the manufacturer based on toxicological data and the manufacturing process capability.

Synthesis of this compound Reference Standard

The availability of a pure reference standard of this compound is essential for the accurate identification and quantification of this impurity. The synthesis of this compound typically involves the direct oxidation of Lamotrigine using a suitable oxidizing agent. A potential synthetic route is the oxidation of the triazine ring of lamotrigine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent.

Conclusion

This compound is a relevant impurity and minor metabolite of Lamotrigine that requires careful monitoring and control. This technical guide has provided an in-depth overview of its formation, analytical methodologies for its quantification, and the regulatory framework governing its limits. A thorough understanding of these aspects is crucial for ensuring the quality, safety, and efficacy of Lamotrigine-containing pharmaceutical products. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the pharmaceutical industry. Further research to establish more precise quantitative data on its formation under various stress conditions and to fully elucidate the enzymatic pathways involved in its metabolic formation will continue to be of value.

References

Lamotrigine N2-Oxide: A Technical Whitepaper on its Biological Significance and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamotrigine, an established phenyltriazine anticonvulsant and mood stabilizer, undergoes extensive metabolism in vivo. Among its various metabolic products is Lamotrigine N2-Oxide, a minor metabolite formed through oxidation. While the pharmacological profile of the parent drug, lamotrigine, is well-characterized—primarily involving the blockade of voltage-gated sodium channels and inhibition of glutamate release—the specific biological activity of this compound remains largely uninvestigated. This technical guide provides a comprehensive overview of this compound, summarizing its metabolic origin and the current, limited understanding of its properties. Crucially, this document serves as a resource for researchers by detailing the key experimental protocols and theoretical signaling pathways, derived from the known mechanisms of lamotrigine, that can be employed to elucidate the biological activity of its N2-oxide metabolite. This includes in-depth methodologies for assessing effects on voltage-gated sodium channels and glutamate release. The provided experimental workflows and conceptual diagrams are intended to facilitate future research into the pharmacological and toxicological profile of this metabolite, a critical step in fully understanding the complete disposition and activity of lamotrigine.

Introduction to Lamotrigine and its Metabolism

Lamotrigine is a widely prescribed therapeutic agent for the management of epilepsy and bipolar disorder.[1] Its mechanism of action is primarily attributed to the state-dependent inhibition of voltage-gated sodium channels (VGSCs), which leads to a reduction in neuronal hyperexcitability.[2][3] Additionally, lamotrigine has been shown to inhibit the release of the excitatory neurotransmitter glutamate, further contributing to its therapeutic effects.[4][5]

The in vivo disposition of lamotrigine is predominantly governed by hepatic metabolism, with the primary route of elimination being N-glucuronidation. The major metabolite is the inactive lamotrigine-2-N-glucuronide. However, several minor metabolites have also been identified, including this compound.

This compound: A Metabolite of Interest

This compound is a product of the oxidative metabolism of lamotrigine. While it is considered a minor metabolite in humans, a complete understanding of the biological activity of all metabolites is crucial for a comprehensive safety and efficacy profile of the parent drug. Currently, there is a paucity of publicly available data specifically detailing the pharmacological or toxicological activity of this compound. Studies have focused on its detection and quantification in various biological matrices as part of the broader pharmacokinetic profiling of lamotrigine. One study in cucumber plants suggested that this compound may be a short-lived intermediate.

Given the structural similarity to the parent compound, it is plausible that this compound could retain some affinity for the molecular targets of lamotrigine, albeit likely with different potency. To address this knowledge gap, this guide outlines the key experimental approaches to characterize its potential biological effects.

Proposed Experimental Protocols for Biological Activity Assessment

The following sections detail established experimental protocols that are suitable for investigating the biological activity of this compound, based on the known mechanisms of the parent drug, lamotrigine.

In Vitro Assessment of Voltage-Gated Sodium Channel (VGSC) Activity

The primary mechanism of action of lamotrigine is the blockade of VGSCs. Therefore, a key step in characterizing this compound is to assess its effects on these channels.

3.1.1. Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for studying ion channel function.

  • Objective: To determine if this compound modulates the activity of VGSCs and to quantify its potency (IC50) and effects on channel gating properties.

  • Cell Line: Human embryonic kidney (HEK-293) cells stably expressing a specific human VGSC isoform of interest (e.g., NaV1.1, NaV1.2, NaV1.5, or NaV1.7).

  • Methodology:

    • Culture HEK-293 cells expressing the target NaV channel isoform.

    • Prepare cells for patch-clamp recording.

    • Establish a whole-cell patch-clamp configuration.

    • Record baseline sodium currents elicited by a voltage-step protocol.

    • Perfuse the cells with increasing concentrations of this compound.

    • At each concentration, record the sodium currents under the same voltage protocol.

    • Analyze the data to determine the concentration-dependent block of the peak sodium current and calculate the IC50 value.

    • Investigate effects on channel kinetics, including voltage-dependence of activation and inactivation, and recovery from inactivation.

  • Data Presentation:

ParameterDescription
IC50 The half-maximal inhibitory concentration for the peak sodium current.
ΔV1/2 of Inactivation The shift in the voltage at which half the channels are inactivated.
τ of Recovery The time constant for recovery from inactivation.

3.1.2. High-Throughput Fluorescent-Based Assays

For initial screening, membrane potential-sensitive dyes can be used.

  • Objective: To rapidly screen for inhibitory activity of this compound on VGSCs.

  • Principle: These assays use fluorescent dyes that report changes in membrane potential. Depolarization caused by sodium influx through VGSCs is measured as a change in fluorescence.

  • General Protocol:

    • Plate cells stably expressing the target NaV channel in a multi-well format.

    • Load cells with a membrane potential-sensitive fluorescent dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the channels to open using a chemical activator (e.g., veratridine).

    • Measure the change in fluorescence using a plate reader.

    • Calculate the concentration-response curve and determine the IC50.

Assessment of Glutamate Release

Lamotrigine is known to inhibit the release of glutamate. This can be investigated for this compound using both in vitro and ex vivo preparations.

3.2.1. In Vitro Glutamate Release from Primary Neuronal Cultures or Synaptosomes

  • Objective: To determine if this compound inhibits depolarization-evoked glutamate release.

  • Preparation: Primary cortical or hippocampal neurons, or purified synaptosomes.

  • Methodology:

    • Prepare primary neuronal cultures or synaptosomes.

    • Pre-incubate the preparations with varying concentrations of this compound.

    • Depolarize the cells/synaptosomes with a high concentration of potassium chloride (KCl) or a chemical stimulus like 4-aminopyridine (4-AP).

    • Collect the supernatant.

    • Measure the concentration of glutamate in the supernatant using a commercially available glutamate assay kit (e.g., Amplex Red Glutamate/Glutamate Oxidase Assay Kit) or by HPLC.

  • Data Presentation:

Concentration of this compound% Inhibition of Glutamate Release
1 µM
10 µM
100 µM

3.2.2. Ex Vivo Measurement in Brain Slices

  • Objective: To measure the effect of this compound on synaptic transmission in a more intact neural circuit.

  • Preparation: Acute brain slices (e.g., hippocampus or cortex).

  • Methodology:

    • Prepare acute brain slices from rodents.

    • Maintain slices in artificial cerebrospinal fluid (aCSF).

    • Perform whole-cell patch-clamp recordings from neurons to measure evoked excitatory postsynaptic currents (eEPSCs).

    • Establish a stable baseline of eEPSCs.

    • Bath-apply this compound at a defined concentration.

    • Record eEPSCs in the presence of the compound.

    • Analyze the change in the amplitude of the eEPSCs. A decrease in amplitude without a change in the paired-pulse ratio would suggest a postsynaptic mechanism, while a change in the paired-pulse ratio would indicate a presynaptic effect on release probability.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for understanding and investigating the biological activity of this compound.

lamotrigine_pathway lamotrigine Lamotrigine vgsc Voltage-Gated Sodium Channel (VGSC) lamotrigine->vgsc Inhibits metabolism Metabolism (e.g., UGT1A4) lamotrigine->metabolism glutamate_release Glutamate Release vgsc->glutamate_release Reduces neuronal_excitability Neuronal Hyperexcitability glutamate_release->neuronal_excitability Decreases n2_oxide This compound metabolism->n2_oxide n2_glucuronide 2-N-Glucuronide (Inactive) metabolism->n2_glucuronide n2_oxide->vgsc ? (Potential Activity) n2_oxide->glutamate_release ? (Potential Activity)

Caption: Metabolic and Mechanistic Pathway of Lamotrigine.

experimental_workflow start This compound in_vitro_screening In Vitro Screening start->in_vitro_screening patch_clamp Whole-Cell Patch-Clamp (VGSC Activity) in_vitro_screening->patch_clamp glutamate_assay Glutamate Release Assay (Primary Neurons/Synaptosomes) in_vitro_screening->glutamate_assay dose_response Dose-Response & IC50 Determination patch_clamp->dose_response glutamate_assay->dose_response ex_vivo Ex Vivo Studies (Brain Slice Electrophysiology) dose_response->ex_vivo in_vivo In Vivo Anticonvulsant Models (e.g., MES, PTZ) ex_vivo->in_vivo conclusion Characterization of Biological Activity Profile in_vivo->conclusion

References

Lamotrigine N2-Oxide: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Lamotrigine N2-oxide, a significant metabolite and impurity of the widely used anticonvulsant and mood stabilizer, Lamotrigine. This document details a proposed synthetic pathway, experimental protocols for characterization, and presents key analytical data in a structured format for ease of comparison and interpretation.

Introduction

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is an established therapeutic agent for epilepsy and bipolar disorder. During its metabolism and synthesis, various related substances can be formed, including the N2-oxide derivative. The formation of such impurities is of critical interest in drug development and manufacturing to ensure the safety, efficacy, and quality of the final drug product. This compound (CAS 136565-76-9) is one such related compound that requires thorough characterization for its effective identification and control.

Synthesis of this compound

While specific literature detailing a dedicated synthesis of this compound is limited, a plausible and effective method involves the direct oxidation of Lamotrigine. This approach is based on established chemical principles for the N-oxidation of heteroaromatic compounds, particularly those containing nitrogen atoms susceptible to oxidation.

Proposed Synthetic Scheme:

The synthesis of this compound can be achieved by the direct oxidation of Lamotrigine using a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. The N2-position of the triazine ring is a likely site for oxidation due to its electronic characteristics.

G Lamotrigine Lamotrigine Reaction Oxidation Lamotrigine->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA or H₂O₂) Oxidizing_Agent->Reaction Solvent Solvent (e.g., Dichloromethane or Acetic Acid) Solvent->Reaction Lamotrigine_N2_Oxide This compound Reaction->Lamotrigine_N2_Oxide G cluster_synthesis Synthesis cluster_characterization Characterization Start Start: Lamotrigine Reaction Oxidation Reaction Start->Reaction Crude_Product Crude Product Reaction->Crude_Product Workup Reaction Workup & Purification Pure_Product Pure this compound Workup->Pure_Product Crude_Product->Workup MS Mass Spectrometry (MS) Pure_Product->MS NMR NMR Spectroscopy (¹H and ¹³C) Pure_Product->NMR HPLC HPLC Analysis Pure_Product->HPLC Data_Analysis Data Analysis & Structure Confirmation MS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis

Stability of Lamotrigine N2-Oxide under various conditions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine N2-Oxide (LTG N2-Oxide) is a primary metabolite of Lamotrigine, an established anticonvulsant medication used in the management of epilepsy and bipolar disorder.[1] As a metabolite, understanding the stability profile of LTG N2-Oxide is crucial for a comprehensive assessment of the parent drug's behavior in biological systems and for the development of accurate analytical methods for its detection. This technical guide provides a summary of the currently available information on the stability of this compound under various conditions. It is important to note that while extensive stability data exists for the parent drug, Lamotrigine, specific and comprehensive forced degradation studies on the isolated N2-oxide metabolite are limited in publicly available literature.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide[1]
CAS Number 136565-76-9[1]
Molecular Formula C₉H₇Cl₂N₅O[1]
Molecular Weight 272.1 g/mol [1]
Appearance Solid
Solubility Slightly soluble in DMSO and Methanol

Stability Summary

The stability of this compound has been primarily assessed in the context of its presence in biological matrices and as a transformation product of Lamotrigine. Comprehensive forced degradation studies are not widely reported.

Table 1: Stability of this compound in Biological Matrix (Human Plasma)
ConditionDurationStabilityReference
Room Temperature8 hoursStable
-80 °C80 daysStable
Freeze-Thaw Cycles3 cyclesStable
Table 2: Inferred Stability of this compound Under Stress Conditions (Primarily based on Lamotrigine degradation studies)
Stress ConditionObservationInferred Stability of LTG N2-OxideReference
Oxidative LTG N2-Oxide is a transformation product of Lamotrigine under advanced oxidation processes (UV, ozone). It can be further oxidized, leading to the opening of the triazine ring.Susceptible to strong oxidative conditions.
Photolytic Lamotrigine is relatively photostable, though it can generate singlet oxygen upon UV absorption.Likely to exhibit some degree of photostability, but may be susceptible to photodegradation under intense UV exposure.
Acidic/Basic/Thermal Specific data for LTG N2-Oxide is not available. The parent drug, Lamotrigine, shows susceptibility to degradation under acidic, basic, and thermal stress.Stability under these conditions is not established but may be presumed to be labile based on the parent compound's profile.

Experimental Protocols

A validated stability-indicating analytical method is essential for assessing the stability of this compound. The following outlines a suitable methodology based on published literature for the simultaneous determination of Lamotrigine and its metabolites.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method

This method is suitable for the quantitative analysis of this compound in stability studies.

  • Instrumentation: A UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 0.4 mL/min.

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode. The specific ion transitions for this compound would be monitored.

  • Sample Preparation: For forced degradation studies, the stressed samples of this compound would be diluted with the mobile phase to an appropriate concentration before injection.

Degradation Pathway

Based on available data, the degradation of Lamotrigine can lead to the formation of this compound, which can then undergo further degradation. The following diagram illustrates this proposed pathway under oxidative stress.

G Lamotrigine Lamotrigine Lamotrigine_N2_Oxide This compound Lamotrigine->Lamotrigine_N2_Oxide Oxidation Ring_Opened_Products Ring-Opened Products Lamotrigine_N2_Oxide->Ring_Opened_Products Further Oxidation

Proposed oxidative degradation pathway of Lamotrigine.

Logical Workflow for Stability Assessment

The following diagram outlines a logical workflow for a comprehensive stability assessment of this compound.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid_Hydrolysis Acid Hydrolysis Stability_Indicating_Method Stability-Indicating Analytical Method (e.g., UHPLC-MS/MS) Acid_Hydrolysis->Stability_Indicating_Method Base_Hydrolysis Base Hydrolysis Base_Hydrolysis->Stability_Indicating_Method Oxidation Oxidation Oxidation->Stability_Indicating_Method Thermal Thermal Thermal->Stability_Indicating_Method Photolytic Photolytic Photolytic->Stability_Indicating_Method Quantification Quantification of LTG N2-Oxide Stability_Indicating_Method->Quantification Degradant_Identification Identification of Degradation Products Stability_Indicating_Method->Degradant_Identification Stability_Profile Stability Profile Quantification->Stability_Profile Degradation_Pathway Degradation Pathway Degradant_Identification->Degradation_Pathway

Workflow for stability assessment of this compound.

Conclusion

The available data indicates that this compound is stable in human plasma under typical storage and handling conditions. It is formed as a transformation product of Lamotrigine under oxidative stress and is itself susceptible to further oxidation. However, a comprehensive understanding of its stability profile requires dedicated forced degradation studies under a wider range of conditions, including acidic, basic, and thermal stress, as well as systematic photostability testing. The analytical methodologies are well-established to support such studies. Further research in these areas would be highly beneficial for a complete characterization of this important metabolite.

References

Methodological & Application

Analytical Methods for the Detection of Lamotrigine N2-Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and bipolar disorder. During its metabolism or as a potential impurity in the drug substance, Lamotrigine can be converted to its N2-oxide derivative. The accurate and sensitive detection of Lamotrigine N2-Oxide is crucial for pharmacokinetic studies, therapeutic drug monitoring, and for ensuring the quality and safety of pharmaceutical formulations.

These application notes provide detailed protocols for the quantitative analysis of this compound in both biological matrices (human plasma) and as a pharmaceutical impurity. The methodologies described leverage modern analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for bioanalysis and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for impurity profiling.

Application Note 1: Bioanalytical Method for this compound in Human Plasma

This application note details a robust and sensitive UHPLC-MS/MS method for the simultaneous quantification of Lamotrigine and its metabolite, this compound, in human plasma. This method is suitable for clinical and preclinical studies requiring the assessment of Lamotrigine metabolism and pharmacokinetics.

Quantitative Data Summary
ParameterLamotrigineThis compoundReference
Calibration Range 0.025 - 2 mg/L0.000625 - 0.05 mg/L[1][2]
Intra-day Precision (CV%) < 14.3%< 14.3%[1]
Inter-day Precision (CV%) < 14.3%< 14.3%[1]
Intra-day and Inter-day Bias -11.7% to 5.7%-11.7% to 5.7%[1]
Recovery 91.7% - 101.5%91.7% - 101.5%
Matrix Factor 98.1% - 110.1%98.1% - 110.1%
Stability (Room Temp.) 8 hours8 hours
Stability (-80 °C) 80 days80 days
Freeze-Thaw Stability 3 cycles3 cycles
Experimental Protocol

1. Materials and Reagents

  • Lamotrigine and this compound reference standards

  • Lamotrigine-¹³C₃ (Internal Standard, IS)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (K₂EDTA)

  • Solid Phase Extraction (SPE) cartridges

2. Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lamotrigine, this compound, and Lamotrigine-¹³C₃ (IS) in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a methanol:water (50:50, v/v) mixture to create calibration standards and quality control (QC) samples.

  • Plasma Sample Pre-treatment: To 100 µL of human plasma, add 20 µL of the internal standard working solution. Vortex for 30 seconds.

3. Solid Phase Extraction (SPE)

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

4. UHPLC-MS/MS Conditions

  • UHPLC System: A validated UHPLC system.

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to separate the analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions:

    • Lamotrigine: m/z 256.0 > 144.9.

    • This compound: m/z 272.2 > 241.9.

    • Lamotrigine-¹³C₃ (IS): m/z 259.1 > 144.8.

5. Data Analysis

  • Quantify Lamotrigine and this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SPE) cluster_analysis Analysis plasma Human Plasma (100 µL) is_add Add Internal Standard (Lamotrigine-¹³C₃) plasma->is_add vortex1 Vortex is_add->vortex1 load Load Sample vortex1->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (Water) load->wash elute Elute Analytes (Methanol) wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute uhplc UHPLC Separation reconstitute->uhplc msms MS/MS Detection uhplc->msms

Bioanalytical workflow for this compound in plasma.

Application Note 2: Impurity Profiling of this compound in Drug Substance

This application note describes a stability-indicating HPLC-UV method for the detection and quantification of this compound as a potential impurity in Lamotrigine drug substance. This method is crucial for quality control and stability testing in pharmaceutical development and manufacturing.

Quantitative Data Summary (Typical Performance)
ParameterValueReference
Linearity Range 0.05 - 2.0 µg/mLAdapted from
Limit of Detection (LOD) ~0.015 µg/mLAdapted from
Limit of Quantification (LOQ) ~0.05 µg/mLAdapted from
Accuracy (% Recovery) 98.0% - 102.0%Adapted from
Precision (RSD%) < 2.0%Adapted from
Experimental Protocol

1. Materials and Reagents

  • Lamotrigine drug substance

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • HPLC-grade water

2. Standard and Sample Preparation

  • Mobile Phase: Prepare a filtered and degassed mixture of a phosphate buffer (e.g., 20 mM KH₂PO₄, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a suitable ratio (e.g., 70:30 v/v).

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve Lamotrigine drug substance in the mobile phase.

3. Forced Degradation Studies (for method validation)

  • Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C.

  • Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C.

  • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C).

  • Photolytic Degradation: Expose the drug substance solution to UV light.

  • Neutralize the acidic and basic samples before injection.

4. HPLC-UV Conditions

  • HPLC System: A validated HPLC system with a UV/PDA detector.

  • Column: A suitable reversed-phase column (e.g., C18, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Detection Wavelength: Monitor at a suitable wavelength for both Lamotrigine and this compound (e.g., 270 nm or 305 nm).

5. Data Analysis

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Quantify the impurity using the external standard method with the calibration curve.

Impurity_Analysis_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing drug_substance Lamotrigine Drug Substance dissolve_sample Dissolve in Mobile Phase (1 mg/mL) drug_substance->dissolve_sample ref_std This compound Reference Standard prepare_standards Prepare Calibration Standards (0.05 - 2.0 µg/mL) ref_std->prepare_standards hplc_injection Inject into HPLC System dissolve_sample->hplc_injection prepare_standards->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation uv_detection UV Detection (e.g., 270 nm) chrom_separation->uv_detection peak_identification Peak Identification (by Retention Time) uv_detection->peak_identification quantification Quantification (External Standard Method) peak_identification->quantification

References

Application Note: HPLC-PDA Method for the Analysis of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamotrigine is an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder. As with any pharmaceutical compound, the identification and quantification of impurities and degradation products are critical for ensuring its safety and efficacy. Lamotrigine N2-Oxide is a known metabolite and potential degradation product of Lamotrigine. Therefore, a robust analytical method for the separation and quantification of this compound from the parent drug is essential for quality control and stability studies. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a Photodiode Array (PDA) detector for the analysis of this compound.

Chemical Structures

G cluster_0 Lamotrigine cluster_1 This compound Lamotrigine Lamotrigine_N2_Oxide Lamotrigine->Lamotrigine_N2_Oxide Oxidation

Caption: Chemical structures of Lamotrigine and its N2-Oxide derivative.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a PDA detector is suitable for this analysis. The following conditions have been found to be effective for the separation of Lamotrigine and this compound.

ParameterRecommended Setting
HPLC System Agilent 1200 series or equivalent with PDA detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1][2]
Mobile Phase A mixture of a phosphate buffer and a polar organic solvent is typically used. For example, a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid) and acetonitrile.[2][3]
Gradient Isocratic or gradient elution can be used. A common starting point is an isocratic elution with a ratio such as 65:35 (v/v) of buffer to acetonitrile.[3]
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 10 - 20 µL
Column Temperature 30 - 40 °C
PDA Wavelength Detection can be performed at a wavelength of 210 nm, 224 nm, or 305 nm, where both Lamotrigine and its impurities show absorbance.

2. Chemicals and Reagents

  • Lamotrigine Reference Standard: USP or equivalent grade.

  • This compound Reference Standard: If available commercially, or synthesized and characterized in-house.

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Potassium Dihydrogen Phosphate: Analytical grade.

  • Orthophosphoric Acid: Analytical grade.

  • Water: HPLC grade or purified water.

3. Preparation of Solutions

  • Buffer Preparation (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 10 mM solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter before use.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 65:35 v/v). Degas the mobile phase before use.

  • Diluent: A mixture of the mobile phase or methanol and water can be used as a diluent for preparing standard and sample solutions.

  • Standard Stock Solution (Lamotrigine): Accurately weigh about 10 mg of Lamotrigine reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution containing Lamotrigine and this compound at appropriate concentrations by diluting the stock solutions with the diluent. A typical concentration for impurity analysis would be 1 µg/mL of the N2-Oxide and 100 µg/mL of Lamotrigine.

4. Sample Preparation

  • For Drug Substance: Accurately weigh about 10 mg of the Lamotrigine drug substance, dissolve it in and dilute to 100 mL with the diluent.

  • For Drug Product (Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 10 mg of Lamotrigine and transfer it to a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate for 15 minutes to dissolve the drug, and then dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

5. Forced Degradation Study Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed on a sample of Lamotrigine.

  • Acid Degradation: Reflux a sample solution with 0.1 N HCl at 80°C for 3 hours.

  • Base Degradation: Reflux a sample solution with 1 N NaOH at 80°C for 3 hours.

  • Oxidative Degradation: Treat a sample solution with 15% hydrogen peroxide (H₂O₂) at room temperature for 24 hours. This compound is a likely product of oxidative degradation.

  • Thermal Degradation: Expose the solid drug to dry heat at 60°C for 6 hours.

  • Photolytic Degradation: Expose the solid drug to sunlight for 7 days.

After degradation, the samples should be diluted with the diluent to an appropriate concentration and analyzed by the HPLC-PDA method.

Data Presentation

The quantitative data obtained from the analysis should be summarized in tables for clarity and easy comparison.

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
%RSD for replicate injections ≤ 2.0%

Table 2: Retention Time and Resolution Data

CompoundRetention Time (min)Resolution (Rs)
This compounde.g., 4.5-
Lamotriginee.g., 5.3> 2.0

Table 3: Method Validation Summary (as per ICH Q2(R1) guidelines)

ParameterSummary of Results
Linearity (Concentration Range) e.g., 0.1 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD (Limit of Detection) e.g., 0.04 µg/mL
LOQ (Limit of Quantitation) e.g., 0.1 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation hplc_inject Inject Samples and Standards prep_std->hplc_inject prep_sample Sample Solution Preparation prep_sample->hplc_inject hplc_system->hplc_inject hplc_run Chromatographic Run hplc_inject->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq data_int Peak Integration and Identification data_acq->data_int data_quant Quantification of This compound data_int->data_quant

Caption: Workflow for HPLC-PDA analysis of this compound.

References

Application Note: Solid-Phase Extraction of Lamotrigine N2-Oxide from Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lamotrigine is an anti-epileptic drug used for the management of epilepsy and bipolar disorder. The monitoring of its plasma concentrations, along with its metabolites, is crucial for pharmacokinetic studies and to ensure optimal therapeutic outcomes. Lamotrigine is metabolized in the liver to form metabolites, including Lamotrigine N2-Oxide. This application note details a robust and sensitive solid-phase extraction (SPE) protocol for the quantification of this compound in human plasma, followed by analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.[1][2]

Principle

This method employs a solid-phase extraction (SPE) procedure for the isolation of this compound from human plasma. A polymeric reversed-phase SPE cartridge, such as an Oasis HLB, is used to retain the analyte of interest while allowing interfering substances to be washed away. The retained this compound is then eluted with an organic solvent. The subsequent analysis by UHPLC-MS/MS provides high selectivity and sensitivity for the accurate quantification of the metabolite.[1][3]

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Lamotrigine-¹³C₃ (or other suitable stable isotope-labeled internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Deionized water

  • 0.05 M Sodium Hydroxide

  • Human plasma (K₃EDTA)

  • Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges (or equivalent polymeric reversed-phase cartridges)[1]

Instrumentation
  • UHPLC-MS/MS system

  • SPE manifold

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard in methanol.

  • Working Standard Solutions: Prepare working standard solutions of this compound by serial dilution of the stock solution with a methanol-water (50:50, v/v) mixture to create calibration curve standards.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in methanol-water (50:50, v/v).

Sample Pre-treatment
  • Thaw human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 5 µL of the internal standard working solution.

  • Add 200 µL of 0.05 M sodium hydroxide and vortex for 30 seconds.

Solid-Phase Extraction (SPE) Protocol
  • SPE Cartridge Conditioning: Condition the Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 2.0 mL of water. Ensure the cartridge does not dry out between steps.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1.0 mL of water.

    • Further wash the cartridge with 1.0 mL of a methanol-water (20:80, v/v) solution.

  • Elution: Elute this compound and the internal standard from the cartridge with 300 µL of methanol.

  • Final Extract: The eluate can be directly injected into the UHPLC-MS/MS system for analysis.

Data Presentation

The following tables summarize the quantitative data for the analysis of this compound in human plasma based on a validated UHPLC-MS/MS method.

Table 1: Calibration and Linearity for this compound

ParameterValueReference
Calibration Range0.000625 - 0.05 mg/L
Linearity (r²)≥ 0.99Assumed based on typical bioanalytical method validation

Table 2: Method Performance Characteristics for this compound

ParameterValueReference
Internal Standard Normalized Recovery91.7 - 101.5 % (for all analytes)
Matrix Factor98.1 - 110.1 % (for all analytes)
Intra-day and Inter-day Bias-11.7 - 5.7 % (for all analytes)
Intra-day and Inter-day Imprecision< 14.3 % (for all analytes)

Mandatory Visualization

Caption: SPE Workflow for this compound.

References

Application Note: Liquid-Liquid Extraction Protocol for Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an antiepileptic drug of the phenyltriazine class, is extensively metabolized in the liver, primarily through glucuronidation. One of its metabolites is Lamotrigine N2-Oxide. Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and drug metabolism studies. Liquid-liquid extraction (LLE) is a widely used sample preparation technique that offers a robust method for isolating analytes from complex sample matrices like plasma by partitioning them into an immiscible organic solvent. This document provides a detailed protocol for the liquid-liquid extraction of this compound from human plasma, designed to ensure efficient recovery and sample cleanup prior to downstream analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Physicochemical Properties and Extraction Principle

Understanding the physicochemical properties of this compound is key to developing an effective LLE protocol. As the N-oxide of lamotrigine, it is expected to be more polar than the parent compound. The parent drug, lamotrigine, has a pKa of 5.7.[1][2] The addition of the oxygen atom in the N-oxide metabolite increases its polarity, which necessitates the use of a more polar extraction solvent compared to what might be used for lamotrigine.

This protocol employs a liquid-liquid extraction procedure that involves adjusting the pH of the plasma sample to ensure the analyte is in a neutral, less water-soluble state, thereby facilitating its transfer into an organic solvent. The choice of a moderately polar organic solvent, or a mixture of solvents, is critical for the efficient extraction of the polar N-oxide metabolite.

Experimental Protocol: Liquid-Liquid Extraction of this compound from Human Plasma

This protocol is designed for the extraction of this compound from human plasma for quantitative analysis.

Materials and Reagents:

  • Human plasma samples

  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Dichloromethane, HPLC grade

  • Sodium Carbonate buffer (0.1 M, pH 10)

  • Water, HPLC grade

  • Methanol, HPLC grade

  • Polypropylene centrifuge tubes (15 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Thawing and Aliquoting:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples gently to ensure homogeneity.

    • Pipette 500 µL of plasma into a 15 mL polypropylene centrifuge tube.

  • Internal Standard Spiking:

    • Add the internal standard solution to each plasma sample. The concentration of the internal standard should be optimized based on the expected analyte concentration range.

  • pH Adjustment (Alkalinization):

    • Add 250 µL of 0.1 M sodium carbonate buffer (pH 10) to the plasma sample.

    • Vortex briefly to mix. This step ensures that this compound is in its non-ionized form, enhancing its extraction into the organic solvent.

  • Solvent Addition and Extraction:

    • Add 5 mL of the extraction solvent mixture (e.g., Dichloromethane:Methyl tert-butyl ether, 1:1 v/v) to the tube.

    • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing and to maximize the partitioning of the analyte into the organic phase.

  • Phase Separation (Centrifugation):

    • Centrifuge the samples at 4000 rpm for 10 minutes at 4°C to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Transfer:

    • Carefully transfer the upper organic layer to a new clean tube, being cautious to avoid aspiration of the aqueous layer or the protein interface.

  • Solvent Evaporation:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. This step is crucial to avoid degradation of the N-oxide metabolite.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 methanol:water).

    • Vortex the reconstituted sample to ensure the residue is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following tables summarize representative quantitative data for the liquid-liquid extraction of polar metabolites, including N-oxides. It is important to note that specific performance characteristics for this compound should be established during method validation in your laboratory.

Table 1: LLE Recovery and Matrix Effect for Representative N-Oxide Metabolites

AnalyteExtraction SolventRecovery (%)Matrix Effect (%)
Donepezil N-oxiden-hexane/dichloromethane/ethyl acetate (45:40:15)>85<15
Pramoxine N-oxideChlorobutane~75Not specified
Bupivacaine N-oxideNot specified<5 (in hemolyzed plasma with ACN precipitation)Not specified

Note: Data for Donepezil N-oxide is from a validated LLE protocol.[1] Data for Pramoxine and Bupivacaine N-oxides are from a study evaluating N-oxide stability and conversion during extraction, highlighting the challenges with these metabolites.[3] These values are illustrative and actual results for this compound may vary.

Table 2: Method Validation Parameters for this compound by UHPLC-MS/MS (Illustrative)

ParameterSpecification
Linearity Range0.000625 - 0.05 mg/L[4]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)± 15%
Lower Limit of Quantification (LLOQ)0.000625 mg/L

Note: Linearity and LLOQ data are based on a published UHPLC-MS/MS method for this compound which may have used a different extraction technique. Precision and accuracy are general acceptance criteria for bioanalytical method validation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis_prep Preparation for Analysis thaw Thaw Plasma Sample aliquot Aliquot 500 µL Plasma thaw->aliquot add_is Add Internal Standard aliquot->add_is add_buffer Add 250 µL pH 10 Buffer add_is->add_buffer vortex1 Vortex to Mix add_buffer->vortex1 add_solvent Add 5 mL Extraction Solvent (DCM:MTBE, 1:1) vortex1->add_solvent vortex2 Vortex for 5 min add_solvent->vortex2 centrifuge Centrifuge at 4000 rpm for 10 min vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2, <40°C) transfer->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute vortex3 Vortex to Dissolve reconstitute->vortex3 analyze Inject into LC-MS/MS vortex3->analyze

References

Application Notes and Protocols for Lamotrigine N2-Oxide in ANDA and NDA Filings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding the role and handling of Lamotrigine N2-oxide in the context of Abbreviated New Drug Application (ANDA) and New Drug Application (NDA) filings. The protocols outlined below are intended to assist in the synthesis, characterization, and quantification of this critical impurity and metabolite.

Introduction to this compound

Lamotrigine, an anticonvulsant drug, is metabolized in the body to form several metabolites, with Lamotrigine N2-glucuronide being the major metabolite. This compound is a minor metabolite of Lamotrigine. As a potential impurity in the drug substance and a degradation product in the drug product, the identification, quantification, and control of this compound are critical for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA).

This compound is considered a "specified impurity" in regulatory filings, meaning it must be individually listed and limited with a specific acceptance criterion in the drug product specification.[1] Its presence and concentration must be monitored and controlled to ensure the safety and efficacy of the final drug product. High-purity this compound is available as a reference standard from various suppliers, which is essential for analytical method development, validation, and quality control.[2][3]

Physicochemical Properties of Lamotrigine and this compound

A thorough understanding of the physicochemical properties of both the active pharmaceutical ingredient (API) and its impurities is fundamental for developing robust analytical methods and stable formulations.

PropertyLamotrigineThis compound
Chemical Name 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-oxide
CAS Number 84057-84-1136565-76-9
Molecular Formula C₉H₇Cl₂N₅C₉H₇Cl₂N₅O
Molecular Weight 256.09 g/mol 272.09 g/mol
Appearance White to pale cream-colored powderSolid
Solubility Very slightly soluble in water (0.17 mg/mL at 25°C)Slightly soluble in DMSO and Methanol
pKa 5.7Not readily available

Regulatory Context: Impurity Thresholds in ANDA and NDA Filings

The International Council for Harmonisation (ICH) provides guidelines for the control of impurities in new drug substances (Q3A) and new drug products (Q3B). These guidelines define thresholds for reporting, identification, and qualification of impurities.

Table 2: ICH Q3A Thresholds for Impurities in New Drug Substances

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total intake (whichever is lower)0.15% or 1.0 mg per day total intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Table 3: ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
< 1 mg1.0% or 5 µg TDI (whichever is lower)1.0% or 5 µg TDI (whichever is lower)1.0% or 50 µg TDI (whichever is lower)
1 mg - 10 mg0.5% or 20 µg TDI (whichever is lower)0.5% or 20 µg TDI (whichever is lower)0.5% or 200 µg TDI (whichever is lower)
> 10 mg - 2 g0.2% or 2 mg TDI (whichever is lower)0.2% or 2 mg TDI (whichever is lower)0.2% or 3 mg TDI (whichever is lower)
> 2 g0.10%0.10%0.15%

TDI: Total Daily Intake

For an ANDA submission, the level of a specified degradation product like this compound in the generic drug product is generally considered qualified if it is similar to the levels observed in the Reference Listed Drug (RLD).

Experimental Protocols

Synthesis of this compound (General Approach)

Principle: The N-oxidation of heterocyclic aromatic amines can be achieved using various oxidizing agents. A common method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The reaction conditions, including solvent, temperature, and stoichiometry of the oxidizing agent, must be carefully controlled to favor the formation of the N2-oxide and minimize side reactions.

Illustrative Protocol (Hypothetical):

  • Dissolution: Dissolve Lamotrigine in a suitable organic solvent (e.g., dichloromethane, chloroform, or acetic acid).

  • Oxidation: Slowly add a solution of the oxidizing agent (e.g., m-CPBA in the same solvent) to the Lamotrigine solution at a controlled temperature (e.g., 0-5 °C) with constant stirring.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material and the formation of the product.

  • Quenching: Once the reaction is complete, quench any excess oxidizing agent by adding a reducing agent (e.g., sodium sulfite solution).

  • Extraction and Purification: Extract the product into an appropriate organic solvent. Wash the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate under reduced pressure.

  • Crystallization: Purify the crude product by recrystallization from a suitable solvent system to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The purity should be assessed by HPLC.

Analytical Method for Quantification of this compound

A validated, stability-indicating HPLC method is essential for the accurate quantification of this compound in both the drug substance and the drug product.

Principle: Reversed-phase HPLC with UV detection is a common and effective method for separating and quantifying Lamotrigine and its related substances. The method's ability to separate this compound from the API and other potential impurities is critical.

Protocol for Method Development and Validation:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient or isocratic elution profile should be optimized for optimal separation.

  • Detection Wavelength: Based on the UV spectrum of Lamotrigine and this compound, a suitable wavelength for detection should be selected to ensure adequate sensitivity for all components.

  • Sample Preparation:

    • Drug Substance: Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of the mobile phase components).

    • Drug Product (Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of Lamotrigine and extract the drug and impurities with a suitable solvent. The extraction may involve sonication and filtration to remove insoluble excipients.

  • Validation Parameters (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is often demonstrated through forced degradation studies.

    • Linearity: Establish a linear relationship between the concentration of this compound and the analytical response over a defined range.

    • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by spiking known amounts of the impurity into the sample matrix.

    • Precision:

      • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

      • Intermediate Precision (Inter-assay precision): The precision within-laboratory variations (different days, different analysts, different equipment).

    • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products that may form under various stress conditions.

Protocol:

  • Acid Hydrolysis: Treat the drug substance or product with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60-80°C) for a specified period.

  • Base Hydrolysis: Treat the drug substance or product with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

  • Oxidative Degradation: Expose the drug substance or product to an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80-100°C).

  • Photolytic Degradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using the developed HPLC method. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and that the method can separate them from the parent drug.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in regulatory filings.

Lamotrigine_Metabolic_Pathway Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine N2-Glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide UGT1A4, UGT2B7 N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide CYP-mediated Oxidation Arene_Oxide Arene Oxide Intermediate Lamotrigine->Arene_Oxide CYP-mediated Oxidation Other_Metabolites Other Minor Metabolites Arene_Oxide->Other_Metabolites

Caption: Metabolic pathway of Lamotrigine.

Impurity_Profiling_Workflow cluster_0 Impurity Identification cluster_1 Quantification and Control cluster_2 Regulatory Submission Forced_Degradation Forced Degradation Studies LC_MS LC-MS/MS for Structure Elucidation Forced_Degradation->LC_MS Batch_Analysis Analysis of Drug Substance/Product Batches Batch_Analysis->LC_MS Reference_Standard Procure/Synthesize Reference Standard (this compound) LC_MS->Reference_Standard Method_Development Develop & Validate Stability-Indicating Method Set_Specification Set Acceptance Criteria (based on ICH/RLD) Method_Development->Set_Specification Reference_Standard->Method_Development Routine_Testing Routine QC Testing Set_Specification->Routine_Testing ANDA_NDA_Filing Compile Data for ANDA/NDA Filing Routine_Testing->ANDA_NDA_Filing

Caption: Workflow for impurity profiling in ANDA/NDA filings.

References

Application Note: In Vitro Protocol for Studying Lamotrigine Metabolism to its N2-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine is an anti-epileptic drug primarily metabolized in the liver. The major metabolic pathway is glucuronidation at the N2-position, mediated by UGT1A4 and UGT2B7.[1][2] However, minor oxidative pathways also exist, leading to the formation of metabolites such as an N2-oxide and a reactive arene oxide intermediate.[3] The formation of these oxidative metabolites is less characterized but is of interest for a complete understanding of lamotrigine's disposition and to investigate potential idiosyncratic reactions. This application note provides a detailed protocol for studying the formation of the lamotrigine N2-oxide metabolite in vitro using human liver microsomes (HLM), a subcellular fraction rich in phase I metabolic enzymes like cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[4][5] The protocol also includes methods to differentiate between the contributions of CYP and FMO enzyme families to N2-oxide formation and a validated LC-MS/MS method for metabolite quantification.

Metabolic Pathway of Lamotrigine to N2-Oxide

The formation of this compound is a minor oxidative metabolic pathway. While the primary route of elimination for lamotrigine is N-glucuronidation, a fraction of the drug undergoes oxidation. The N2-oxide metabolite has been identified in human plasma. The enzymes responsible for this N-oxidation in humans have not been definitively identified but are likely members of the CYP or FMO families, both of which are present in human liver microsomes and catalyze such reactions.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis Reagents Prepare Buffers, Lamotrigine & NADPH Stocks Setup Set up Incubation Mix: Buffer, MgCl2, HLM, Lamotrigine Reagents->Setup Microsomes Thaw Human Liver Microsomes on Ice Microsomes->Setup Preincubation Pre-incubate at 37°C (5 min) Setup->Preincubation Initiation Initiate Reaction with NADPH Preincubation->Initiation Incubate Incubate at 37°C (Time Course) Initiation->Incubate Termination Terminate with Acetonitrile + Internal Standard Incubate->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS Data Quantify N2-Oxide Formation Rate LCMS->Data

References

Application of Lamotrigine N2-Oxide in Forensic Toxicology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine (LTG) is a widely used second-generation antiepileptic drug for treating epilepsy and bipolar disorder.[1] In forensic toxicology, the determination of lamotrigine concentrations is crucial for investigating accidental overdoses, suicides, and assessing therapeutic compliance.[2] Lamotrigine is primarily metabolized in the liver via glucuronidation to the inactive lamotrigine-2-N-glucuronide.[3] Minor metabolic pathways include the formation of Lamotrigine N2-Oxide.[4][5] While the analysis of the parent drug is standard in forensic investigations, the quantification of its metabolites, such as this compound, may provide additional insights into the drug's metabolism and the circumstances surrounding a death. This document provides detailed application notes and protocols for the analysis of this compound in forensic toxicology.

Principle and Forensic Relevance

The detection and quantification of drug metabolites in postmortem specimens can offer a more comprehensive toxicological profile. In the case of lamotrigine, the presence and concentration of this compound, a minor metabolite, could potentially aid in interpreting the parent drug concentrations. For instance, an altered parent drug to metabolite ratio might suggest compromised metabolic activity prior to death or highlight specific drug interactions. However, it is crucial to note that the interpretation of postmortem lamotrigine concentrations is not yet fully understood, and there is a significant lack of data on the typical concentrations of this compound in forensic cases. The primary metabolic pathway for lamotrigine is N-glucuronidation, with N-oxidation being a minor route.

Lamotrigine Metabolism

Lamotrigine undergoes extensive metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs), with UGT1A4 and UGT2B7 being the key enzymes involved. A smaller fraction of the drug is metabolized to this compound.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine-2-N-glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide UGT1A4, UGT2B7 N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide CYP450 enzymes Excretion Renal Excretion N2_Glucuronide->Excretion N2_Oxide->Excretion

Figure 1: Simplified metabolic pathway of Lamotrigine.

Quantitative Data

While extensive data exists for postmortem concentrations of lamotrigine, there is a notable scarcity of published quantitative data for this compound in forensic case reports. The available analytical methods have established calibration ranges for clinical monitoring, which can be adapted for forensic use.

Table 1: Analytical Parameters for this compound in Human Plasma

ParameterValueReference
Analytical MethodUHPLC-MS/MS
Calibration Range0.000625 - 0.05 mg/L
Ion Transition (m/z)272.2 > 241.9

Table 2: Reported Postmortem Concentrations of Lamotrigine (Parent Drug)

SpecimenTherapeutic Range (mg/L)"Supratherapeutic" Range (mg/L)Reference
Blood0.9 - 7.220 - 39
Liver16 - 36 (mg/kg)53 - 350 (mg/kg)

Note: The "supratherapeutic" range was observed in cases where death was not directly attributed to lamotrigine overdose alone but often involved other substances or underlying conditions.

Experimental Protocols

The following protocols are based on validated methods for the analysis of lamotrigine and its metabolites in biological fluids. While the primary matrix in the detailed protocol is plasma, the principles can be adapted for other biological matrices such as whole blood and tissue homogenates, though specific validation would be required.

Protocol 1: Quantitative Analysis of this compound in Blood/Plasma by UHPLC-MS/MS

This protocol is adapted from a validated method for the simultaneous determination of lamotrigine and its metabolites.

1. Materials and Reagents

  • This compound certified reference material

  • Lamotrigine-¹³C₃ internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Deionized water

  • Human plasma/blood (drug-free for calibration and controls)

  • Solid-phase extraction (SPE) cartridges

2. Instrumentation

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

3. Sample Preparation

  • Aliquoting: Transfer 0.300 mL of the plasma/blood sample (calibrator, quality control, or unknown) into a polypropylene tube.

  • Internal Standard Addition: Add 0.050 mL of the Lamotrigine-¹³C₃ internal standard working solution to each tube and vortex.

  • Protein Precipitation: Add 1 mL of cold acetonitrile to each tube, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

4. UHPLC-MS/MS Conditions

  • LC Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to separate the analyte from endogenous interferences.

  • Injection Volume: 5 µL

  • MS/MS Detection: Electrospray ionization in positive mode (ESI+).

  • Ion Transitions:

    • This compound: m/z 272.2 > 241.9

    • Lamotrigine-¹³C₃ (IS): m/z 259.1 > 144.8

5. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibrators.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Blood/Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation Add_IS->Precipitation Evaporation Evaporation Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UHPLC UHPLC Separation Reconstitution->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification Logical_Relationship LTG_Ingestion Lamotrigine Ingestion Metabolism Metabolism LTG_Ingestion->Metabolism LTG_Parent Lamotrigine (Parent Drug) in Postmortem Samples Metabolism->LTG_Parent LTG_N2O This compound in Postmortem Samples Metabolism->LTG_N2O Interpretation Toxicological Interpretation LTG_Parent->Interpretation Primary Analyte LTG_N2O->Interpretation Potential Supporting Analyte (Requires more data)

References

Application Note: Quantification of Lamotrigine N2-Oxide as a Potential Biomarker in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine is an anti-epileptic drug widely used for the management of epilepsy and bipolar disorder. The pharmacokinetics of lamotrigine are known to have significant interindividual variability, influenced by factors such as co-medications and genetic polymorphisms of metabolizing enzymes. While the major metabolic pathway is N-glucuronidation, minor pathways, including N-oxidation, also contribute to its biotransformation. The resulting metabolite, Lamotrigine N2-oxide, is present in plasma at low concentrations.[1][2] Monitoring this minor metabolite alongside the parent drug and its major N2-glucuronide metabolite may offer deeper insights into the individual metabolic profile of a patient. This could be particularly relevant in cases of altered metabolism due to drug-drug interactions or specific patient populations. This application note provides a detailed protocol for the simultaneous quantification of lamotrigine, lamotrigine N2-glucuronide, and this compound in human plasma using a validated UHPLC-MS/MS method.[1][3]

Rationale for this compound as a Biomarker

While Lamotrigine N2-glucuronide is the major metabolite, the formation of this compound represents a secondary, oxidative metabolic pathway.[4] The activity of this pathway could potentially serve as a biomarker for:

  • Altered Metabolic Pathways: In situations where the primary glucuronidation pathway is saturated or inhibited (e.g., by co-administration of drugs like valproic acid), the flux through minor pathways like N-oxidation may increase.

  • Oxidative Stress: The formation of N-oxides can sometimes be associated with oxidative metabolic processes.

  • Drug Safety: Although the direct toxicity of this compound is not established, understanding the complete metabolic profile of a drug is crucial for a comprehensive safety assessment. Another minor metabolic pathway of lamotrigine can lead to the formation of a reactive arene oxide intermediate, which has been associated with hypersensitivity reactions.

Data Presentation

The following tables summarize the validation parameters for the UHPLC-MS/MS method for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in human plasma.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (mg/L)
Lamotrigine0.025 - 2
Lamotrigine N2-glucuronide0.025 - 2
This compound0.000625 - 0.05

Table 2: Precision and Accuracy

AnalyteIntra-day Bias (%)Intra-day Imprecision (%)Inter-day Bias (%)Inter-day Imprecision (%)
Lamotrigine-11.7 to 5.7< 14.3-11.7 to 5.7< 14.3
Lamotrigine N2-glucuronide-11.7 to 5.7< 14.3-11.7 to 5.7< 14.3
This compound-11.7 to 5.7< 14.3-11.7 to 5.7< 14.3

Table 3: Recovery and Matrix Effect

AnalyteInternal Standard Normalized Recovery (%)Internal Standard Normalized Matrix Factor (%)
Lamotrigine91.7 - 101.598.1 - 110.1
Lamotrigine N2-glucuronide91.7 - 101.598.1 - 110.1
This compound91.7 - 101.598.1 - 110.1

Table 4: Stability

AnalyteRoom Temperature (8h)Freeze-Thaw (3 cycles)Long-term (-80°C, 80 days)
LamotrigineStableStableStable
Lamotrigine N2-glucuronideStableStableStable
This compoundStableStableStable

Experimental Protocols

Protocol 1: Simultaneous Quantification of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in Human Plasma by UHPLC-MS/MS

1. Materials and Reagents

  • Lamotrigine reference standard

  • Lamotrigine N2-glucuronide reference standard

  • This compound reference standard

  • Lamotrigine-¹³C₃ (Internal Standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Individually weigh and dissolve lamotrigine, lamotrigine N2-glucuronide, this compound, and Lamotrigine-¹³C₃ in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards and quality control (QC) samples at the desired concentrations.

3. Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (Lamotrigine-¹³C₃).

  • Add 150 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the UHPLC-MS/MS system.

4. UHPLC Conditions

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.0 min: 5% to 95% B

    • 2.0-2.5 min: 95% B

    • 2.5-2.6 min: 95% to 5% B

    • 2.6-3.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Run Time: 3 minutes

5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Transitions:

    • Lamotrigine: m/z 256.0 > 144.9

    • Lamotrigine N2-glucuronide: m/z 432.1 > 256.0

    • This compound: m/z 272.2 > 241.9

    • Lamotrigine-¹³C₃ (IS): m/z 259.1 > 144.8

6. Data Analysis

  • Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

  • Determine the concentrations of the unknown samples from the calibration curve using a weighted linear regression model.

Visualizations

metabolic_pathway lamotrigine Lamotrigine n2_glucuronide Lamotrigine N2-glucuronide (Major Metabolite) lamotrigine->n2_glucuronide UGT1A4, UGT2B7 (Major Pathway) n2_oxide This compound (Minor Metabolite) lamotrigine->n2_oxide Oxidation (Minor Pathway) arene_oxide Arene Oxide Intermediate (Minor, Reactive) lamotrigine->arene_oxide CYP-mediated Oxidation (Minor Pathway)

Caption: Metabolic pathway of Lamotrigine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis plasma_sample Plasma Sample (50 µL) add_is Add Internal Standard (20 µL) plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile (150 µL) add_is->protein_precipitation vortex Vortex (1 min) protein_precipitation->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject (5 µL) reconstitution->injection chromatography Chromatographic Separation (C18 column) injection->chromatography detection MS/MS Detection (MRM) chromatography->detection

Caption: Experimental workflow for biomarker analysis.

References

Application Notes and Protocols: In Vitro Characterization of Lamotrigine N2-Oxide Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine is an anti-epileptic drug primarily metabolized in humans via glucuronidation of the N2-position of the triazine ring. However, a minor metabolic pathway involves the formation of Lamotrigine N2-oxide. Understanding the enzymes responsible for and the kinetics of this N-oxidation pathway is crucial for a complete metabolic profile of the drug, which can inform drug-drug interaction potential and inter-individual variability in metabolism. Notably, there are significant species differences in the metabolism of lamotrigine; for instance, in mouse hepatocytes, the N2-oxide is the major metabolite, whereas in human hepatocytes, it is the N2-glucuronide[1][2]. This application note provides detailed protocols for the in vitro characterization of this compound formation using human liver subcellular fractions and recombinant enzymes.

Metabolic Pathway of Lamotrigine

Lamotrigine undergoes extensive metabolism, with the primary route in humans being N-glucuronidation, catalyzed mainly by UGT1A4 and UGT2B7. A minor pathway leads to the formation of a reactive arene oxide intermediate, reportedly mediated by CYP2A6 and CYP2D6. The formation of this compound is also considered a minor pathway in humans.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine N2-Glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide UGT1A4, UGT2B7 Arene_Oxide Arene Oxide Intermediate (Minor Metabolite) Lamotrigine->Arene_Oxide CYP2A6, CYP2D6 N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide Putative Enzymes: FMOs, CYPs

Caption: Metabolic pathways of Lamotrigine.

Experimental Protocols

Enzyme Source Selection and Preparation

The following in vitro systems are recommended for characterizing this compound formation:

  • Human Liver Microsomes (HLM): Rich in cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes.

  • Human Liver S9 Fraction: Contains both microsomal and cytosolic enzymes.

  • Recombinant Human CYPs: To identify specific CYP isoforms involved.

  • Recombinant Human FMOs (FMO1, FMO3, FMO5): To identify specific FMO isoforms involved, as N-oxidation is a characteristic reaction of FMOs.

Protocol for Preparation:

  • Thaw cryopreserved HLM or S9 fraction on ice.

  • Dilute the enzyme source to the desired protein concentration (typically 0.5-1.0 mg/mL) with ice-cold 0.1 M potassium phosphate buffer (pH 7.4).

  • Keep the enzyme suspension on ice until use.

Incubation Conditions for Enzyme Screening

This protocol is designed to screen for the involvement of CYP and FMO enzymes in this compound formation.

Table 1: Reagents for Enzyme Screening Incubations

ReagentStock ConcentrationFinal Concentration
Potassium Phosphate Buffer (pH 7.4)0.5 M0.1 M
Lamotrigine10 mM in DMSO10 µM
Human Liver Microsomes/S920 mg/mL0.5 mg/mL
NADPH (for CYPs)10 mM1 mM
Heat-inactivated Microsomes (Control)20 mg/mL0.5 mg/mL
Recombinant CYPs/FMOsVariesVaries (e.g., 10-50 pmol/mL)

Incubation Protocol:

  • Prepare incubation mixtures in microcentrifuge tubes by adding buffer, Lamotrigine, and the enzyme source.

  • Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath.

  • Initiate the reaction by adding NADPH. For FMO-specific reactions, NADPH is also required.

  • Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not present in the incubation).

  • Vortex and centrifuge at >10,000 x g for 10 minutes to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

Controls:

  • No NADPH: To assess non-enzymatic degradation.

  • Heat-inactivated enzyme: To control for non-enzymatic, protein-mediated reactions.

  • No substrate: To check for interfering peaks from the matrix.

Enzyme_Screening_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Suspensions (HLM, S9, Recombinant) Mix Combine Reagents in Tubes Prep_Enzyme->Mix Prep_Reagents Prepare Reagents (Buffer, Substrate, Cofactor) Prep_Reagents->Mix Preincubation Pre-incubate at 37°C (5 min) Mix->Preincubation Initiate Initiate Reaction with NADPH Preincubation->Initiate Incubate Incubate at 37°C (30-60 min) Initiate->Incubate Terminate Terminate with Acetonitrile + IS Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Analyze Analyze Supernatant by LC-MS/MS Centrifuge->Analyze

Caption: Workflow for enzyme screening.
Enzyme Kinetic Studies

Once the enzyme(s) responsible for N2-oxide formation are identified, kinetic parameters (Km and Vmax) can be determined.

Protocol for Kinetic Analysis:

  • Follow the incubation protocol described above.

  • Vary the concentration of Lamotrigine over a range that brackets the expected Km value (e.g., 0.1 to 100 µM).

  • Ensure that the incubation time and protein concentration are in the linear range of metabolite formation for all substrate concentrations.

  • Quantify the formation of this compound at each substrate concentration.

  • Plot the rate of formation (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

Table 2: Example Quantitative Data for Michaelis-Menten Kinetics (Hypothetical)

Lamotrigine (µM)Rate of N2-Oxide Formation (pmol/min/mg protein)
0.11.5
0.56.8
112.5
541.7
1062.5
2083.3
50104.2
100113.6

Note: This is hypothetical data for illustrative purposes. Actual data must be generated experimentally.

Analytical Methodology

A sensitive and specific analytical method is required for the quantification of Lamotrigine and its N2-oxide metabolite in the in vitro matrix. LC-MS/MS is the method of choice.

LC-MS/MS Method Parameters

A published UHPLC-MS/MS method for the simultaneous determination of lamotrigine and its N2-oxide can be adapted for in vitro samples[3].

Table 3: Example LC-MS/MS Parameters

ParameterCondition
Chromatography
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of Lamotrigine and N2-oxide
Flow Rate0.4 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transitions
Lamotriginem/z 256.0 → 211.0
This compoundm/z 272.0 → 226.0
Internal Standarde.g., Lamotrigine-d3, m/z 259.0 → 214.0

Method Validation:

The analytical method should be validated for:

  • Linearity and range

  • Accuracy and precision

  • Selectivity and specificity

  • Matrix effect

  • Stability of analytes in the matrix

Data Presentation and Interpretation

All quantitative data from enzyme kinetic studies should be summarized in tables for clear comparison. The results from the enzyme screening experiments will indicate which enzymes are capable of forming this compound. The kinetic parameters (Km and Vmax) will provide a quantitative measure of the efficiency of the enzymatic reaction.

Data_Interpretation_Logic Start In Vitro Incubation Data Screening Enzyme Screening Results Start->Screening Kinetics Enzyme Kinetic Data Start->Kinetics Identify_Enzymes Identify Active Enzymes (CYPs and/or FMOs) Screening->Identify_Enzymes Determine_Kinetics Determine Km and Vmax Kinetics->Determine_Kinetics Conclusion Characterize N2-Oxide Formation Pathway Identify_Enzymes->Conclusion Determine_Kinetics->Conclusion

Caption: Logical flow for data interpretation.

Conclusion

This application note provides a comprehensive framework for the in vitro characterization of this compound formation. By employing the described protocols, researchers can identify the enzymes responsible for this metabolic pathway and determine its kinetic parameters. This information is valuable for a more complete understanding of Lamotrigine's metabolic fate and its potential for drug-drug interactions.

References

Application Note: Quantitative Analysis of Lamotrigine and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of lamotrigine and its major metabolites in human plasma. The protocol provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and drug metabolism research.

Introduction

Lamotrigine is an anti-epileptic drug used in the treatment of epilepsy and bipolar disorder. Monitoring its plasma concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects. Lamotrigine is primarily metabolized in the liver via glucuronidation, with the main metabolite being the inactive lamotrigine-2-N-glucuronide.[1][2] Minor metabolic pathways include the formation of lamotrigine-5-N-glucuronide and an N-oxide metabolite.[1][2] This document presents a detailed protocol for the analysis of lamotrigine and its key metabolites using LC-MS/MS, a highly selective and sensitive analytical technique.

Experimental

Materials and Reagents
  • Lamotrigine reference standard

  • Lamotrigine-N2-glucuronide reference standard

  • Lamotrigine-N2-oxide reference standard

  • Lamotrigine-¹³C₃, d₃ (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Human plasma (K₃EDTA)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Pipette 300 µL of plasma into a polypropylene tube.

  • Add 50 µL of internal standard working solution (e.g., 500 ng/mL lamotrigine-¹³C₃, d₃ in 50:50 methanol:water).

  • Vortex for 30 seconds.

  • Add 400 µL of water and vortex for another 30 seconds.

  • Condition an SPE cartridge (e.g., Oasis HLB or Cleanert PEP-H, 30 mg/1 mL) with 0.5 mL of methanol followed by 0.5 mL of water.[3]

  • Load the entire sample mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 20% methanol in water, followed by 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 400 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: Agilent 1290 Infinity or equivalent

  • Column: Chromolith® SpeedROD RP-18e (50 x 4.6 mm) or equivalent

  • Mobile Phase A: 5 mM Ammonium Formate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Isocratic elution with 90% B

  • Flow Rate: 0.500 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Drying Gas Temperature: 275°C

  • Drying Gas Flow: 5 L/min

  • Nebulizer Pressure: 45 PSI

  • Capillary Voltage: 4000 V

Quantitative Data

The following tables summarize the mass transitions and chromatographic parameters for the analysis of lamotrigine and its metabolites.

Table 1: Mass Spectrometric Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Lamotrigine256.0211.0
Lamotrigine-N2-glucuronide432.1256.0
Lamotrigine-N2-oxide272.2241.9
Lamotrigine-¹³C₃, d₃ (IS)259.1144.8

Table 2: Chromatographic and Method Validation Parameters

ParameterValue
Linearity Range (Lamotrigine)5.02–1226.47 ng/mL
Lower Limit of Quantification (LLOQ)5.02 ng/mL
Intra-day Precision (%RSD)< 3.0%
Inter-day Precision (%RSD)< 3.0%
AccuracyWithin ±6.0% of nominal values
Recovery> 90%

Visualizations

Lamotrigine Metabolism Pathway

Lamotrigine Metabolism Pathway Lamotrigine Lamotrigine LTG_2N_Glucuronide Lamotrigine-2-N-glucuronide (Major Metabolite) Lamotrigine->LTG_2N_Glucuronide LTG_5N_Glucuronide Lamotrigine-5-N-glucuronide Lamotrigine->LTG_5N_Glucuronide LTG_N_Oxide Lamotrigine-N-oxide (Minor Metabolite) Lamotrigine->LTG_N_Oxide Arene_Oxide Arene Oxide Intermediate Lamotrigine->Arene_Oxide UGT1A4 UGT1A4 UGT1A4->LTG_2N_Glucuronide UGT1A4->LTG_5N_Glucuronide UGT2B7 UGT2B7 UGT2B7->LTG_2N_Glucuronide UGT2B7->LTG_5N_Glucuronide CYP2A6 CYP2A6 CYP2A6->Arene_Oxide CYP2D6 CYP2D6 CYP2D6->Arene_Oxide

Caption: Metabolic pathway of Lamotrigine.

Experimental Workflow for LC-MS/MS Analysis

Experimental Workflow Start Plasma Sample Collection Sample_Prep Sample Preparation (Solid-Phase Extraction) Start->Sample_Prep LC_Separation LC Separation (Reversed-Phase) Sample_Prep->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis End Report Generation Data_Analysis->End

Caption: LC-MS/MS analysis workflow.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the simultaneous quantification of lamotrigine and its primary metabolites in human plasma. The detailed protocol and validated parameters ensure high-quality data for clinical and research applications. The use of a stable isotope-labeled internal standard minimizes matrix effects and improves the accuracy of quantification. This application note serves as a valuable resource for laboratories involved in the analysis of lamotrigine.

References

Application Note: Simultaneous Analysis of Lamotrigine and Lamotrigine N2-Oxide in Human Plasma by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of the anti-epileptic drug Lamotrigine and its metabolite, Lamotrigine N2-Oxide, in human plasma. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in the drug development process. The protocol details a straightforward solid-phase extraction (SPE) procedure for sample preparation and provides the instrumental conditions for achieving accurate and precise measurements.

Introduction

Lamotrigine is a widely prescribed anticonvulsant medication used in the management of epilepsy and bipolar disorder. Monitoring its plasma concentrations is crucial due to inter-individual pharmacokinetic variability. Lamotrigine is primarily metabolized in the liver, with one of its minor metabolites being this compound. The simultaneous analysis of the parent drug and its metabolites is essential for a comprehensive understanding of its metabolic profile. This document provides a detailed protocol for the simultaneous quantification of Lamotrigine and this compound using UHPLC-MS/MS.

Experimental

Materials and Reagents
  • Lamotrigine and this compound reference standards

  • Lamotrigine-¹³C₃ as an internal standard (IS)

  • Formic acid, LC-MS grade

  • Acetonitrile, LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Human plasma (K2-EDTA)

  • Solid-phase extraction (SPE) cartridges

Instrumentation

A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.

Chromatographic Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Run Time Approximately 3 minutes
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program A linear gradient from low to high organic phase is recommended to ensure separation of the analytes.

Note: The gradient program should be optimized to achieve the best separation for Lamotrigine and this compound.

Mass Spectrometric Conditions
ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500 °C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Nebulizer Gas 50 psi
Auxiliary Gas 60 psi

Note: Instrument-specific parameters such as declustering potential and collision energy should be optimized for each analyte.

Protocols

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Lamotrigine, this compound, and Lamotrigine-¹³C₃ (IS) in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 (v/v) methanol:water mixture to create working solutions for calibration standards and quality control (QC) samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation Protocol (Solid-Phase Extraction)
  • Pre-treatment: To 200 µL of plasma sample (standard, QC, or unknown), add 25 µL of the internal standard working solution. Vortex for 10 seconds.

  • Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue with 200 µL of the initial mobile phase composition. Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for UHPLC-MS/MS analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the simultaneous analysis of Lamotrigine and this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Calibration Range (ng/mL)LLOQ (ng/mL)
Lamotrigine 256.0144.925 - 200025
This compound 272.2241.90.625 - 500.625
Lamotrigine-¹³C₃ (IS) 259.1144.8N/AN/A

LLOQ: Lower Limit of Quantification

Method Validation Summary

This method has been validated for linearity, accuracy, precision, recovery, and stability, with all parameters meeting the acceptance criteria outlined in regulatory guidelines.

ParameterLamotrigineThis compound
Linearity (r²) > 0.99> 0.99
Intra-day Precision (%CV) < 15%< 15%
Inter-day Precision (%CV) < 15%< 15%
Accuracy (%Bias) ± 15%± 15%
Recovery Consistent and reproducibleConsistent and reproducible
Matrix Effect MinimalMinimal
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)Stable under tested conditions (freeze-thaw, short-term, long-term)

Visualizations

experimental_workflow sample Plasma Sample (200 µL) is_addition Add Internal Standard (Lamotrigine-¹³C₃) sample->is_addition spe Solid-Phase Extraction is_addition->spe uhplc UHPLC Separation spe->uhplc ms Tandem Mass Spectrometry uhplc->ms data Data Analysis ms->data

Caption: Experimental workflow for the analysis of Lamotrigine and its N2-Oxide.

metabolic_pathway lamotrigine Lamotrigine n2_oxide This compound lamotrigine->n2_oxide N-Oxidation (Minor Pathway)

Caption: Metabolic pathway of Lamotrigine to this compound.

Conclusion

The UHPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the simultaneous quantification of Lamotrigine and its N2-Oxide metabolite in human plasma. The detailed protocol for sample preparation and instrumental analysis, along with the summarized quantitative data, offers a valuable resource for researchers and scientists in the fields of clinical pharmacology and drug development.

Analysis of Lamotrigine N2-Oxide in Environmental Water Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an antiepileptic drug, is increasingly detected in aquatic environments due to its widespread use and incomplete removal during wastewater treatment.[1] A significant human metabolite and environmental transformation product of lamotrigine is Lamotrigine N2-Oxide. Understanding the environmental fate and concentration of this metabolite is crucial for a comprehensive ecological risk assessment. This document provides detailed application notes and protocols for the analysis of this compound in environmental water samples, employing Solid Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes semi-quantitative data on the concentration of this compound and related compounds in wastewater treatment plant (WWTP) influent and effluent, as reported in a screening study. It is important to note that this compound was sporadically detected.[2]

CompoundWWTP 1 Influent (ng/L)WWTP 1 Effluent (ng/L)WWTP 2 Influent (ng/L)WWTP 2 Effluent (ng/L)
This compound< 513< 5< 5
Lamotrigine (LMG)52012542197
Lamotrigine N2-Glucuronide (LMG-N2-G)476137336
N2-Me-Lamotrigine (N2-Me-LMG)< 523< 5< 5
OXO-Lamotrigine (OXO-LMG)1896< 5< 5

Data is semi-quantitative and based on using lamotrigine as a standard.[2]

Experimental Protocols

This section details the recommended methodology for the extraction and quantification of this compound in environmental water samples. The protocol is adapted from established methods for lamotrigine and its metabolites in biological matrices.[3]

Sample Collection and Preservation
  • Collect water samples in amber glass bottles to prevent photodegradation.

  • Upon collection, filter samples through a 0.45 µm glass fiber filter to remove suspended solids.

  • If not analyzed immediately, store the samples at 4°C for a maximum of 48 hours. For longer storage, freeze at -20°C.

Solid Phase Extraction (SPE)

This protocol utilizes Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridges, which are effective for a wide range of acidic, neutral, and basic compounds.[4]

Materials:

  • Oasis HLB SPE Cartridges (e.g., 3 cc, 60 mg)

  • SPE Vacuum Manifold

  • HPLC-grade Methanol

  • HPLC-grade Water

  • 0.1% Formic Acid in Water

  • 0.1% Formic Acid in Methanol

Procedure:

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing 3 mL of methanol through it.

  • Equilibration: Equilibrate the cartridge by passing 3 mL of HPLC-grade water. Do not allow the cartridge to dry.

  • Sample Loading: Load 100-500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of HPLC-grade water to remove interfering hydrophilic substances.

    • Further wash the cartridge with 3 mL of a 5% methanol in water solution to remove more polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute this compound and other analytes from the cartridge with two aliquots of 2 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions (suggested starting point):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: The precursor ion ([M+H]+) is m/z 272. The product ions would need to be determined by direct infusion of a standard. A potential fragmentation could involve the loss of the oxygen atom.

    • Lamotrigine (for reference): Precursor ion [M+H]+ m/z 256.2 → Product ions m/z 211 and 186.7.

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for the specific instrument used.

Visualizations

Environmental Fate and Transformation of Lamotrigine

The following diagram illustrates the known transformation pathways of lamotrigine in the environment and biological systems, leading to the formation of this compound.

G Start Start Sample_Collection 1. Water Sample Collection (Amber Glass Bottles) Start->Sample_Collection Filtration 2. Filtration (0.45 µm Glass Fiber Filter) Sample_Collection->Filtration SPE 3. Solid Phase Extraction (Oasis HLB) Filtration->SPE Elution 4. Elution (Methanol) SPE->Elution Evaporation 5. Evaporation to Dryness (Nitrogen Stream) Elution->Evaporation Reconstitution 6. Reconstitution (Initial Mobile Phase) Evaporation->Reconstitution LC_MSMS 7. LC-MS/MS Analysis (C18 Column, ESI+) Reconstitution->LC_MSMS Data_Analysis 8. Data Analysis (Quantification) LC_MSMS->Data_Analysis End End Data_Analysis->End

References

Application Note: Quantitative Analysis of Lamotrigine N2-Oxide in Cucumber Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamotrigine, an antiepileptic drug, has been detected in crops irrigated with reclaimed wastewater, raising concerns about its uptake and metabolism in plants.[1][2] This application note provides a detailed protocol for the quantitative analysis of Lamotrigine and its metabolite, Lamotrigine N2-Oxide, in cucumber plants (Cucumis sativus). The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and selective technique for the determination of trace-level analytes in complex matrices.[3][4][5] Studies have shown that lamotrigine taken up by cucumber plants is rapidly metabolized, with a significant portion being converted to various metabolites, including this compound. The distribution of these compounds varies across different plant organs, with the majority concentrating in the roots and leaves.

Experimental Protocols

This section details the procedures for sample collection, preparation, and instrumental analysis for the quantification of Lamotrigine and this compound in cucumber plants.

Sample Preparation: Modified QuEChERS Extraction

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for the analysis of pesticides and other contaminants in food matrices. This protocol is adapted for the extraction of Lamotrigine and its N2-Oxide metabolite from cucumber samples.

Materials:

  • Homogenizer (e.g., high-speed blender)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium acetate (NaOAc)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB)

  • Lamotrigine and this compound analytical standards

Procedure:

  • Homogenization: Weigh 10 g of the cucumber sample (roots, stems, leaves, or fruit) and homogenize it in a high-speed laboratory blender.

  • Extraction:

    • Transfer the 10 g of homogenized sample to a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add 4 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate.

    • Immediately vortex for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer the supernatant to a 15 mL centrifuge tube containing 150 mg of PSA, 150 mg of C18, and 30 mg of GCB.

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following instrumental parameters are based on methods developed for the analysis of lamotrigine and its metabolites in plant tissues.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lamotrigine: Precursor ion (Q1) m/z 256.0 -> Product ions (Q3) m/z 211.0, 184.0.

    • This compound: Precursor ion (Q1) m/z 272.0 -> Product ions (Q3) m/z 256.0, 211.0.

  • Collision Energy (CE) and other compound-specific parameters should be optimized for the specific instrument used.

Data Presentation

The following tables summarize the quantitative data on the distribution of Lamotrigine and this compound in different parts of cucumber plants at various time points after exposure. The data is adapted from a study by Madmon et al. (2023).

Table 1: Concentration of Lamotrigine and this compound in Cucumber Plant Tissues (ng/g fresh weight)

Plant PartAnalyteDay 10Day 15Day 20Day 23
Roots Lamotrigine~945~945~945~945
This compound~100~150~180~200
Stems Lamotrigine~300~200~150~90
This compound~50~80~100~120
Leaves Lamotrigine~300~180~120~90
This compound~120~200~250~280

Table 2: Method Validation Parameters

ParameterLamotrigineThis compound
Linearity (r²) >0.99>0.99
Limit of Quantification (LOQ) 1 ng/g1 ng/g
Recovery (%) 85-105%80-100%
Precision (RSD%) <15%<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_output Output s1 Cucumber Sample (Roots, Stems, Leaves, Fruit) s2 Homogenization s1->s2 s3 Extraction with Acetonitrile + MgSO₄/NaOAc s2->s3 s4 Centrifugation s3->s4 s5 dSPE Cleanup (PSA, C18, GCB) s4->s5 s6 Centrifugation s5->s6 s7 Filtration s6->s7 a1 LC-MS/MS Analysis s7->a1 Filtered Extract a2 Data Acquisition (MRM Mode) a1->a2 a3 Quantification a2->a3 o1 Concentration Data (ng/g) a3->o1

Caption: Experimental workflow for the quantitative analysis of this compound in cucumber.

signaling_pathway LTG Lamotrigine Uptake Root Uptake LTG->Uptake Metabolism Metabolism (in Roots and Leaves) Uptake->Metabolism Translocation LTG_N2O This compound Metabolism->LTG_N2O Other Other Metabolites Metabolism->Other

Caption: Metabolic pathway of Lamotrigine to this compound in cucumber plants.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions related to the synthesis of Lamotrigine N2-Oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the N-oxidation of Lamotrigine to its N2-Oxide derivative.

Problem/Observation Potential Cause Suggested Solution
Low to No Conversion of Starting Material 1. Insufficient Oxidant Activity: The chosen oxidizing agent (e.g., m-CPBA, H₂O₂) may not be potent enough under the reaction conditions. 2. Low Reaction Temperature: The activation energy for the N-oxidation of the sterically hindered and electron-deficient triazine ring may not be met. 3. Degradation of Oxidant: Peroxy acids and hydrogen peroxide can degrade over time, especially with improper storage.1. Increase Oxidant Equivalents: Incrementally increase the molar equivalents of the oxidizing agent (e.g., from 1.1 eq. to 1.5 or 2.0 eq.). 2. Elevate Temperature: Gradually increase the reaction temperature, monitoring for any signs of decomposition. A range of 25°C to 60°C is a typical starting point. 3. Use a More Potent Oxidant: Consider using a stronger peroxy acid, such as trifluoroperacetic acid (TFPAA), generated in situ. 4. Verify Oxidant Potency: Use a fresh batch of the oxidizing agent or titrate to determine its active oxygen content.
Formation of Multiple Products (Poor Selectivity) 1. Oxidation of Exocyclic Amines: The primary amino groups at the C3 and C5 positions are more nucleophilic and may be oxidized in preference to the ring nitrogen. 2. Over-oxidation: Formation of di-N-oxides or other oxidized species. 3. Ring Opening/Degradation: The triazine ring may be susceptible to degradation under harsh oxidative conditions.1. Protect Exocyclic Amines: Employ an in situ protonation strategy by adding a strong acid (e.g., H₂SO₄, HBF₄) to the reaction mixture before introducing the oxidant. This protonates the more basic exocyclic amines, deactivating them towards oxidation.[1][2] 2. Control Stoichiometry: Use a controlled amount of the oxidizing agent (starting with 1.05-1.1 equivalents). 3. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5°C) to improve selectivity.
Product Degradation Observed 1. Harsh Reaction Conditions: Excessive heat or highly acidic/basic conditions can lead to the decomposition of the N-oxide product. 2. Incompatible Solvent: The solvent may be reacting with the starting material, product, or oxidant.1. Moderate Reaction Conditions: Avoid excessive heating and use the minimum necessary amount of acid for protection. 2. Buffer the Reaction: If using hydrogen peroxide, a buffered system may prevent pH-related degradation. 3. Choose an Inert Solvent: Utilize solvents like dichloromethane (DCM), chloroform, or acetonitrile that are stable under oxidizing conditions.
Difficult Product Isolation/Purification 1. High Polarity of N-Oxide: N-oxides are often highly polar and zwitterionic, leading to poor mobility on standard silica gel chromatography.[3] 2. Co-elution with Byproducts: Polar impurities may co-elute with the highly polar product. 3. Product is Water-Soluble: The product may be lost to aqueous layers during workup.1. Chromatography Adjustments:     a. Use a more polar mobile phase, such as DCM/Methanol (e.g., 95:5 to 80:20).[3]     b. Consider using a different stationary phase like alumina or employing Hydrophilic Interaction Liquid Chromatography (HILIC).[3]     c. Neutralize the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent if the product is basic. 2. Alternative Purification:     a. Crystallization: Attempt to crystallize the product from a suitable solvent system (e.g., isopropanol/water, ethanol).     b. Acid-Base Extraction: Exploit the basicity of the remaining amino groups and the N-oxide to perform a selective acid-base extraction, though this can be complex.

Frequently Asked Questions (FAQs)

Q1: Why is my N-oxidation reaction not proceeding to completion, even with excess oxidant?

A1: The 1,2,4-triazine ring in Lamotrigine is electron-deficient, making the ring nitrogens less nucleophilic and harder to oxidize compared to simpler heterocycles like pyridine. Additionally, steric hindrance from the adjacent 2,3-dichlorophenyl group can impede the approach of the oxidizing agent. To overcome this, you may need to use a more powerful oxidizing system, such as trifluoroperacetic acid, or increase the reaction temperature. Always monitor the reaction for potential degradation at higher temperatures.

Q2: I am observing significant byproduct formation that appears to be from the oxidation of the exocyclic amino groups. How can I achieve selective N2-oxidation?

A2: This is a common and critical challenge. The exocyclic primary amines are more basic and nucleophilic than the ring nitrogens. The recommended strategy is to perform the reaction in the presence of a strong, non-nucleophilic acid. The acid will selectively protonate the exocyclic amines, forming ammonium salts. This "protects" them from electrophilic attack by the oxidant and directs the oxidation to the desired, albeit less reactive, ring nitrogen.

Q3: What are the best oxidizing agents for this synthesis?

A3: Common choices for N-oxidation of heteroaromatics include:

  • m-Chloroperoxybenzoic acid (m-CPBA): A widely used, commercially available peroxy acid. It is often effective but may require forcing conditions for less reactive substrates.

  • Hydrogen Peroxide (H₂O₂): A greener and less expensive option, typically used in conjunction with an acid catalyst (like acetic acid or sulfuric acid) or a metal catalyst.

  • Trifluoroperacetic acid (TFPAA): A highly reactive oxidant, generated in situ from trifluoroacetic anhydride and hydrogen peroxide. It is very effective for deactivating systems but can be aggressive, requiring careful temperature control.

Q4: My product streaks badly on TLC plates and is difficult to purify via column chromatography. What purification techniques are recommended?

A4: The high polarity of the N-oxide functional group is the likely cause.

  • For TLC analysis: Add a small amount of methanol or acetic acid to your eluent system to improve spot shape.

  • For Column Chromatography: Standard silica gel may not be ideal. Try using a highly polar mobile phase, such as a gradient of 0-20% methanol in dichloromethane. If this fails, consider alternative techniques like HILIC, chromatography on neutral or basic alumina, or preparative reverse-phase HPLC.

  • Crystallization: If the crude product is of reasonable purity, crystallization can be a very effective final purification step.

Q5: How can I confirm that I have formed the N2-Oxide and not the N1 or N4-Oxide?

A5: While direct oxidation of 1,2,4-triazines typically yields N1 and N2-oxides, distinguishing between the isomers requires advanced analytical techniques. High-resolution mass spectrometry (HRMS) will confirm the addition of an oxygen atom. However, definitive structural elucidation will require 2D NMR spectroscopy (such as HMBC and NOESY) to establish correlations between the protons on the dichlorophenyl ring and the triazine ring carbons, and between the exocyclic amine protons and adjacent carbons. Comparing the obtained spectra with published data for Lamotrigine and related N-oxides, if available, would be ideal.

Experimental Protocols

The following is a proposed, generalized protocol for the synthesis of this compound based on established principles of selective N-oxidation. This protocol should be considered a starting point and may require optimization.

Proposed Protocol: Selective N-Oxidation using m-CPBA with In Situ Amine Protection

  • Dissolution: Dissolve Lamotrigine (1.0 eq.) in a suitable inert solvent (e.g., dichloromethane, chloroform) at a concentration of approximately 0.1 M.

  • Amine Protection: Cool the solution to 0°C in an ice bath. Slowly add a solution of sulfuric acid (2.0 eq.) in methanol. Stir for 30 minutes at 0°C to ensure complete protonation of the exocyclic amino groups.

  • Oxidation: To the stirred suspension, add a solution of m-CPBA (77% purity, 1.1 eq.) in dichloromethane dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., to 40°C) can be applied.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C. Quench the excess m-CPBA by adding an aqueous solution of sodium thiosulfate (10% w/v) and stir for 1 hour.

  • Workup: Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid using column chromatography (e.g., silica gel, eluting with a DCM/MeOH gradient) or by crystallization.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Lamotrigine Lamotrigine Protected Protonated Lamotrigine (Exocyclic Amines Protected) Lamotrigine->Protected  + Acid Oxidant Oxidizing Agent (e.g., m-CPBA) N2Oxide This compound Acid Brønsted Acid (e.g., H₂SO₄) Protected->N2Oxide  + Oxidant

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Start Start Synthesis Check_Conversion Reaction Complete? Start->Check_Conversion Low_Conversion Issue: Low Conversion Check_Conversion->Low_Conversion No Check_Selectivity Good Selectivity? Check_Conversion->Check_Selectivity Yes Increase_Temp Action: Increase Temp/ Oxidant Equivalents Low_Conversion->Increase_Temp Increase_Temp->Start Poor_Selectivity Issue: Poor Selectivity Check_Selectivity->Poor_Selectivity No Workup Proceed to Workup & Purification Check_Selectivity->Workup Yes Add_Acid Action: Add Acid Protector/ Lower Temperature Poor_Selectivity->Add_Acid Add_Acid->Start

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Synthesis of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Lamotrigine N2-Oxide. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it synthesized?

A1: this compound is a metabolite of the anti-epileptic drug Lamotrigine.[1] It is often synthesized as a reference standard for analytical and metabolic studies to accurately identify and quantify Lamotrigine metabolites in biological samples.

Q2: What is the general synthetic route for this compound?

A2: The most common method for synthesizing N-oxides of 1,2,4-triazine derivatives like Lamotrigine is through direct oxidation of the parent molecule. This typically involves using an oxidizing agent such as a peracid (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide in an acidic medium.

Q3: What are the main challenges in the synthesis of this compound?

A3: The primary challenges include:

  • Formation of Isomers: Direct oxidation of the 1,2,4-triazine ring can lead to a mixture of N1 and N2-oxides, which can be difficult to separate and will lower the yield of the desired N2-isomer.

  • Oxidation of Amino Groups: Lamotrigine has two primary amino groups, which are generally more nucleophilic and thus more susceptible to oxidation than the nitrogen atoms in the triazine ring.

  • Purification: Separating the desired this compound from the N1-oxide isomer, unreacted Lamotrigine, and any side-products from the oxidation of the amino groups can be challenging and may require careful chromatographic purification.

Q4: Why is it important to control the reaction temperature?

A4: The reaction temperature can influence the selectivity of the N-oxidation. In some cases, different temperatures can favor the formation of one isomer over another. Additionally, higher temperatures can lead to over-oxidation and the formation of undesired byproducts, ultimately reducing the overall yield.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield of N-Oxide 1. Inactive oxidizing agent.2. Insufficient reaction time or temperature.3. Degradation of the product during workup.1. Use a fresh batch of the oxidizing agent and verify its activity.2. Gradually increase the reaction time and/or temperature while monitoring the reaction progress by TLC or LC-MS.3. Ensure mild conditions during extraction and purification. Avoid strong acids or bases if the product is labile.
Presence of Multiple Spots on TLC/LC-MS (Low Purity) 1. Formation of N1-oxide isomer.2. Oxidation of the exocyclic amino groups.3. Unreacted starting material.1. Optimize reaction conditions (solvent, temperature, stoichiometry of oxidant) to favor N2-oxide formation.2. Employ a protection strategy for the amino groups, such as in situ protonation with a suitable acid.3. Increase reaction time or the amount of oxidizing agent. Purify the crude product using column chromatography.
Difficulty in Separating N1 and N2 Isomers The isomers have very similar polarities.1. Use a high-performance column material for chromatography.2. Experiment with different solvent systems for elution to maximize separation.3. Consider derivatization of the mixture to separate the isomers, followed by deprotection.
Product is Unstable and Decomposes The N-oxide functional group can be sensitive to heat, light, or certain chemical environments.1. Store the purified product at low temperatures, protected from light.2. Use deuterated solvents for NMR that are free of acidic impurities.3. Avoid prolonged exposure to conditions that may cause degradation.

Experimental Protocols

Representative Protocol for N-Oxidation of Lamotrigine

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Lamotrigine

  • m-Chloroperbenzoic acid (m-CPBA, 70-77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/methanol mixture)

Procedure:

  • Dissolution: Dissolve Lamotrigine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in DCM to the cooled Lamotrigine solution over 30-60 minutes.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding saturated aqueous sodium thiosulfate solution.

  • Workup: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in ethyl acetate) to separate the N2-oxide from the N1-oxide and other impurities.

  • Characterization: Characterize the purified product by NMR, MS, and IR spectroscopy to confirm its identity and purity.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Lamotrigine in DCM cool 2. Cool to 0°C dissolve->cool add_oxidant 3. Add m-CPBA solution cool->add_oxidant react 4. Stir and Monitor (TLC/LC-MS) add_oxidant->react quench 5. Quench with Na2S2O3 react->quench extract 6. Wash with NaHCO3 & Brine quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify characterize characterize purify->characterize 9. Characterize (NMR, MS, IR)

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield of This compound check_oxidant Is the oxidizing agent (m-CPBA) fresh and active? start->check_oxidant check_conditions Are reaction conditions (time, temp) optimal? check_oxidant->check_conditions Yes solution_oxidant Use fresh m-CPBA. check_oxidant->solution_oxidant No check_purity Does TLC/LC-MS show multiple products? check_conditions->check_purity Yes solution_conditions Increase reaction time and/or temperature. check_conditions->solution_conditions No solution_purity Optimize for selectivity (e.g., in situ protonation) and improve purification. check_purity->solution_purity Yes end Consult further literature for alternative methods. check_purity->end No

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Lamotrigine N2-Oxide SPE Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low recovery of Lamotrigine N2-Oxide during Solid Phase Extraction (SPE).

Troubleshooting Guide: Low Recovery of this compound

Low recovery of this compound, a polar metabolite of Lamotrigine, is a common challenge in SPE. This guide addresses potential causes and provides systematic solutions to improve your analytical method.

Q1: Why am I experiencing low recovery of this compound with my current SPE protocol?

A1: Low recovery of this compound is often attributed to its high polarity. Polar metabolites may not be retained effectively on traditional nonpolar SPE sorbents like C18 and can be lost during the sample loading or washing steps. Additionally, the N-oxide functional group can be sensitive to pH and solvent conditions, potentially leading to degradation or incomplete elution.

Key Physicochemical Properties of this compound:

PropertyValueImplication for SPE
Molecular Weight272.1 g/mol [1]Standard molecular weight for a small molecule.
Polarity (XLogP3)1.4[1]Indicates a relatively polar compound.
SolubilitySlightly soluble in DMSO and Methanol[2]Choice of elution solvent is critical.

FAQs: Optimizing this compound SPE

Q2: What is the best type of SPE sorbent to use for this compound extraction?

A2: For polar compounds like this compound, polymeric reversed-phase or mixed-mode sorbents are generally recommended over traditional silica-based reversed-phase sorbents (e.g., C18).

  • Polymeric Reversed-Phase Sorbents (e.g., Oasis HLB): These offer a hydrophilic-lipophilic balance, which enhances the retention of polar compounds.[3]

  • Mixed-Mode Sorbents (e.g., Mixed-Mode Cation Exchange - MCX): These sorbents combine reversed-phase and ion-exchange mechanisms. Since Lamotrigine has a pKa of 5.7, at a pH below this, it will be positively charged and can be retained by cation exchange. This dual retention mechanism can be highly effective for polar, ionizable compounds like Lamotrigine and its metabolites.

Q3: How critical is pH control during the SPE process?

A3: pH control is critical. The pH of the sample and the wash solutions will determine the ionization state of this compound and its interaction with the sorbent.

  • For Reversed-Phase and Polymeric Sorbents: Adjusting the sample pH to suppress the ionization of the analyte can increase its retention. For a basic compound, increasing the pH above its pKa will make it less polar and enhance retention.

  • For Mixed-Mode Cation Exchange Sorbents: The sample should be acidified to a pH at least 2 units below the pKa of the analyte to ensure it is positively charged and can bind to the cation exchange functional groups.

Q4: What are the recommended wash and elution solvents?

A4: The choice of wash and elution solvents is crucial to remove interferences without prematurely eluting the analyte of interest.

  • Washing Step: Start with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove highly polar interferences. For mixed-mode sorbents, an acidic aqueous wash followed by a non-polar organic wash (e.g., hexane) can be effective.

  • Elution Step: The elution solvent should be strong enough to disrupt the analyte-sorbent interactions. For reversed-phase sorbents, a higher percentage of organic solvent (e.g., methanol or acetonitrile) is typically used. For mixed-mode cation exchange sorbents, elution is often achieved with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and disrupt the ionic interaction.

Q5: Could my analyte be degrading during sample processing?

A5: N-oxide metabolites can be susceptible to degradation, particularly in certain biological matrices or under harsh pH or temperature conditions. It has been noted that N-oxides can sometimes be converted back to the parent drug. While specific data on this compound stability is limited in the provided results, it is a factor to consider. Using milder extraction conditions and minimizing sample processing time can help mitigate potential degradation.

Experimental Protocols

Optimized SPE Protocol for this compound using Mixed-Mode Cation Exchange (MCX)

This protocol is a recommended starting point for optimizing the recovery of this compound from biological matrices like plasma or urine.

  • Sample Pre-treatment:

    • To 1 mL of plasma/urine, add an appropriate internal standard.

    • Add 1 mL of 4% phosphoric acid to acidify the sample (adjust pH to < 3.7).

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition an Oasis MCX (3 cc, 60 mg) cartridge with:

      • 1 x 3 mL Methanol

      • 1 x 3 mL Water

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with:

      • 1 x 3 mL of 0.1 M HCl in water to remove polar interferences.

      • 1 x 3 mL of Methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 2 x 1.5 mL of 5% ammonium hydroxide in methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting Workflow for Low SPE Recovery

TroubleshootingWorkflow start Start: Low Recovery of This compound check_sorbent Is the SPE sorbent appropriate for a polar metabolite? start->check_sorbent check_ph Is the pH of the sample and wash solutions optimized? check_sorbent->check_ph No solution_sorbent Solution: Use a polymeric (e.g., HLB) or mixed-mode (e.g., MCX) sorbent. check_sorbent->solution_sorbent Yes check_wash Is the analyte eluting prematurely during the wash step? check_ph->check_wash No solution_ph Solution: Adjust sample pH to suppress ionization (RP) or ensure ionization (Ion-Exchange). check_ph->solution_ph Yes check_elution Is the elution solvent strong enough to recover the analyte? check_wash->check_elution No solution_wash Solution: Use a weaker wash solvent or decrease the organic content. check_wash->solution_wash Yes solution_elution Solution: Increase organic strength or add a modifier (e.g., NH4OH) to the elution solvent. check_elution->solution_elution Yes end End: Improved Recovery check_elution->end No solution_sorbent->check_ph solution_ph->check_wash solution_wash->check_elution solution_elution->end

Caption: Troubleshooting workflow for low SPE recovery.

Optimized SPE Protocol Workflow

SPE_Protocol cluster_sample Sample Pre-treatment cluster_spe Solid Phase Extraction (MCX) cluster_analysis Analysis sample_prep 1. Acidify Sample (e.g., 4% H3PO4) conditioning 2. Condition (Methanol -> Water) sample_prep->conditioning loading 3. Load Sample conditioning->loading washing 4. Wash (0.1M HCl -> Methanol) loading->washing elution 5. Elute (5% NH4OH in Methanol) washing->elution evaporation 6. Evaporate & Reconstitute elution->evaporation analysis 7. LC-MS Analysis evaporation->analysis

Caption: Optimized SPE protocol workflow for this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Lamotrigine and its N-oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Lamotrigine and its N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Lamotrigine and its N-oxide in a question-and-answer format.

Question 1: Why am I observing poor resolution between Lamotrigine and its N-oxide peak?

Answer:

Poor resolution between Lamotrigine and its N-oxide is a common challenge due to their structural similarity. Several factors in your HPLC method could be contributing to this issue. Consider the following troubleshooting steps:

  • Mobile Phase Composition: The organic modifier and its ratio to the aqueous buffer are critical. An imbalance can lead to insufficient selectivity.

    • Troubleshooting:

      • Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A lower percentage of organic solvent will generally increase retention times and may improve resolution.

      • If using a phosphate buffer, ensure the pH is appropriately controlled, as small shifts can affect the ionization state of the analytes and thus their retention. A pH around 3.5 or 7.4 has been used successfully in different methods.[1][2]

  • Column Chemistry: The choice of stationary phase is crucial for achieving selectivity.

    • Troubleshooting:

      • Ensure your C18 column is in good condition. Column degradation can lead to loss of resolution.

      • If resolution is still poor on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a cyano column.

  • Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.

    • Troubleshooting:

      • Decrease the flow rate in small increments (e.g., from 1.0 mL/min to 0.8 mL/min).

Question 2: My Lamotrigine or N-oxide peak is tailing. What could be the cause and how can I fix it?

Answer:

Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the mobile phase or sample solvent.

  • Secondary Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups on Lamotrigine and its N-oxide, causing tailing.

    • Troubleshooting:

      • Use a modern, end-capped C18 column to minimize silanol interactions.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block the active silanol sites.

      • Operate at a lower pH (e.g., around 2-3) to protonate the silanols and reduce their interaction with the analytes.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to peak tailing if the analyte is partially ionized.

    • Troubleshooting: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Lamotrigine (pKa ≈ 5.5).

  • Sample Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.

    • Troubleshooting: Dilute your sample and reinject.

Question 3: The retention times for my analytes are drifting. What is causing this instability?

Answer:

Retention time drift can be frustrating and indicates a lack of stability in your chromatographic system.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run is a common cause of drifting retention times.

    • Troubleshooting: Ensure the column is equilibrated for a sufficient time (e.g., 15-30 minutes or until a stable baseline is achieved) with the mobile phase before the first injection and between runs with different mobile phase compositions.

  • Mobile Phase Instability: The mobile phase composition can change over time due to evaporation of the more volatile organic component.

    • Troubleshooting:

      • Prepare fresh mobile phase daily.

      • Keep the mobile phase reservoirs covered to minimize evaporation.

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.

    • Troubleshooting: Use a column oven to maintain a constant and consistent temperature throughout your analysis.

Frequently Asked Questions (FAQs)

FAQ 1: What is a typical starting HPLC method for the separation of Lamotrigine and its N-oxide?

Answer:

A good starting point for developing a separation method for Lamotrigine and its N-oxide would be a reversed-phase HPLC method. Based on published literature, a typical method would involve:

ParameterRecommended Starting Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase A mixture of a phosphate buffer and an organic solvent (e.g., Methanol or Acetonitrile). A common starting ratio is 60:40 (Buffer:Organic).[1]
Buffer pH Start with a pH of 7.4, adjusted with orthophosphoric acid.[1]
Flow Rate 1.0 - 1.3 mL/min
Detection Wavelength 305 nm
Temperature Ambient or controlled at 25°C

This method should be optimized to achieve the desired resolution and peak shape for your specific application.

FAQ 2: How can I confirm the identity of the Lamotrigine N-oxide peak in my chromatogram?

Answer:

Confirmation of the N-oxide peak can be achieved through several methods:

  • Mass Spectrometry (MS): The most definitive method is to use an LC-MS system. The mass spectrum of the N-oxide peak will show a molecular ion (M+H)+ that is 16 Da higher than that of Lamotrigine, corresponding to the addition of an oxygen atom.

  • Forced Degradation Studies: Lamotrigine N-oxide is a known oxidative degradation product. You can perform a forced degradation study by treating a Lamotrigine standard with an oxidizing agent like hydrogen peroxide. The peak that increases in size in the chromatogram of the stressed sample is likely the N-oxide.

  • Reference Standard: The most straightforward method is to inject a certified reference standard of Lamotrigine N-oxide and compare its retention time with the unknown peak in your sample chromatogram.

FAQ 3: What are the key parameters to consider when validating an HPLC method for Lamotrigine and its N-oxide?

Answer:

According to ICH guidelines, a validated HPLC method for quantifying Lamotrigine and its N-oxide should demonstrate the following:

Validation ParameterDescription
Specificity/Selectivity The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (r²) close to 0.999 is typically desired.
Accuracy The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), typically expressed as the relative standard deviation (%RSD).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Protocol 1: Forced Oxidation Degradation of Lamotrigine

This protocol describes how to generate the Lamotrigine N-oxide through forced degradation for peak identification purposes.

  • Prepare a Lamotrigine stock solution: Accurately weigh and dissolve Lamotrigine in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Oxidation: To 1 mL of the Lamotrigine stock solution, add 1 mL of 15% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature for 24 hours.

  • Sample Preparation for HPLC: After incubation, dilute the sample to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

  • Analysis: Inject the prepared sample into the HPLC system. The chromatogram should show a significant peak corresponding to the N-oxide in addition to the parent Lamotrigine peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_outcome Outcome start Start stock Prepare Lamotrigine Stock Solution (1 mg/mL) start->stock oxidize Add 15% H2O2 stock->oxidize incubate Incubate at RT for 24h oxidize->incubate dilute Dilute to 10 µg/mL with Mobile Phase incubate->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection (305 nm) separate->detect data Data Acquisition and Analysis detect->data end Identify N-oxide Peak data->end

Caption: Workflow for forced oxidation of Lamotrigine and subsequent HPLC analysis.

troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Checks cluster_flow Flow Rate Adjustment start Poor Resolution between Lamotrigine and N-oxide mp_check Adjust Organic Solvent Ratio start->mp_check ph_check Optimize Buffer pH start->ph_check col_cond Check Column Condition start->col_cond col_chem Try Different Column Chemistry start->col_chem flow_rate Decrease Flow Rate start->flow_rate end Resolution Improved mp_check->end ph_check->end col_cond->end col_chem->end flow_rate->end

Caption: Troubleshooting workflow for poor resolution of Lamotrigine and its N-oxide.

References

Navigating Matrix Effects in LC-MS/MS Analysis of Lamotrigine N2-Oxide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Lamotrigine N2-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by co-eluting compounds from the sample matrix.[1] In the analysis of this compound, a polar metabolite, components of biological matrices like plasma or urine can suppress or enhance its signal during LC-MS/MS analysis.[2] This can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[3]

Q2: What are the primary causes of matrix effects in biological samples?

A2: The most significant contributors to matrix effects in biological samples are phospholipids from cell membranes.[4] Other sources include salts, endogenous metabolites, and proteins.[2] These substances can compete with this compound for ionization in the mass spectrometer's source, leading to ion suppression.

Q3: Why is this compound particularly susceptible to matrix effects?

A3: As a polar N-oxide metabolite, this compound may have limited retention on traditional reversed-phase LC columns, causing it to elute in the same region as highly polar matrix components and phospholipids, which are not well-retained. This co-elution increases the likelihood of ion suppression.

Q4: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?

A4: A qualitative assessment can be done using a post-column infusion experiment. This involves infusing a constant flow of this compound into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips in the baseline signal indicate regions of ion suppression. For a quantitative evaluation, a post-extraction spike experiment is performed by comparing the analyte's response in a neat solution versus a spiked, extracted blank matrix.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) necessary for the analysis of this compound?

A5: Yes, using a SIL-IS is highly recommended and considered the gold standard for quantitative bioanalysis. A SIL-IS for this compound would co-elute and experience similar matrix effects as the analyte, allowing for accurate correction and improving data precision and accuracy. A validated method for Lamotrigine and its metabolites, including the N2-oxide, successfully used Lamotrigine-¹³C₃ as an internal standard.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to matrix effects.

Problem 1: Low and/or Inconsistent Signal Intensity for this compound

  • Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.

  • Solutions:

    • Optimize Sample Preparation: Move beyond simple protein precipitation to more effective cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

    • Chromatographic Separation: Adjust the chromatographic method to better separate this compound from the matrix interferences. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds.

    • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Illustrative Comparison of Sample Preparation Techniques

The following table provides an illustrative comparison of common sample preparation methods and their potential impact on the analysis of this compound. Note: This data is for illustrative purposes and actual results may vary.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reproducibility (%RSD)
Protein Precipitation (PPT)90 - 10540 - 70 (Suppression)< 15
Liquid-Liquid Extraction (LLE)60 - 8585 - 105< 10
Solid-Phase Extraction (SPE)85 - 10095 - 110< 5

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: While often a chromatographic issue, severe matrix effects can sometimes contribute to peak distortion. High concentrations of matrix components can affect the interaction of the analyte with the stationary phase.

  • Solutions:

    • Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE to remove a wider range of interferences.

    • Adjust Mobile Phase: Modify the mobile phase composition, such as the organic solvent, pH, or buffer concentration, to improve peak shape.

    • Check for Column Contamination: Phospholipids can accumulate on the analytical column, leading to poor peak shape over time. Implement a column wash step between injections.

Problem 3: Inaccurate or Imprecise Quantitative Results

  • Possible Cause: Inconsistent matrix effects across different samples, calibrators, and quality controls.

  • Solutions:

    • Implement a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variable matrix effects.

    • Matrix-Matched Calibrators and QCs: Prepare all calibration standards and quality control samples in the same biological matrix as the study samples to ensure that they are affected by the matrix in a similar way.

    • Thorough Method Validation: A validated UHPLC-MS/MS method for this compound showed that with an appropriate internal standard, the matrix factor can be controlled to be within 98.1-110.1%.

Experimental Protocols & Visualizations

Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones

Objective: To qualitatively identify regions in the chromatogram where matrix effects (ion suppression or enhancement) occur.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • This compound standard solution (at a concentration that gives a stable signal)

  • Extracted blank biological matrix (prepared using your standard sample preparation method)

  • Mobile phase

Procedure:

  • System Setup:

    • Connect the LC column outlet to one port of the tee-union.

    • Connect the syringe pump outlet to the second port of the tee-union.

    • Connect the third port of the tee-union to the mass spectrometer's ion source.

  • Analyte Infusion:

    • Fill the syringe with the this compound standard solution.

    • Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).

    • Begin infusing the solution into the mass spectrometer and monitor the signal for this compound in Multiple Reaction Monitoring (MRM) mode until a stable baseline is achieved.

  • Matrix Injection:

    • Inject a sample of the extracted blank matrix onto the LC column and start the chromatographic run.

  • Data Analysis:

    • Monitor the infused this compound signal throughout the chromatographic run.

    • Any significant drop in the baseline signal indicates a region of ion suppression. An increase in the signal indicates ion enhancement.

Post-Column Infusion Experimental Setup
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove proteins and phospholipids from plasma samples to reduce matrix effects.

Materials:

  • Mixed-mode or reversed-phase SPE cartridges

  • SPE vacuum manifold

  • Plasma sample

  • Internal standard solution

  • Methanol (conditioning and elution solvent)

  • Water (equilibration solvent)

  • Wash solution (e.g., 5% methanol in water)

  • Sample pre-treatment solution (e.g., 2% formic acid in water)

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 50 µL of the internal standard working solution.

    • Add 200 µL of the sample pre-treatment solution and vortex.

  • SPE Cartridge Conditioning:

    • Place SPE cartridges on the manifold.

    • Pass 1 mL of methanol through each cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of water through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Pass 1 mL of the wash solution through the cartridge to remove polar interferences.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Start Plasma Sample Pretreat Pre-treatment (Add IS, Acidify) Start->Pretreat Load Sample Loading Pretreat->Load Condition SPE Conditioning (Methanol) Equilibrate SPE Equilibration (Water) Condition->Equilibrate Equilibrate->Load Wash Wash (5% Methanol/Water) Load->Wash Elute Elution (Methanol) Wash->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

References

Preventing degradation of Lamotrigine N2-Oxide during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of Lamotrigine N2-Oxide during sample preparation for analytical studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during sample preparation?

This compound is a metabolite of the anti-epileptic drug Lamotrigine. Like many N-oxide compounds, it can be susceptible to in-vitro reduction back to its parent drug, Lamotrigine. This degradation can lead to an inaccurate quantification of both the metabolite and the parent drug, compromising the integrity of clinical and research data.

Q2: What are the primary factors that can cause the degradation of this compound?

The primary degradation pathway for this compound during sample preparation is chemical reduction to Lamotrigine. Several factors can contribute to this instability:

  • Sample Matrix: The presence of endogenous reducing agents in biological matrices, particularly in hemolyzed plasma, can significantly promote the reduction of the N-oxide.

  • Choice of Solvent: Certain organic solvents, such as methanol, may be more conducive to N-oxide reduction compared to others like acetonitrile.

  • Temperature: Elevated temperatures during sample processing steps like extraction, evaporation, and reconstitution can accelerate the degradation of this compound.

  • pH: Although specific data on the pH sensitivity of this compound is limited, extreme pH conditions should generally be avoided during sample preparation as they can catalyze the degradation of N-oxide compounds.

  • Light Exposure: While specific photodegradation studies on this compound are not extensively available, it is a good laboratory practice to protect samples from direct light exposure to minimize the risk of photochemical degradation.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the analysis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no detection of this compound and unexpectedly high concentrations of Lamotrigine. Degradation of this compound back to Lamotrigine during sample preparation.1. Optimize Sample Collection and Handling: Avoid hemolysis during blood collection. Process samples as quickly as possible. 2. Solvent Selection: If using protein precipitation, switch from methanol to acetonitrile. 3. Temperature Control: Keep samples on ice or in a refrigerated rack during processing. Use a refrigerated centrifuge. Evaporate solvents at the lowest possible temperature (e.g., ≤ 40°C). 4. pH Control: Maintain a neutral pH during extraction if possible. If acidification is necessary for extraction efficiency, use a mild acid (e.g., 0.1% formic acid) and minimize the exposure time.
Inconsistent and variable results for this compound across a batch of samples. Inconsistent sample handling procedures, leading to varying degrees of degradation.1. Standardize Procedures: Ensure all samples are processed under identical conditions (time, temperature, solvent volumes). 2. Use of Internal Standard: Employ a stable isotope-labeled internal standard for this compound to compensate for variability during sample preparation and ionization in the mass spectrometer. 3. Assess Matrix Effects: Evaluate matrix effects from different lots of biological matrix to ensure that they are not contributing to the variability.
Loss of this compound signal during sample storage. Instability of the analyte in the stored matrix or processed sample.1. Proper Storage Conditions: Based on validated stability data, store plasma samples at -80°C for long-term storage (up to 80 days). For short-term storage (up to 8 hours), samples can be kept at room temperature.[1] 2. Limit Freeze-Thaw Cycles: Analyte stability has been confirmed for up to three freeze-thaw cycles.[1] Avoid additional cycles. 3. Reconstituted Sample Stability: Analyze reconstituted samples as soon as possible. If storage is necessary, perform stability tests to determine the appropriate conditions and duration.

Stability of this compound in Human Plasma

The following table summarizes the known stability of this compound in human plasma based on a validated UHPLC-MS/MS method.[1]

Condition Duration Stability
Room Temperature8 hoursStable
-80°C80 daysStable
Freeze-Thaw Cycles3 cyclesStable

Experimental Protocols

A detailed experimental protocol for the simultaneous determination of Lamotrigine, Lamotrigine N2-Glucuronide, and this compound in human plasma by UHPLC-MS/MS is provided below. This protocol is based on a validated method and is recommended for achieving accurate and reliable results.[1]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., Lamotrigine-¹³C₃).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below).

  • Inject an aliquot into the UHPLC-MS/MS system.

2. UHPLC Conditions

  • Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 2 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lamotrigine: m/z 256.0 → 144.9

    • This compound: m/z 272.2 → 241.9

    • Internal Standard (Lamotrigine-¹³C₃): m/z 259.1 → 144.8

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument used.

Visualizations

Logical Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow start Inaccurate this compound Results check_degradation Suspect Degradation to Lamotrigine? start->check_degradation check_handling Review Sample Handling check_degradation->check_handling Yes end Re-analyze Samples check_degradation->end No, investigate other causes hemolysis Check for Hemolysis check_handling->hemolysis check_method Review Sample Preparation Method temp_control Assess Temperature Control check_method->temp_control hemolysis->check_method Absent no_hemolysis Use Non-Hemolyzed Samples hemolysis->no_hemolysis Present solvent Evaluate Solvent Choice temp_control->solvent Adequate use_ice Keep Samples on Ice/Refrigerated temp_control->use_ice Inadequate ph_control Consider pH solvent->ph_control Acetonitrile Used use_acn Use Acetonitrile for PPT solvent->use_acn Methanol Used neutral_ph Maintain Neutral pH ph_control->neutral_ph Extreme pH ph_control->end Neutral no_hemolysis->check_method low_temp_evap Evaporate at Low Temperature (<=40C) use_ice->low_temp_evap low_temp_evap->solvent use_acn->ph_control neutral_ph->end

Caption: A flowchart to diagnose and resolve this compound degradation.

Experimental Workflow for this compound Analysis

Experimental Workflow sample Plasma Sample (50 uL) add_is Add Acetonitrile with Internal Standard (200 uL) sample->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (12,000 rpm, 10 min, 4C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 uL) evaporate->reconstitute inject Inject into UHPLC-MS/MS reconstitute->inject

References

Enhancing the sensitivity of Lamotrigine N2-Oxide detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of Lamotrigine N2-Oxide detection during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, providing step-by-step solutions to overcome these challenges.

Issue 1: Poor sensitivity and low signal-to-noise ratio in HPLC-UV detection.

  • Question: My HPLC-UV system is showing a very low signal for this compound, making it difficult to distinguish from the baseline noise. How can I improve the sensitivity?

  • Answer: Low sensitivity in HPLC-UV detection of this compound can be attributed to several factors. Here is a systematic approach to troubleshoot and enhance your signal:

    • Optimize Wavelength: Ensure you are using the optimal UV wavelength for detection. This compound may have a different maximum absorbance (λmax) compared to the parent drug, lamotrigine. Perform a UV scan of a standard solution of this compound to determine its specific λmax and set your detector to this wavelength.

    • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state and, consequently, the chromatographic retention and UV absorbance of this compound. Experiment with adjusting the pH of your mobile phase. A common starting point for amine-containing compounds is to work at a pH 2-3 units below the pKa of the analyte to ensure it is in its protonated form, which can lead to sharper peaks and better retention on a C18 column.

    • Sample Concentration: If permissible by your experimental design, consider concentrating your sample. This can be achieved through techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), which also serve to remove interfering matrix components.

    • Injection Volume: Increasing the injection volume can lead to a stronger signal. However, be mindful that this may also lead to peak broadening. Experiment with incremental increases to find the optimal balance.

    • Flow Rate: Lowering the flow rate can sometimes increase the residence time of the analyte in the detector flow cell, potentially leading to a higher signal. However, this will also increase the run time.

    • Detector Settings: Check the detector's settings, such as bandwidth and response time. A narrower bandwidth can improve specificity, while adjusting the response time can help in optimizing the signal-to-noise ratio.

Issue 2: Co-elution of this compound with interfering peaks from the matrix.

  • Question: I am observing peaks from my sample matrix (e.g., plasma, urine) that are co-eluting with my this compound peak, making accurate quantification impossible. What can I do to resolve this?

  • Answer: Co-elution is a common challenge in bioanalytical method development. Here are several strategies to achieve better separation:

    • Gradient Elution Optimization: If you are using an isocratic method, switching to a gradient elution can provide better separation. If you are already using a gradient, optimize the gradient profile. A shallower gradient around the elution time of your analyte can help to resolve closely eluting peaks.

    • Column Chemistry: The choice of stationary phase is critical. If you are using a standard C18 column, consider trying a different column chemistry. A phenyl-hexyl column, for instance, offers different selectivity due to π-π interactions and may resolve the co-eluting peaks. Alternatively, a column with a different particle size (e.g., smaller particles for higher efficiency) or a different manufacturer could provide the necessary selectivity.

    • Mobile Phase Modifiers: The addition of a small percentage of an organic modifier like triethylamine (TEA) can help to mask active silanol groups on the stationary phase, reducing peak tailing and potentially improving resolution. The choice of organic solvent (e.g., acetonitrile vs. methanol) can also significantly alter selectivity.

    • Advanced Sample Preparation: A more rigorous sample preparation method can eliminate the interfering components before they are introduced to the HPLC system. Techniques like two-step liquid-liquid extraction or the use of more selective solid-phase extraction (SPE) cartridges (e.g., mixed-mode or ion-exchange) can provide a cleaner sample.

Issue 3: Inconsistent and non-reproducible results in LC-MS/MS analysis.

  • Question: My LC-MS/MS results for this compound are showing high variability between injections. What are the potential causes and how can I improve reproducibility?

  • Answer: Inconsistent results in LC-MS/MS can stem from various sources, from sample preparation to instrument performance. Follow this checklist to identify and resolve the issue:

    • Internal Standard (IS) Check: Ensure you are using a stable, co-eluting internal standard. A stable isotope-labeled version of this compound would be ideal. If the IS signal is also variable, it could point to issues with the autosampler or the MS source. If the IS is stable but the analyte signal is not, the problem may lie in the sample preparation or analyte stability.

    • Sample Stability: this compound may be susceptible to degradation. Evaluate its stability in the sample matrix and in the autosampler over the course of your analytical run. Consider keeping the autosampler tray cooled.

    • Ion Source Contamination: The ion source is prone to contamination from the sample matrix, which can lead to signal suppression or enhancement. Regularly clean the ion source components, such as the capillary and the skimmer cone, according to the manufacturer's recommendations.

    • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned and calibrated. The tuning parameters for this compound (e.g., collision energy, cone voltage) should be optimized to maximize the signal of the desired precursor and product ions.

    • Chromatographic Peak Shape: Poor peak shape (e.g., tailing or fronting) can lead to inconsistent integration and, therefore, variable results. Address chromatographic issues as described in the previous troubleshooting sections.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the most sensitive and selective method for the detection and quantification of this compound, especially in complex biological matrices. The use of multiple reaction monitoring (MRM) allows for highly specific detection with minimal interference, leading to lower limits of quantification compared to methods like HPLC-UV.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The most definitive way to confirm the identity of the peak is by using a mass spectrometer to check for the correct precursor and product ions. If you are using HPLC-UV, you can spike your sample with a certified reference standard of this compound and observe the co-elution of the standard with your peak of interest.

Q3: What are the key parameters to optimize for a new LC-MS/MS method for this compound?

A3: The key parameters to optimize include:

  • MS parameters: Tuning of precursor and product ions, collision energy, cone voltage, and gas flows.

  • Chromatographic parameters: Choice of column, mobile phase composition (including organic solvent and additives), flow rate, and gradient profile.

  • Sample preparation: Selection of an appropriate extraction method (e.g., protein precipitation, LLE, or SPE) to minimize matrix effects and maximize recovery.

Experimental Protocols

Protocol 1: Generic HPLC-UV Method Development for this compound

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and perform serial dilutions to create calibration standards.

  • Wavelength Selection: Using a UV-Vis spectrophotometer or the photodiode array (PDA) detector of your HPLC, scan a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a generic gradient (e.g., 5% B to 95% B over 10 minutes) to determine the approximate retention time.

  • Optimization: Adjust the gradient slope around the elution time of this compound to achieve good peak shape and resolution from other components. Optimize the flow rate (typically 0.8-1.2 mL/min).

  • System Suitability: Inject a standard solution multiple times to ensure the system is providing reproducible results (e.g., %RSD of peak area and retention time < 2%).

Quantitative Data Summary

Table 1: Comparison of Detection Techniques for this compound

FeatureHPLC-UVLC-MS/MS
Selectivity ModerateHigh
Sensitivity (Typical LOQ) ng/mL rangepg/mL range
Matrix Interference High susceptibilityLow susceptibility
Cost LowerHigher
Throughput ModerateHigh

Visualizations

Troubleshooting_Workflow_HPLC_Sensitivity start Start: Poor HPLC-UV Sensitivity q1 Is UV wavelength optimized for this compound? start->q1 p1 Perform UV scan to find λmax. Set detector to optimal wavelength. q1->p1 No q2 Is mobile phase pH appropriate? q1->q2 Yes a1_yes Yes a1_no No p1->q2 p2 Adjust pH to 2-3 units below pKa of the analyte. q2->p2 No q3 Is sample concentration sufficient? q2->q3 Yes a2_yes Yes a2_no No p2->q3 p3 Concentrate sample using SPE or LLE. q3->p3 No q4 Is injection volume maximized? q3->q4 Yes a3_yes Yes a3_no No p3->q4 p4 Increase injection volume incrementally. q4->p4 No end_bad Consider alternative method (e.g., LC-MS/MS) q4->end_bad Yes a4_yes Yes a4_no No end_good Sensitivity Improved p4->end_good

Caption: Troubleshooting workflow for poor HPLC-UV sensitivity.

Coelution_Resolution_Strategy start Start: Co-elution with Matrix Peaks q1 Is gradient elution optimized? start->q1 p1 Switch to or optimize gradient profile (e.g., shallower gradient). q1->p1 No q2 Is column chemistry appropriate? q1->q2 Yes p1->q2 p2 Try a different column chemistry (e.g., Phenyl-Hexyl). q2->p2 No q3 Are mobile phase modifiers used? q2->q3 Yes p2->q3 p3 Add modifiers like TEA or change organic solvent. q3->p3 No q4 Is sample preparation adequate? q3->q4 Yes p3->q4 p4 Implement more rigorous sample cleanup (e.g., selective SPE). q4->p4 No end_good Resolution Achieved q4->end_good Yes p4->end_good

Caption: Strategy for resolving co-elution issues.

Resolving co-elution of Lamotrigine N2-Oxide with other metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of Lamotrigine and its metabolites, specifically focusing on the resolution of Lamotrigine N2-Oxide.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical methods for the simultaneous determination of Lamotrigine and its metabolites?

A1: The most common methods are High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[1][2] UPLC-MS/MS is generally preferred for its higher sensitivity and selectivity, which is crucial for differentiating between structurally similar metabolites.[1]

Q2: Which metabolites of Lamotrigine are typically monitored, and what are their relative polarities?

A2: The primary metabolite of Lamotrigine is the pharmacologically inactive Lamotrigine N2-glucuronide.[3] Other minor metabolites include this compound and the N-methylated metabolite. In reversed-phase HPLC, the elution order is generally dependent on the polarity of the compounds. The glucuronide metabolite is the most polar and will typically elute first, followed by the N2-Oxide, and then the parent drug, Lamotrigine. The exact elution order can vary based on the specific chromatographic conditions.

Q3: We are observing a single peak where we expect to see both this compound and another metabolite. What could be the cause?

A3: This is a classic case of co-elution, where two or more compounds are not adequately separated by the chromatographic system and elute at the same time. This can be due to insufficient selectivity of the stationary phase, a mobile phase that does not adequately differentiate between the analytes, or suboptimal chromatographic parameters such as temperature or flow rate.

Q4: How does the mobile phase pH affect the separation of Lamotrigine and its metabolites?

A4: The pH of the mobile phase is a critical parameter for the separation of ionizable compounds like Lamotrigine and its metabolites. Lamotrigine has a pKa of 5.7.[3] Operating the mobile phase at a pH around this value will result in a mixture of ionized and non-ionized forms of the molecule, which can lead to poor peak shape and shifting retention times. To ensure consistent ionization and improve separation, it is recommended to use a mobile phase pH that is at least 2 units away from the pKa of the analytes. For basic compounds like Lamotrigine, a lower pH (e.g., pH 2.5-3.5) will ensure the molecule is fully protonated and typically more retained on a C18 column. Conversely, a higher pH (e.g., pH > 7.7) would result in the neutral form, which may also be well-retained. The key is to choose a pH that provides the best selectivity between the parent drug and its metabolites.

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a systematic approach to resolving the co-elution of this compound with other metabolites.

Initial Assessment

Before making changes to your method, confirm the following:

  • System Suitability: Ensure your HPLC/UPLC system is performing optimally by checking system suitability parameters (e.g., peak asymmetry, theoretical plates, and reproducibility).

  • Peak Purity: If you have a PDA or mass spectrometer detector, assess the purity of the co-eluting peak across its width. Spectral differences across the peak are a strong indication of co-elution.

Method Optimization Strategies

If co-elution is confirmed, follow these steps to optimize your chromatographic separation. Start with the parameters that have the most significant impact on selectivity.

1. Mobile Phase pH Adjustment

As Lamotrigine and its metabolites have basic nitrogen atoms, adjusting the mobile phase pH can significantly alter their ionization state and, consequently, their interaction with the stationary phase.

  • Recommendation: Prepare mobile phases with different pH values (e.g., 2.5, 3.0, 3.5, and 6.5, 7.0, 7.5) using appropriate buffers (e.g., phosphate or formate). Analyze your sample under each condition to observe the effect on the resolution between this compound and the co-eluting peak.

2. Modification of the Organic Modifier

Changing the type of organic solvent in the mobile phase can alter the selectivity of the separation.

  • Recommendation: If you are using acetonitrile, try substituting it with methanol, or use a mixture of both. The different solvent properties can lead to changes in the elution order and improved resolution.

3. Change of Stationary Phase

If modifications to the mobile phase do not resolve the co-elution, changing the HPLC column to one with a different stationary phase chemistry can provide the necessary change in selectivity.

  • Recommendation: If you are using a standard C18 column, consider trying a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds, or a C8 column for less hydrophobic interactions. For highly polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option.

4. Gradient Optimization

For gradient elution methods, modifying the gradient profile can improve the separation of closely eluting peaks.

  • Recommendation: Try decreasing the slope of the gradient in the region where the this compound and the interfering metabolite elute. A shallower gradient provides more time for the analytes to interact with the stationary phase, which can lead to better separation.

5. Temperature Adjustment

Changing the column temperature can affect the viscosity of the mobile phase and the kinetics of the separation, which can sometimes improve resolution.

  • Recommendation: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if it improves the separation. Be mindful that higher temperatures can sometimes decrease the stability of certain analytes.

Quantitative Data Summary

The following table summarizes typical starting parameters for UPLC-MS/MS analysis of Lamotrigine and its metabolites. These should be used as a baseline for method development and troubleshooting.

ParameterValueReference
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Gradient 5-95% B over 2 minutes
MS Ionization ESI+
MRM Transition (LTG) m/z 256.0 > 211.0
MRM Transition (LTG N2-Oxide) m/z 272.0 > 227.0
MRM Transition (LTG N2-Glucuronide) m/z 432.1 > 256.1

Experimental Protocols

Protocol 1: Baseline UPLC-MS/MS Method for Simultaneous Analysis

This protocol provides a starting point for the analysis of Lamotrigine, this compound, and Lamotrigine N2-Glucuronide in plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard (e.g., Lamotrigine-d3).

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • UPLC-MS/MS Conditions:

    • Use the parameters outlined in the Quantitative Data Summary table.

Protocol 2: Method Development for Resolving Co-elution

This protocol describes a systematic approach to optimize the separation of this compound from a co-eluting metabolite.

  • Mobile Phase pH Scouting:

    • Prepare three different mobile phase A solutions with 0.1% formic acid (pH ~2.7), 10 mM ammonium formate at pH 3.5, and 10 mM ammonium acetate at pH 6.5.

    • Inject the sample using the baseline UPLC method with each of the three mobile phases.

    • Evaluate the chromatograms for the best resolution between this compound and the interfering peak.

  • Organic Modifier Evaluation:

    • If pH scouting does not provide adequate resolution, prepare a mobile phase B with methanol instead of acetonitrile.

    • Repeat the analysis using the best pH condition from the previous step.

  • Column Screening:

    • If co-elution persists, switch to a column with a different selectivity (e.g., a Phenyl-Hexyl column).

    • Equilibrate the new column with the mobile phase that provided the best results in the previous steps and re-inject the sample.

Visualizations

Coelution_Troubleshooting_Workflow start Co-elution of Lamotrigine N2-Oxide Observed check_purity Assess Peak Purity (PDA/MS) start->check_purity modify_ph Adjust Mobile Phase pH (e.g., 2.5, 3.5, 6.5) check_purity->modify_ph Co-elution Confirmed is_resolved1 Resolution Achieved? modify_ph->is_resolved1 modify_organic Change Organic Modifier (Acetonitrile to Methanol) is_resolved1->modify_organic No end_success Co-elution Resolved is_resolved1->end_success Yes is_resolved2 Resolution Achieved? modify_organic->is_resolved2 change_column Change Column Chemistry (e.g., Phenyl-Hexyl) is_resolved2->change_column No is_resolved2->end_success Yes is_resolved3 Resolution Achieved? change_column->is_resolved3 optimize_gradient Optimize Gradient Profile (Shallower Gradient) is_resolved3->optimize_gradient No is_resolved3->end_success Yes end_further Further Method Development Required optimize_gradient->end_further

Caption: Troubleshooting workflow for resolving co-elution.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine N2-Glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide UGT1A4, UGT2B7 N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide CYP450 N_Methyl N-Methylated Metabolite (Minor) Lamotrigine->N_Methyl

References

Technical Support Center: Quantification of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Lamotrigine N2-Oxide quantification.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: this compound is a minor metabolite of Lamotrigine.[1] The primary challenges in its quantification include:

  • Low concentrations: As a minor metabolite, its concentration in biological samples is typically low, requiring highly sensitive analytical methods.

  • Potential for instability: N-oxide compounds can be susceptible to degradation under certain analytical conditions (e.g., temperature, pH).

  • Co-elution: There is a potential for co-elution with other metabolites or endogenous components in the biological matrix.

  • Matrix effects: Biological matrices can cause ion suppression or enhancement in mass spectrometry-based assays.[2]

  • Reference standard availability: Obtaining a stable, high-purity reference standard is crucial for accurate quantification.[3][4]

Q2: What is a suitable analytical technique for this compound quantification?

A2: Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly suitable technique. It offers the required sensitivity and selectivity for quantifying low concentrations of this compound in complex biological matrices like plasma.[5]

Q3: What are the key validation parameters to assess for a this compound quantification method?

A3: A full validation according to regulatory guidelines (e.g., FDA, EMA) should be performed. Key parameters include:

  • Selectivity

  • Linearity and sensitivity (Lower Limit of Quantification, LLOQ)

  • Accuracy and precision (intra- and inter-day)

  • Recovery

  • Matrix effect

  • Stability (freeze-thaw, bench-top, long-term)

Q4: How stable is this compound in plasma samples?

A4: Studies have shown that this compound is stable in human plasma under the following conditions:

  • At room temperature for up to 8 hours.

  • After three freeze-thaw cycles.

  • At -80°C for at least 80 days.

Troubleshooting Guides

This section provides solutions to common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)
Potential Cause Troubleshooting Step
Secondary interactions with stationary phase Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of the analyte. For Lamotrigine, which is a weak base, a slightly acidic mobile phase can improve peak shape.
Column degradation Use a guard column to protect the analytical column. If peak shape deteriorates, consider replacing the column.
Inappropriate mobile phase composition Optimize the organic modifier and buffer concentration in the mobile phase.
Issue 2: Low Signal Intensity or High LLOQ
Potential Cause Troubleshooting Step
Ion suppression from matrix components Optimize the sample preparation method to effectively remove interfering substances. Solid-phase extraction (SPE) is often more effective than protein precipitation.
Suboptimal mass spectrometer settings Tune the mass spectrometer specifically for this compound to determine the optimal precursor and product ions, as well as collision energy.
Inefficient ionization Experiment with different ionization sources (e.g., ESI, APCI) and polarities (positive or negative ion mode). Electrospray ionization (ESI) in positive mode is commonly used for Lamotrigine and its metabolites.
Issue 3: High Variability in Results (Poor Precision)
Potential Cause Troubleshooting Step
Inconsistent sample preparation Automate the sample preparation process if possible. Ensure thorough mixing and consistent evaporation and reconstitution steps.
Instability of the analyte during processing Keep samples on ice or at a controlled low temperature during processing. Minimize the time between sample preparation and analysis.
Instrumental instability Perform regular system suitability tests to ensure the LC-MS/MS system is performing consistently.

Experimental Protocols

UHPLC-MS/MS Method for Simultaneous Quantification of Lamotrigine, Lamotrigine N2-Glucuronide, and this compound

This protocol is based on a validated method for the analysis of these compounds in human plasma.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., Lamotrigine-¹³C₃).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant for analysis.

2. Chromatographic Conditions

Parameter Value
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage, and then re-equilibrate.
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometric Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions
Lamotriginem/z 256.0 > 144.9
This compoundm/z 272.2 > 241.9
Lamotrigine N2-Glucuronidem/z 432.1 > 256.0
Lamotrigine-¹³C₃ (IS)m/z 259.1 > 144.8

Quantitative Data Summary

Table 1: Method Validation Parameters for this compound Quantification by UHPLC-MS/MS

Parameter Result
Linearity Range 0.000625 - 0.05 mg/L
Intra-day Precision (%CV) < 14.3%
Inter-day Precision (%CV) < 14.3%
Bias -11.7% to 5.7%
Recovery (IS normalized) 91.7% to 101.5%
Matrix Factor (IS normalized) 98.1% to 110.1%

Visualizations

Lamotrigine_Metabolism Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine N2-Glucuronide (Major Metabolite) Lamotrigine->N2_Glucuronide UGT1A4 N2_Oxide Lamotrigine N2-Oxide (Minor Metabolite) Lamotrigine->N2_Oxide CYP450 Arene_Oxide Arene Oxide (Reactive Intermediate) Lamotrigine->Arene_Oxide CYP450

Caption: Metabolic pathway of Lamotrigine.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (in Acetonitrile) Plasma->Add_IS Vortex Vortex Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UHPLC UHPLC Separation Supernatant->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for this compound analysis.

References

Lamotrigine N2-Oxide stability in plasma during freeze-thaw cycles.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals investigating the stability of Lamotrigine N2-Oxide in plasma during freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Is this compound stable in human plasma during repeated freeze-thaw cycles?

A1: Yes, studies have shown that this compound is stable in human plasma for at least three freeze-thaw cycles when stored at -80°C.[1][2] While the metabolite is considered stable, it is crucial to perform validation experiments under your specific laboratory conditions.

Q2: What is a freeze-thaw cycle and why is testing for stability important?

A2: A freeze-thaw cycle consists of freezing a biological sample and then thawing it to room temperature. This process can cause changes in the sample's composition, potentially leading to the degradation of the analyte of interest. Testing for freeze-thaw stability is a critical component of bioanalytical method validation, as required by regulatory agencies like the FDA and EMA, to ensure the reliability of concentration data from samples that may undergo such cycles during handling and storage.[3][4][5]

Q3: At what concentration levels should I perform freeze-thaw stability testing for this compound?

A3: According to regulatory guidelines, freeze-thaw stability should be assessed using quality control (QC) samples at low and high concentrations. Specifically, this would be a maximum of three times the lower limit of quantification (LLOQ) and close to the upper limit of quantification (ULOQ).

Q4: What are the acceptance criteria for freeze-thaw stability?

A4: The mean concentration of the analyte in the freeze-thaw stability QC samples should be within ±15% of the nominal concentration. The precision (%CV) of the measurements should also not exceed 15%.

Q5: How many freeze-thaw cycles should I test for?

A5: A minimum of three freeze-thaw cycles is recommended by regulatory guidelines to mimic the potential handling of study samples. The number of cycles tested should equal or exceed the number of cycles that study samples are likely to experience.

Q6: What should I do if I observe instability of this compound during my freeze-thaw experiments?

A6: If you observe degradation of this compound, consider the following troubleshooting steps:

  • Review your freeze-thaw procedure: Ensure that the thawing process is consistent and that samples are not left at room temperature for extended periods. Rapid thawing is often recommended.

  • Check for matrix effects: Components in the plasma could be contributing to the degradation.

  • Evaluate the pH of the sample: Changes in pH upon freezing and thawing can affect the stability of certain compounds.

  • Minimize the number of freeze-thaw cycles: Implement sample handling procedures that reduce the need for repeated thawing of the same aliquot.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in QC sample concentrations after freeze-thaw cycles. Inconsistent freezing or thawing rates.Standardize the freezing and thawing process. For thawing, a consistent method such as a room temperature water bath is recommended. Ensure samples are completely thawed before refreezing. Freeze samples for a consistent duration (e.g., at least 12-24 hours).
Concentration of this compound consistently decreases with each cycle. Analyte degradation due to enzymatic or chemical processes exacerbated by pH or concentration shifts during freezing.Minimize the time samples are kept at room temperature. Ensure prompt refreezing after aliquoting. If degradation persists, consider adding stabilizers if appropriate for the analytical method, though this would require re-validation.
Unexpected peaks appear in the chromatogram after freeze-thaw cycles. Formation of degradation products.Attempt to identify the degradation products. This may provide insight into the degradation pathway and help in optimizing storage and handling conditions.
Poor precision and accuracy in stability assessment. Issues with the analytical method itself, not necessarily instability.Confirm the precision and accuracy of the analytical method with freshly prepared QC samples before proceeding with stability studies.

Experimental Protocols

General Protocol for Freeze-Thaw Stability Assessment

This protocol is based on FDA and EMA guidelines for bioanalytical method validation.

  • Preparation of QC Samples:

    • Spike a fresh batch of human plasma with this compound at two concentration levels: low QC (LQC, ≤3x LLOQ) and high QC (HQC, near the ULOQ).

    • Prepare at least three aliquots for each concentration level for each freeze-thaw cycle to be tested.

  • Baseline Analysis (Cycle 0):

    • Analyze three freshly prepared LQC and HQC samples to establish the baseline concentration.

  • Freeze-Thaw Cycles:

    • Cycle 1:

      • Store the remaining QC aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

      • Thaw the samples unassisted to room temperature.

      • Once completely thawed, analyze three aliquots of each concentration level.

      • Return the remaining aliquots to the freezer for at least 12 hours.

    • Cycles 2 and 3 (and subsequent cycles):

      • Repeat the thawing, analysis, and refreezing steps as described for Cycle 1.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample.

    • Calculate the mean concentration, standard deviation, and coefficient of variation (%CV) for each concentration level at each freeze-thaw cycle.

    • Calculate the accuracy (as percent bias) by comparing the mean concentration after each cycle to the nominal concentration.

Data Presentation

Table 1: Freeze-Thaw Stability of this compound in Human Plasma
Freeze-Thaw CycleQC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)%CV% Accuracy (Bias)
Cycle 1 Low[Insert Value]3
High[Insert Value]3
Cycle 2 Low[Insert Value]3
High[Insert Value]3
Cycle 3 Low[Insert Value]3
High[Insert Value]3

Note: This table is a template. Researchers should populate it with their experimental data.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cycles Freeze-Thaw Cycles cluster_analysis Data Evaluation cluster_result Result prep_lqc Prepare Low QC Samples cycle0 Analyze Baseline (Cycle 0) prep_lqc->cycle0 prep_hqc Prepare High QC Samples prep_hqc->cycle0 freeze1 Freeze (-80°C) cycle0->freeze1 thaw1 Thaw (RT) freeze1->thaw1 analyze1 Analyze (Cycle 1) thaw1->analyze1 freeze2 Freeze (-80°C) analyze1->freeze2 thaw2 Thaw (RT) freeze2->thaw2 analyze2 Analyze (Cycle 2) thaw2->analyze2 freeze3 Freeze (-80°C) analyze2->freeze3 thaw3 Thaw (RT) freeze3->thaw3 analyze3 Analyze (Cycle 3) thaw3->analyze3 eval Mean Conc. within ±15% of Nominal? analyze3->eval stable Stable eval->stable Yes unstable Unstable eval->unstable No

Caption: Experimental workflow for assessing the freeze-thaw stability of this compound in plasma.

signaling_pathway cluster_metabolism Lamotrigine Metabolism lamotrigine Lamotrigine n2_glucuronide N2-Glucuronide (Major Metabolite) lamotrigine->n2_glucuronide UGT1A4 n2_oxide N2-Oxide (Minor Metabolite) lamotrigine->n2_oxide CYP-mediated other Other Minor Metabolites lamotrigine->other

Caption: Simplified metabolic pathway of Lamotrigine.

References

Optimizing extraction efficiency of Lamotrigine N2-Oxide from biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Lamotrigine N2-Oxide from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological matrices?

A1: The most prevalent techniques for extracting this compound and its parent drug, Lamotrigine, from biological samples such as plasma, blood, and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The choice of method often depends on the desired level of sample cleanup, sensitivity requirements, and the analytical technique used for quantification (e.g., LC-MS/MS or HPLC-UV).

Q2: I am observing low recovery of this compound. What are the potential causes and solutions?

A2: Low recovery of this compound, a polar metabolite, is a common issue. Potential causes include:

  • Inappropriate SPE Sorbent: Using a highly non-polar sorbent may not effectively retain the more polar N-oxide metabolite. Consider using a hydrophilic-lipophilic balanced (HLB) or a mixed-mode cation exchange sorbent.

  • Incorrect LLE Solvent pH: The pH of the aqueous phase during LLE is critical. Ensure the pH is optimized to keep this compound in a neutral state to facilitate its partitioning into the organic solvent.

  • Suboptimal Elution Solvent in SPE: The elution solvent may not be strong enough to desorb the analyte from the SPE cartridge. Increasing the polarity or modifying the pH of the elution solvent can improve recovery.

  • Analyte Instability: N-oxide compounds can sometimes be unstable. Assess stability under different pH and temperature conditions.

Q3: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A3: Matrix effects, which can cause ion suppression or enhancement, are a significant challenge in bioanalysis.[1][2] To minimize them:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method like SPE instead of protein precipitation to remove interfering endogenous components such as phospholipids.[1]

  • Optimize Chromatography: Ensure chromatographic separation of this compound from co-eluting matrix components. Modifying the mobile phase composition or gradient can help.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[1][3] If a specific SIL-IS is unavailable, a structural analog may be used, but with careful validation.

Q4: What are the key validation parameters to assess for a bioanalytical method for this compound?

A4: According to regulatory guidelines, key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy and Precision: Should be assessed within and between runs at multiple concentration levels.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on analyte ionization.

  • Calibration Curve: Linearity, range, and the lower limit of quantification (LLOQ).

  • Stability: Freeze-thaw, short-term, long-term, and stock solution stability.

Troubleshooting Guides

Issue 1: High Variability in this compound Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent SPE Cartridge Performance 1. Test a new batch of SPE cartridges.2. Ensure proper conditioning, loading, washing, and elution steps are followed consistently.Consistent recovery across samples.
pH Fluctuation in LLE 1. Prepare fresh buffers for each experiment.2. Verify the pH of the aqueous phase after sample addition.Reduced variability in extraction efficiency.
Sample Inhomogeneity 1. Ensure complete thawing and vortexing of biological samples before aliquoting.More reproducible results between replicates.
Incomplete Protein Precipitation 1. Optimize the ratio of precipitating solvent to sample.2. Ensure thorough vortexing and adequate centrifugation time and speed.A clear supernatant and consistent analyte recovery.
Issue 2: Poor Peak Shape or Chromatographic Resolution
Potential Cause Troubleshooting Step Expected Outcome
Incompatible Injection Solvent 1. The final extract solvent should be similar in composition and strength to the initial mobile phase.Sharper, more symmetrical peaks.
Column Overload 1. Dilute the sample extract.2. Use a column with a higher loading capacity.Improved peak shape and retention time consistency.
Secondary Interactions with Column 1. Modify the mobile phase pH to suppress analyte ionization.2. Add a competing amine (e.g., triethylamine) to the mobile phase for basic compounds.Reduced peak tailing.
Column Contamination 1. Implement a column wash step after each run.2. If necessary, flush the column with a series of strong solvents.Restoration of peak shape and resolution.

Quantitative Data Summary

Table 1: Lamotrigine and Metabolites Bioanalytical Method Parameters

AnalyteMatrixExtraction MethodAnalytical MethodLLOQRecovery (%)Linearity (r²)Reference
This compoundPlasmaProtein PrecipitationUHPLC-MS/MS0.000625 mg/L91.7 - 101.5>0.99
LamotriginePlasmaSPELC-MS/MS0.2 µg/mLNot specified>0.99
LamotriginePlasmaLLEHPLC-PDA0.1 µg/mL>98.90.993
LamotriginePlasmaProtein PrecipitationUPLC-DAD0.05 µg/mL>80>0.98
LamotrigineSalivaSPELC-DAD10 ng/mL93.6 - 101.8>0.99

Detailed Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is adapted from methods developed for Lamotrigine and can be optimized for its N-oxide metabolite.

Materials:

  • Oasis HLB SPE cartridges (or equivalent)

  • Human plasma

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS) working solution (e.g., stable isotope-labeled this compound)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of IS working solution. Vortex for 30 seconds. Add 200 µL of 0.1% formic acid in water and vortex again.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elution: Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound from Plasma

This is a simpler but potentially less clean method suitable for high-throughput analysis.

Materials:

  • Human plasma

  • Acetonitrile (HPLC grade) containing internal standard

  • Centrifuge

Procedure:

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or autosampler vial for analysis.

Visualizations

experimental_workflow Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (SPE, LLE, or PPT) add_is->extraction cleanup Evaporation & Reconstitution extraction->cleanup lc_separation LC Separation cleanup->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Workflow for this compound analysis.

troubleshooting_low_recovery Troubleshooting Low Recovery of this compound cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_ppt Protein Precipitation (PPT) start Low Analyte Recovery check_sorbent Check Sorbent Type (e.g., use HLB) start->check_sorbent SPE Issue? check_ph_lle Optimize Aqueous Phase pH start->check_ph_lle LLE Issue? check_ratio Optimize Solvent:Sample Ratio start->check_ratio PPT Issue? check_ph_load Optimize Loading pH check_sorbent->check_ph_load check_wash Check Wash Solvent Strength check_ph_load->check_wash check_elution Optimize Elution Solvent check_wash->check_elution check_solvent Select Appropriate Organic Solvent check_ph_lle->check_solvent check_mixing Ensure Adequate Mixing check_solvent->check_mixing check_temp Precipitate at Low Temperature check_ratio->check_temp

Caption: Troubleshooting logic for low recovery.

References

Technical Support Center: Reducing Ion Suppression in ESI-MS for Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression during the analysis of Lamotrigine N2-Oxide by Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility of results.[2] In complex biological matrices such as plasma or urine, endogenous components like salts, lipids, and proteins can interfere with the ESI process, leading to a lower-than-expected signal for this compound.[1][3]

Q2: How can I detect ion suppression in my this compound analysis?

A2: A common method to identify ion suppression is the post-column infusion experiment. In this technique, a solution of this compound is continuously infused into the mass spectrometer while a blank matrix sample (without the analyte) is injected onto the LC system. A dip or decrease in the stable analyte signal at a specific retention time indicates the presence of co-eluting matrix components that cause ion suppression. Another approach is to compare the peak area of this compound in a clean solvent against the peak area in a spiked blank matrix extract; a lower peak area in the matrix indicates suppression.

Q3: What are the primary causes of ion suppression in ESI-MS?

A3: Ion suppression in ESI-MS is primarily caused by competition for ionization between the analyte and co-eluting matrix components. When matrix components are present at high concentrations or are more easily ionized, they can reduce the ionization of the analyte. Other factors include changes in the physical properties of the ESI droplets (e.g., viscosity and surface tension) caused by non-volatile matrix components, which can hinder the release of analyte ions into the gas phase. The use of certain mobile phase additives, like trifluoroacetic acid (TFA), can also lead to signal suppression.

Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound eliminate ion suppression?

A4: A SIL-IS is the preferred choice for compensating for, but not eliminating, ion suppression. Since a SIL-IS has nearly identical physicochemical properties to this compound, it will co-elute and experience a similar degree of ion suppression. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even if the absolute signal intensity varies between injections. However, it's important to note that even with a SIL-IS, significant ion suppression can still negatively impact the overall sensitivity of the assay.

Troubleshooting Guides

Problem: Low or no signal for this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify the retention time regions with significant ion suppression.

  • Optimize Sample Preparation: A more rigorous sample clean-up is often the most effective way to reduce matrix effects.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.

    • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind many interfering substances.

    • Protein Precipitation (PPT): While simple, it may not be sufficient for removing all sources of ion suppression. Consider coupling it with further clean-up steps.

  • Chromatographic Separation: Modify your LC method to separate the elution of this compound from the regions of ion suppression identified in the post-column infusion experiment.

    • Change Gradient Profile: Adjusting the mobile phase gradient can alter the elution of both the analyte and interfering compounds.

    • Select a Different Column: A column with a different stationary phase chemistry can provide different selectivity and better resolution from matrix components.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

Problem: Inconsistent and irreproducible results for this compound

Possible Cause: Variable ion suppression between samples.

Troubleshooting Steps:

  • Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard for this compound is crucial to correct for sample-to-sample variations in ion suppression.

  • Standardize Sample Preparation: Ensure that the sample preparation procedure is highly consistent across all samples, calibrators, and quality controls. Inconsistencies in this step can lead to variable matrix effects.

  • Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples to ensure that they are affected by ion suppression in a similar manner.

  • Optimize MS Source Parameters: While not a primary solution for severe suppression, optimizing ESI source parameters such as capillary voltage, gas flow rates, and temperature can sometimes help to minimize the impact of matrix effects.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify retention time windows where co-eluting matrix components cause ion suppression.

Methodology:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol/water) at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS/MS system as follows:

    • Connect the outlet of the LC column to one arm of a T-union.

    • Connect a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to the second arm of the T-union.

    • Connect the third arm of the T-union to the ESI source of the mass spectrometer.

  • Begin infusing the standard solution and acquire data in MRM or SIM mode for this compound to establish a stable baseline signal.

  • Inject a blank, extracted matrix sample (e.g., plasma extract prepared without the analyte) onto the LC column and run your standard chromatographic method.

  • Monitor the signal of the infused this compound. Any significant drop in the signal intensity indicates a region of ion suppression.

Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To remove matrix interferences from plasma samples prior to LC-MS/MS analysis of this compound.

Methodology:

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution. Acidify the sample with 50 µL of 2% formic acid in water.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase polymer) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Apply vacuum to dry the cartridge.

  • Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for injection.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Reducing Matrix Effects

Sample Preparation TechniqueTypical Analyte RecoveryEffectiveness in Reducing Ion SuppressionThroughput
Protein Precipitation (PPT) 80-100%Low to ModerateHigh
Liquid-Liquid Extraction (LLE) 70-95%Moderate to HighModerate
Solid-Phase Extraction (SPE) 85-105%HighModerate to High (with automation)

Note: The values presented are typical ranges and can vary depending on the specific analyte, matrix, and optimized protocol.

Visualizations

IonSuppressionWorkflow cluster_problem Problem Identification cluster_solution Troubleshooting Strategies cluster_outcome Desired Outcome Problem Low or Inconsistent Signal for this compound CheckSuppression Perform Post-Column Infusion Experiment Problem->CheckSuppression UseSILIS Use Stable Isotope-Labeled Internal Standard Problem->UseSILIS OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) CheckSuppression->OptimizeSamplePrep Suppression Detected OptimizeChroma Optimize Chromatographic Separation CheckSuppression->OptimizeChroma Suppression Detected DiluteSample Dilute Sample OptimizeSamplePrep->DiluteSample Outcome Reliable & Reproducible Quantification OptimizeSamplePrep->Outcome OptimizeChroma->Outcome UseSILIS->Outcome DiluteSample->Outcome

Caption: A troubleshooting workflow for addressing ion suppression.

SPE_Workflow Start Start: Plasma Sample Pretreatment Sample Pre-treatment Add Internal Standard Acidify Sample Start->Pretreatment Conditioning SPE Cartridge Conditioning 1. Methanol 2. Water Pretreatment->Conditioning Loading Sample Loading Conditioning->Loading Washing Washing Step Loading->Washing Elution Elution of Analyte Washing->Elution DryReconstitute Dry-down & Reconstitution Evaporate under Nitrogen Reconstitute in Mobile Phase Elution->DryReconstitute Analysis LC-MS/MS Analysis DryReconstitute->Analysis

Caption: A typical Solid-Phase Extraction (SPE) workflow.

References

Calibration curve linearity issues for Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Lamotrigine N-Oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during experimental analysis, with a specific focus on calibration curve linearity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems related to the linearity of the calibration curve for Lamotrigine N-Oxide analysis, providing potential causes and actionable solutions.

Question 1: My calibration curve for Lamotrigine N-Oxide is non-linear at higher concentrations, showing a plateau effect. What are the potential causes and how can I fix this?

Answer: A plateau effect at higher concentrations is a common issue and typically points towards detector or system saturation.

  • Potential Causes:

    • Detector Saturation: The most frequent cause of non-linearity at high concentrations is the detector reaching its response limit.[1][2] Beyond a certain concentration, the detector can no longer proportionally respond to the increase in analyte concentration.

    • Ionization Saturation (for LC-MS/MS): In mass spectrometry, the ion source can become saturated at high analyte concentrations, leading to a non-linear response.[1]

    • Co-eluting Matrix Components: Interference from co-eluting species in the sample matrix can suppress the analyte signal, particularly at higher concentrations.[1]

    • Analyte Precipitation: At high concentrations, the analyte may precipitate in the sample vial or within the HPLC system, leading to a lower than expected response.

  • Troubleshooting Steps:

    • Extend the Dilution Range: Dilute your higher concentration standards and samples to fall within the linear range of the detector.

    • Reduce Injection Volume: Injecting a smaller volume can help avoid overloading the column and saturating the detector.[3]

    • Optimize Detector Settings (for LC-MS/MS): If using a mass spectrometer, you can adjust parameters to reduce sensitivity, such as using a less abundant product ion for quantification.

    • Improve Sample Preparation: Enhance your sample cleanup procedure to remove interfering matrix components.

    • Check Analyte Solubility: Ensure that your highest calibration standard is fully soluble in the sample diluent.

Question 2: I am observing a non-linear, "S"-shaped calibration curve for Lamotrigine N-Oxide. What could be the reason?

Answer: An "S"-shaped or sigmoidal curve often indicates issues at both the lower and upper ends of the calibration range.

  • Potential Causes:

    • Inappropriate Regression Model: Forcing a linear regression through a non-linear data set can result in this shape. A quadratic or other non-linear regression model might be more appropriate, though the underlying cause of the non-linearity should be investigated first.

    • Adsorption at Low Concentrations: Active sites in the injector, tubing, or column can adsorb the analyte at low concentrations, leading to a lower than expected response.

    • Detector Saturation at High Concentrations: As mentioned previously, detector saturation can cause the curve to flatten at the top.

    • Errors in Standard Preparation: Inaccurate preparation of standards, especially at the extremes of the concentration range, can introduce non-linearity.

  • Troubleshooting Steps:

    • Evaluate Different Regression Models: Compare linear and non-linear regression models to see which best fits your data. However, it is crucial to understand the reason for non-linearity.

    • Condition the System: Inject a high-concentration standard a few times before starting the calibration curve to passivate any active sites.

    • Verify Standard Preparation: Prepare a fresh set of calibration standards, paying close attention to pipetting and dilution accuracy.

    • Narrow the Calibration Range: Focus on a narrower concentration range where the response is more linear.

Question 3: My calibration curve for Lamotrigine N-Oxide has a poor correlation coefficient (r² < 0.99) and shows significant scatter in the data points. What should I investigate?

Answer: A low correlation coefficient and scattered data points suggest random errors in the analytical process.

  • Potential Causes:

    • Inconsistent Injection Volume: A malfunctioning autosampler can lead to variable injection volumes.

    • Sample Instability: Lamotrigine N-Oxide may be degrading in the sample vials on the autosampler. While Lamotrigine itself is relatively stable in various conditions, its metabolites might not be.

    • Poor Pipetting Technique: Inaccurate pipetting during the preparation of standards and quality control samples is a common source of error.

    • Fluctuations in System Performance: Issues with the pump (unstable flow rate), column (degradation), or detector (noise) can contribute to variability.

  • Troubleshooting Steps:

    • Check Autosampler Performance: Manually inspect the injection process and run a series of injections of the same standard to check for reproducibility.

    • Evaluate Analyte Stability: Assess the stability of Lamotrigine N-Oxide in the autosampler over the typical run time.

    • Review Standard Preparation Procedures: Ensure proper pipetting techniques are being used and that volumetric flasks are correctly filled.

    • Perform System Suitability Tests: Before running the calibration curve, perform system suitability tests to ensure the HPLC/UPLC system is performing optimally.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of Lamotrigine, which can serve as a reference for what to expect for its N-Oxide metabolite. Note that the specific values for Lamotrigine N-Oxide may differ and should be determined during method validation.

ParameterLamotrigineLamotrigineLamotrigineLamotrigine
Analytical Method HPLC-UVRP-HPLCHPLCRP-HPLC
Linearity Range (µg/mL) 5-305-251-55-25
Correlation Coefficient (r²) 0.9990.9990.9980.999
Limit of Detection (LOD) (µg/mL) -0.0080.09-
Limit of Quantitation (LOQ) (µg/mL) -0.0290.11-
Recovery (%) -> 9996.598.28–99.34

Experimental Protocols

Below is a generalized experimental protocol for the analysis of a Lamotrigine metabolite like N-Oxide in a biological matrix, based on common practices for similar compounds.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for injection.

2. Chromatographic Conditions

  • Instrument: HPLC or UPLC system with UV or MS/MS detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase for Lamotrigine is a mixture of potassium dihydrogen phosphate buffer and methanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at an appropriate wavelength (e.g., 210-310 nm) or MS/MS detection with optimized transitions for Lamotrigine N-Oxide.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to troubleshooting calibration curve linearity issues.

Troubleshooting Non-Linear Calibration Curves cluster_high_conc Issues at High Concentrations cluster_low_conc Issues at Low Concentrations cluster_scatter General Scatter / Poor Correlation start Non-Linear Calibration Curve Observed high_conc Plateau or Decreasing Response start->high_conc High Conc. Deviation low_conc Lower than Expected Response start->low_conc Low Conc. Deviation scatter Poor r² and High Variability start->scatter Overall Poor Fit cause_saturation Detector/Ion Source Saturation high_conc->cause_saturation cause_solubility Analyte Precipitation high_conc->cause_solubility solution_dilute Dilute Samples/Standards cause_saturation->solution_dilute solution_injection Reduce Injection Volume cause_saturation->solution_injection cause_solubility->solution_dilute cause_adsorption Adsorption to System Components low_conc->cause_adsorption cause_instability Analyte Instability at Low Conc. low_conc->cause_instability solution_condition Condition the System cause_adsorption->solution_condition solution_stability Check Analyte Stability cause_instability->solution_stability cause_prep_error Standard Preparation Errors scatter->cause_prep_error cause_system_instability Inconsistent System Performance scatter->cause_system_instability solution_reprepare Prepare Fresh Standards cause_prep_error->solution_reprepare solution_system_check Perform System Suitability cause_system_instability->solution_system_check

Caption: Troubleshooting workflow for non-linear calibration curves.

Experimental Workflow for Lamotrigine N-Oxide Analysis start Start: Biological Sample (e.g., Plasma) sample_prep Sample Preparation (e.g., Protein Precipitation) start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc_injection Inject into HPLC/UPLC System supernatant->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection Detection (UV or MS/MS) chromatography->detection data_analysis Data Analysis (Calibration Curve & Quantification) detection->data_analysis end End: Report Results data_analysis->end

Caption: A typical experimental workflow for bioanalytical method.

References

Selecting an appropriate internal standard for Lamotrigine N2-Oxide analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting an appropriate internal standard and troubleshooting the analysis of Lamotrigine N2-Oxide.

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard (IS) for the analysis of Lamotrigine and its metabolites, including this compound?

A1: The gold standard and most recommended internal standard for the quantitative analysis of lamotrigine and its metabolites by LC-MS/MS is a stable isotope-labeled (SIL) version of the analyte.[1] Specifically, Lamotrigine-¹³C₃,d₃ is frequently cited as it ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1][2] Another suitable SIL internal standard is Lamotrigine-¹³C₃ .[3][4]

Q2: Why is a stable isotope-labeled internal standard preferred over a structurally similar analog?

A2: A stable isotope-labeled internal standard is physicochemically almost identical to the analyte. This means it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. This near-identical behavior allows for more accurate correction of variations that can occur during sample extraction, and ionization, leading to more reliable and reproducible quantitative results.

Q3: Can the same internal standard be used for Lamotrigine, Lamotrigine N2-Glucuronide, and this compound?

A3: Yes, a stable isotope-labeled version of Lamotrigine, such as Lamotrigine-¹³C₃, has been successfully used as the internal standard for the simultaneous determination of Lamotrigine, Lamotrigine N2-Glucuronide (LTG N2-GLUC), and this compound in human plasma by UHPLC-MS/MS.

Q4: What are the key mass transitions (MRM) for this compound and a suitable internal standard?

A4: Based on published methods, the following ion transitions for Multiple Reaction Monitoring (MRM) can be used:

  • This compound: m/z 272.2 > 241.9

  • Lamotrigine-¹³C₃ (as IS): m/z 259.1 > 144.8

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape Inappropriate mobile phase pH.Lamotrigine has a pKa of 5.7. Adjust the mobile phase pH to be at least 2 units away from the pKa to ensure a single ionic form. For example, using a mobile phase with a pH of 3.5 has been shown to be effective.
Column overload.Reduce the injection volume or the concentration of the sample.
Low Signal Intensity / Poor Sensitivity Suboptimal ionization parameters in the mass spectrometer.Optimize ESI source parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage for both this compound and the internal standard.
Inefficient extraction from the sample matrix.Solid-Phase Extraction (SPE) is a commonly used and effective method for extracting Lamotrigine and its metabolites from plasma. Ensure the SPE cartridge type and the wash/elution solvents are optimized for the analytes.
High Variability in Results Significant matrix effects.The use of a stable isotope-labeled internal standard like Lamotrigine-¹³C₃,d₃ is the best way to compensate for matrix effects. If not using a SIL-IS, further sample cleanup or a change in chromatographic conditions to separate the analyte from interfering matrix components may be necessary.
Analyte instability.Lamotrigine and its metabolites have demonstrated stability in plasma at room temperature for 8 hours, at -80°C for 80 days, and after three freeze-thaw cycles. Ensure proper sample handling and storage conditions are maintained.
Internal Standard Signal is Absent or Very Low Incorrect concentration of the IS working solution.Verify the preparation and dilution of the internal standard stock and working solutions. A typical concentration for the Lamotrigine-¹³C₃,d₃ working solution is 100 ng/mL.
Degradation of the internal standard.Check the storage conditions and expiration date of the internal standard. Prepare fresh stock and working solutions.

Experimental Protocols

UHPLC-MS/MS Method for Simultaneous Determination of Lamotrigine, Lamotrigine N2-Glucuronide, and this compound

This protocol is adapted from a validated method for the analysis of these compounds in human plasma.

1. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lamotrigine, Lamotrigine N2-Glucuronide, this compound, and Lamotrigine-¹³C₃ (internal standard) in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solutions with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the Lamotrigine-¹³C₃ stock solution with methanol to a final concentration of 100 ng/mL.

2. Sample Preparation (Solid-Phase Extraction - SPE):

  • To 100 µL of plasma sample, add 50 µL of the internal standard working solution.

  • Vortex the mixture.

  • Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma mixture onto the conditioned SPE cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analytes and internal standard with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

3. UHPLC-MS/MS Conditions:

  • UHPLC System: A system capable of high-pressure gradient elution.

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 5 mM ammonium formate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5-20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

  • MRM Transitions:

    • Lamotrigine: m/z 256.0 > 144.9

    • Lamotrigine N2-Glucuronide: m/z 432.1 > 256.0

    • This compound: m/z 272.2 > 241.9

    • Lamotrigine-¹³C₃ (IS): m/z 259.1 > 144.8

Data Presentation

Table 1: Physicochemical Properties of Lamotrigine and this compound

PropertyLamotrigineThis compound
Molecular Formula C₉H₇Cl₂N₅C₉H₇Cl₂N₅O
Molecular Weight 256.09 g/mol 272.1 g/mol
Monoisotopic Mass 255.0078506 Da-
pKa 5.7-
Solubility in Water 0.17 mg/mL at 25°C-

Table 2: Recommended Internal Standards for this compound Analysis

Internal StandardTypeRationale for Use
Lamotrigine-¹³C₃,d₃ Stable Isotope LabeledConsidered the "gold standard" for quantitative mass spectrometry, providing the highest accuracy and precision by compensating for matrix effects and procedural variability.
Lamotrigine-¹³C₃ Stable Isotope LabeledEffectively used for the simultaneous determination of Lamotrigine and its metabolites, including the N2-Oxide.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Lamotrigine-¹³C₃,d₃) Plasma->Add_IS SPE Solid-Phase Extraction (SPE) Add_IS->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon UHPLC UHPLC Separation Recon->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quant Quantification MSMS->Quant

Caption: Experimental workflow for the analysis of this compound.

Logical_Relationship Analyte This compound Method Analytical Method (LC-MS/MS) Analyte->Method IS Ideal Internal Standard (Lamotrigine-¹³C₃,d₃) IS->Method Result Accurate & Precise Quantification Method->Result

Caption: Logical relationship for achieving accurate quantification.

References

Technical Support Center: HPLC Analysis of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the High-Performance Liquid Chromatography (HPLC) analysis of Lamotrigine N2-Oxide.

Troubleshooting Guide: Minimizing Carryover

Carryover, the appearance of a target analyte in a blank injection following the analysis of a high-concentration sample, can significantly impact the accuracy and reliability of quantitative HPLC analysis.[1] This guide provides a systematic approach to identifying and mitigating carryover issues specific to this compound analysis.

Initial Assessment:

Before proceeding with extensive troubleshooting, it's crucial to confirm that the observed peaks in blank injections are indeed due to carryover and not a contaminated blank or mobile phase.

  • Classic Carryover: The peak area of the analyte decreases with consecutive blank injections. This suggests residual sample is being progressively washed from the system.[2]

  • Constant Contamination: The peak area remains relatively constant across multiple blank injections. This points towards a contaminated solvent, vial, or system component.[2]

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Inadequate Needle Wash 1. Optimize Wash Solvent: this compound is a polar metabolite.[3] Use a wash solvent with a composition that effectively solubilizes it. Start with a mixture similar to your mobile phase's strong solvent (e.g., acetonitrile/water or methanol/water).[4] For stubborn carryover, consider adding a small percentage (0.1-1%) of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to the wash solvent to improve solubility and disrupt interactions. 2. Increase Wash Volume and Cycles: Increase the volume of the needle wash and the number of wash cycles before and after injection. 3. Employ a Dual-Solvent Wash: Use two different wash solvents sequentially. For example, a strong organic solvent followed by a highly aqueous wash can be effective for polar compounds.A properly selected and optimized needle wash is the first line of defense against carryover originating from the autosampler needle. The goal is to use a solvent that effectively removes all traces of the analyte from the needle surface.
Injector and Valve Contamination 1. Systematic Flushing: Flush the entire injection system, including the sample loop and valve, with a strong solvent. A gradient flush from a weak to a strong solvent can be particularly effective. 2. Inspect and Replace Wearable Parts: Regularly inspect and replace the injector rotor seal and other wearable components as part of a routine maintenance schedule. Worn seals can create dead volumes where the sample can be trapped.The complex geometry of the injector valve can be a source of carryover if not adequately cleaned. Worn parts can trap and later release the analyte, leading to ghost peaks.
Column-Related Carryover 1. Column Flushing: After a sequence of high-concentration samples, flush the column with a strong solvent for an extended period. For reversed-phase columns, 100% acetonitrile or methanol is often effective. 2. Loading Study: Perform a loading study to determine the maximum sample concentration your column can handle without significant carryover.Highly retained or strongly adsorbed analytes can accumulate on the column and slowly bleed off in subsequent runs, causing carryover.
Vial and Sample Matrix Effects 1. Use High-Quality Vials: Switch to low-adsorption or silanized glass vials to minimize analyte interaction with the vial surface. 2. Sample Diluent Matching: Ensure your sample diluent is compatible with the mobile phase to prevent sample precipitation upon injection. The diluent should ideally be weaker than the initial mobile phase composition.Analyte adsorption to the sample vial can be a hidden source of carryover. Incompatibility between the sample solvent and the mobile phase can cause the analyte to precipitate in the injection system.

Troubleshooting Workflow:

Carryover_Troubleshooting Troubleshooting Workflow for this compound Carryover start Carryover Detected check_blank Is it classic carryover or constant contamination? start->check_blank optimize_wash Optimize Needle Wash (Solvent, Volume, Cycles) check_blank->optimize_wash Classic Carryover contam_issue Address Contamination Source (Fresh Blank/Mobile Phase) check_blank->contam_issue Constant flush_injector Flush Injector System optimize_wash->flush_injector Issue Persists resolve Carryover Minimized optimize_wash->resolve Issue Resolved inspect_parts Inspect/Replace Wearable Parts (Rotor Seal, etc.) flush_injector->inspect_parts flush_column Flush Column with Strong Solvent inspect_parts->flush_column check_vials Evaluate Vials and Sample Diluent flush_column->check_vials check_vials->resolve Issue Resolved contam_issue->resolve

Caption: A logical workflow for troubleshooting carryover in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound that might contribute to carryover?

A1: this compound is a metabolite of Lamotrigine. While specific data for the N2-Oxide is limited, its parent compound, Lamotrigine, is a white to pale cream-colored powder that is very slightly soluble in water (0.17 mg/mL at 25°C). This compound is also noted to be only slightly soluble in DMSO and methanol. Its polar nature, due to the N-oxide group, can lead to strong interactions with active sites within the HPLC system, potentially causing adsorption and subsequent carryover.

Q2: What is a good starting point for a needle wash solvent for this compound analysis?

A2: A good starting point for a needle wash solvent is a mixture that mimics the strong solvent in your reversed-phase gradient, such as 50:50 or 80:20 acetonitrile:water or methanol:water. Given the slight solubility in methanol, a wash containing methanol may be beneficial. If carryover persists, consider adding a small amount of acid (e.g., 0.1% formic acid) or base to the wash solvent to improve the solubility of this polar compound.

Q3: How can I determine if my autosampler is the primary source of carryover?

A3: To isolate the autosampler as the source of carryover, you can perform a simple diagnostic test. After injecting a high-concentration standard, replace the analytical column with a union and inject a blank. If a peak is still observed, it strongly indicates that the carryover is originating from the autosampler (needle, injection valve, or connecting tubing).

Q4: Can my choice of sample vials affect carryover?

A4: Yes, the choice of sample vials can significantly impact carryover. This compound, being a polar molecule, may adsorb to the surface of standard glass vials. Using silanized or low-adsorption vials can prevent this interaction, ensuring that the entire sample is available for injection and reducing the potential for carryover from the vial itself.

Q5: What are some recommended preventative maintenance practices to minimize carryover?

A5: Regular preventative maintenance is crucial for minimizing carryover. A suggested schedule includes:

  • Daily: Flush the system with a strong solvent after each analytical run.

  • Weekly: Clean the autosampler needle and wash port.

  • Monthly: Perform a deep cleaning of the injection valve and tubing.

  • Every 6 Months: Inspect and replace worn components such as pump seals, injector rotor seals, and frits.

Experimental Protocols

Protocol 1: Optimized Needle Wash Procedure

This protocol describes a multi-step needle wash procedure designed to minimize carryover of polar analytes like this compound.

Materials:

  • Wash Solvent A: 90:10 Acetonitrile:Water with 0.1% Formic Acid

  • Wash Solvent B: 10:90 Acetonitrile:Water

Procedure:

  • Configure the autosampler to perform a pre-injection and a post-injection wash.

  • Pre-injection Wash:

    • Perform one wash cycle with 500 µL of Wash Solvent A to remove any potential residues from the needle exterior.

    • Follow with one wash cycle with 500 µL of Wash Solvent B to prepare the needle for the aqueous sample matrix.

  • Inject the sample.

  • Post-injection Wash:

    • Perform two wash cycles with 1000 µL of Wash Solvent A to thoroughly clean the needle of the analyte.

    • Follow with one wash cycle with 500 µL of Wash Solvent B to rinse away the acidic wash solvent.

Protocol 2: System Flush Procedure for Carryover Removal

This protocol outlines a systematic flushing procedure to remove stubborn carryover from the entire HPLC system.

Materials:

  • Solvent A: HPLC-grade Water

  • Solvent B: HPLC-grade Acetonitrile

  • Solvent C: HPLC-grade Isopropanol

Procedure:

  • Remove the column and replace it with a union.

  • Place all solvent lines in their respective fresh solvents.

  • Purge each solvent line for 5 minutes at a high flow rate (e.g., 5 mL/min).

  • Run a gradient flush of the system as follows:

    • 100% Solvent A for 10 minutes.

    • Gradient from 100% Solvent A to 100% Solvent B over 20 minutes.

    • Hold at 100% Solvent B for 20 minutes.

    • Gradient to 100% Solvent C over 10 minutes.

    • Hold at 100% Solvent C for 20 minutes.

  • Re-equilibrate the system with the initial mobile phase conditions before reinstalling the column.

Systematic Cleaning Workflow:

System_Cleaning_Workflow Systematic HPLC Cleaning Workflow start Start System Clean remove_column Remove Column Install Union start->remove_column purge_lines Purge All Solvent Lines (5 min each) remove_column->purge_lines flush_A Flush with 100% Water (10 min) purge_lines->flush_A gradient_B Gradient to 100% Acetonitrile (20 min) flush_A->gradient_B hold_B Hold at 100% Acetonitrile (20 min) gradient_B->hold_B gradient_C Gradient to 100% Isopropanol (10 min) hold_B->gradient_C hold_C Hold at 100% Isopropanol (20 min) gradient_C->hold_C reequilibrate Re-equilibrate with Initial Mobile Phase hold_C->reequilibrate end_clean Cleaning Complete reequilibrate->end_clean

Caption: A step-by-step workflow for a comprehensive HPLC system flush.

References

Validation & Comparative

Cross-Validation of Analytical Methods for Lamotrigine N2-Oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the quantification of Lamotrigine N2-Oxide, a metabolite of the anti-epileptic drug Lamotrigine. While a direct cross-validation of two distinct, fully validated methods for this compound in human plasma is limited in publicly available literature, this document presents a comprehensive overview of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for its simultaneous determination with Lamotrigine and its major N2-glucuronide metabolite.

To provide a valuable comparative context for analytical scientists, this guide will contrast the specifics of the UHPLC-MS/MS method for this compound with a well-established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the parent drug, Lamotrigine. This approach will highlight the nuances in analytical strategy and performance when targeting a metabolite versus the parent compound.

Method Comparison Overview

This guide will focus on two key methods:

  • Method 1: A simultaneous UHPLC-MS/MS assay for Lamotrigine, Lamotrigine N2-Glucuronide, and this compound in human plasma.[1][2]

  • Method 2: A validated LC-MS/MS method for the quantification of the parent drug, Lamotrigine, in human plasma.

The following sections will detail the experimental protocols and performance characteristics of each method, presented in a format designed for easy comparison.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative parameters for both analytical methods, allowing for a clear comparison of their performance.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1: UHPLC-MS/MS for this compound (and others)[1]Method 2: LC-MS/MS for Lamotrigine
Chromatography UHPLCHPLC
Column Not specifiedNot specified
Mobile Phase Not specifiedNot specified
Flow Rate 0.4 mL/min[1][2]Not specified
Run Time 3 minNot specified
Mass Spectrometry Tandem MSTandem MS
Ionization Mode ESI PositiveESI Positive
Ion Transition (m/z) 272.2 > 241.9Not specified
Internal Standard LTG-¹³C₃Not specified

Table 2: Method Validation Parameters

ParameterMethod 1: UHPLC-MS/MS for this compoundMethod 2: LC-MS/MS for Lamotrigine
Linearity Range 0.000625 - 0.05 mg/LNot specified
Lower Limit of Quantification (LLOQ) 0.000625 mg/LNot specified
Intra-day Precision (% CV) < 14.3%Not specified
Inter-day Precision (% CV) < 14.3%Not specified
Intra-day Accuracy (Bias %) -11.7% to 5.7%Not specified
Inter-day Accuracy (Bias %) -11.7% to 5.7%Not specified
Recovery 91.7% - 101.5% (Internal standard normalized)Not specified
Matrix Effect 98.1% - 110.1% (Internal standard normalized)Not specified

Experimental Protocols

A detailed understanding of the experimental workflow is crucial for method replication and adaptation. The following sections outline the methodologies for the UHPLC-MS/MS analysis of this compound.

Method 1: UHPLC-MS/MS for this compound

Sample Preparation:

The specific details of the sample preparation protocol for this method are not fully available in the provided search results. However, a general workflow for bioanalytical sample preparation involving protein precipitation is common.

Chromatographic Conditions:

  • System: UHPLC system

  • Flow Rate: 0.4 mL/min

  • Run Time: 3 minutes

Mass Spectrometric Detection:

  • Instrument: Tandem mass spectrometer

  • Ionization: Electrospray Ionization (ESI) in positive mode

  • Monitored Transition for this compound: m/z 272.2 → 241.9

  • Internal Standard Transition (LTG-¹³C₃): m/z 259.1 → 144.8

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the analytical method.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Human Plasma Sample IS_Addition Addition of Internal Standard (LTG-¹³C₃) Plasma_Sample->IS_Addition Protein_Precipitation Protein Precipitation IS_Addition->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Injection Injection into UHPLC Supernatant_Transfer->Injection Chromatographic_Separation Chromatographic Separation Injection->Chromatographic_Separation ESI Electrospray Ionization (Positive Mode) Chromatographic_Separation->ESI MSMS_Detection Tandem MS Detection (MRM) ESI->MSMS_Detection Peak_Integration Peak Integration MSMS_Detection->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Result_Reporting Result Reporting Quantification->Result_Reporting

Caption: Workflow for UHPLC-MS/MS analysis of this compound.

Signaling_Pathway Lamotrigine Lamotrigine Metabolism Hepatic Metabolism Lamotrigine->Metabolism N2_Glucuronide Lamotrigine N2-Glucuronide (Major Metabolite) Metabolism->N2_Glucuronide UGT1A4 N2_Oxide This compound (Minor Metabolite) Metabolism->N2_Oxide Other_Metabolites Other Minor Metabolites Metabolism->Other_Metabolites Excretion Excretion N2_Glucuronide->Excretion Renal/Biliary N2_Oxide->Excretion Renal/Biliary Other_Metabolites->Excretion Renal/Biliary

Caption: Metabolic pathway of Lamotrigine.

References

A Comparative Guide: HPLC-UV vs. LC-MS/MS for the Detection of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of drug metabolites are critical for understanding pharmacokinetics and ensuring drug safety and efficacy. Lamotrigine, an anti-epileptic drug, is metabolized into several compounds, including Lamotrigine N2-Oxide. The choice of analytical technique for the detection of this metabolite is crucial for obtaining reliable data. This guide provides a detailed comparison of two common analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Performance Comparison

The following table summarizes the key quantitative performance parameters for both HPLC-UV and LC-MS/MS. It is important to note that the HPLC-UV data is for the parent drug, Lamotrigine, as specific data for the N2-Oxide metabolite is limited. This is a significant consideration, as the metabolite is typically present at much lower concentrations than the parent drug.

Performance ParameterHPLC-UV (for Lamotrigine)LC-MS/MS (for this compound)
Limit of Detection (LOD) 0.04 µg/mLNot explicitly reported, but LLOQ is very low
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[1]0.000625 mg/L (or 0.625 ng/mL)
Linearity Range 0.1–10 µg/mL[1]0.000625-0.05 mg/L
Accuracy -7.6% to 10.1% bias[1]-11.7% to 5.7% bias
Precision (RSD%) < 9.0%[1]< 14.3%
Recovery ≥ 98.9%[1]91.7-101.5% (Internal standard normalized)

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for both HPLC-UV and LC-MS/MS.

HPLC-UV Method for Lamotrigine

This protocol is for the determination of the parent drug, Lamotrigine, and serves as a reference for a potential, though not specifically validated, method for its N2-Oxide.

  • Sample Preparation: Liquid-liquid extraction. To 250 µL of plasma, 25 µL of internal standard (chloramphenicol), 250 µL of Na2CO3-NaHCO3 buffer (pH 10), and 2 mL of ethyl acetate are added. The mixture is vortexed and centrifuged. The organic layer is separated and evaporated to dryness. The residue is reconstituted in 100 µL of mobile phase.

  • Chromatography:

    • Column: Not specified in the provided abstract, but C18 columns are common.

    • Mobile Phase: Not specified in the provided abstract.

    • Flow Rate: Not specified in the provided abstract.

    • Injection Volume: Not specified in the provided abstract.

  • Detection:

    • Detector: Photodiode Array (PDA) detector.

    • Wavelength: Not specified in the provided abstract.

LC-MS/MS Method for this compound

This protocol is specifically for the simultaneous determination of Lamotrigine and its metabolites, including this compound.

  • Sample Preparation: Details not provided in the abstract.

  • Chromatography:

    • System: UHPLC (Ultra-High-Performance Liquid Chromatography).

    • Column: Not specified in the provided abstract.

    • Mobile Phase: Not specified in the provided abstract.

    • Flow Rate: 0.4 mL/min.

    • Run Time: 3 minutes.

  • Detection:

    • Detector: Tandem Mass Spectrometer (MS/MS).

    • Ionization Mode: Not specified in the provided abstract.

    • Ion Transition (m/z): 272.2 > 241.9 for this compound.

Visualizing the Methodologies

To better understand the analytical processes, the following diagrams illustrate the experimental workflow and a logical comparison of the two techniques.

experimental_workflow cluster_hplcuv HPLC-UV Workflow cluster_lcmsms LC-MS/MS Workflow h_start Plasma Sample h_prep Liquid-Liquid Extraction h_start->h_prep Add Internal Standard & Extraction Solvent h_sep HPLC Separation (C18 Column) h_prep->h_sep Inject Reconstituted Sample h_det UV Detection (PDA) h_sep->h_det Elution h_end Concentration Data h_det->h_end Quantification l_start Plasma Sample l_prep Sample Preparation (e.g., Protein Precipitation) l_start->l_prep Add Internal Standard l_sep UHPLC Separation l_prep->l_sep Inject Supernatant l_det Tandem MS Detection (MS/MS) l_sep->l_det Ionization & Fragmentation l_end Concentration Data l_det->l_end Quantification (MRM)

Caption: Experimental workflows for HPLC-UV and LC-MS/MS analysis.

logical_comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS h_adv Advantages: - Cost-effective - Widely available - Robust for parent drug l_disadv Disadvantages: - Higher equipment cost - More complex operation - Potential for matrix effects h_disadv Disadvantages: - Lower sensitivity - Prone to interferences - Limited specificity for metabolites - Lack of validated methods for N2-Oxide l_adv Advantages: - High sensitivity (ng/mL levels) - High specificity (mass-based) - Simultaneous analysis of multiple analytes - Validated for this compound

Caption: Logical comparison of HPLC-UV and LC-MS/MS for metabolite analysis.

Conclusion

For the specific task of detecting and quantifying this compound, LC-MS/MS is unequivocally the superior method. Its high sensitivity is crucial for measuring the typically low concentrations of metabolites in biological matrices. Furthermore, the high selectivity of tandem mass spectrometry minimizes the risk of interference from other endogenous or exogenous compounds, ensuring accurate quantification. The existence of a validated UHPLC-MS/MS method for the simultaneous determination of Lamotrigine and its metabolites further solidifies its position as the recommended technique for this application.

While HPLC-UV is a reliable and cost-effective method for therapeutic drug monitoring of the parent drug, Lamotrigine, its utility for the N2-Oxide metabolite is questionable due to its inherent limitations in sensitivity and selectivity. Researchers and drug development professionals requiring accurate and reliable data on this compound should, therefore, opt for LC-MS/MS-based methodologies.

References

Inter-laboratory comparison of Lamotrigine N2-Oxide quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lamotrigine is primarily metabolized in the liver through glucuronidation, with a smaller fraction undergoing P-oxidation.[1] The resulting metabolites, including Lamotrigine N2-Oxide, are generally considered inactive. However, their analysis is crucial for a complete understanding of the drug's metabolic profile and to assess the metabolic state of a patient, which can inform therapeutic adjustments.[1]

Comparative Analysis of Quantitative Methods

The primary analytical technique for the quantification of this compound in biological matrices is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). This method offers high sensitivity and selectivity, which is essential for measuring the low concentrations of this minor metabolite.

The following table summarizes the performance characteristics of a validated UHPLC-MS/MS method for the simultaneous determination of Lamotrigine and its metabolites, including this compound, in human plasma.

ParameterUHPLC-MS/MS Method
Analyte This compound
Matrix Human Plasma
Calibration Range 0.000625 - 0.05 mg/L
Intra-day Bias and Imprecision -11.7% to 5.7% and < 14.3%
Inter-day Bias and Imprecision -11.7% to 5.7% and < 14.3%
Internal Standard Normalized Recovery 91.7% - 101.5%
Internal Standard Normalized Matrix Factor 98.1% - 110.1% (CV < 13.7%)
Reference Shen et al., 2022[2][3]

Experimental Protocols

A detailed experimental protocol for the UHPLC-MS/MS method is provided below, based on the work of Shen et al. (2022).[2]

1. Sample Preparation:

  • A specific volume of human plasma is used as the sample.

  • An internal standard, LTG-¹³C₃, is added to the plasma sample.

  • Further details on the extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) are specific to the laboratory's standard operating procedures.

2. Chromatographic Conditions:

  • System: UHPLC system

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Flow Rate: 0.4 mL/min

  • Run Time: 3 minutes

3. Mass Spectrometric Conditions:

  • System: Tandem mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

  • Ion Transition (MRM):

    • This compound: m/z 272.2 > 241.9

    • Internal Standard (LTG-¹³C₃): m/z 259.1 > 144.8

Visualizing the Workflow and Method Comparison

To aid in the understanding of the experimental process and the logical framework for comparing analytical methods, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add Internal Standard (LTG-¹³C₃) Plasma->IS Extract Extraction IS->Extract UHPLC UHPLC Separation Extract->UHPLC MSMS MS/MS Detection UHPLC->MSMS Quant Quantification MSMS->Quant Report Report Results Quant->Report

Figure 1: General workflow for the quantification of this compound.

G cluster_methods Analytical Method Comparison cluster_params Performance Parameters MethodA Method A (e.g., UHPLC-MS/MS) LOD LOD/LOQ MethodA->LOD Accuracy Accuracy MethodA->Accuracy Precision Precision MethodA->Precision Recovery Recovery MethodA->Recovery Linearity Linearity MethodA->Linearity Selectivity Selectivity MethodA->Selectivity MethodB Method B (Alternative) MethodB->LOD MethodB->Accuracy MethodB->Precision MethodB->Recovery MethodB->Linearity MethodB->Selectivity

Figure 2: Logical framework for comparing analytical methods.

References

A Comparative Guide to Lamotrigine N2-Oxide and Lamotrigine N2-glucuronide as Metabolic Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lamotrigine N2-Oxide and Lamotrigine N2-glucuronide as metabolic markers for the antiepileptic drug lamotrigine. The information presented is supported by experimental data to aid researchers and professionals in drug development and clinical pharmacology in understanding the utility of these metabolites in assessing lamotrigine metabolism.

Introduction to Lamotrigine Metabolism

Lamotrigine (LTG) is an antiepileptic drug primarily metabolized in the liver. The main metabolic pathway is glucuronidation, with the major metabolite being the inactive Lamotrigine N2-glucuronide (LTG-N2-GLU)[1]. This process is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4), with some contribution from UGT2B7[2][3]. A minor metabolic pathway involves the formation of this compound[4]. The relative formation of these metabolites can be influenced by several factors, including co-administered drugs and genetic polymorphisms in metabolizing enzymes.

Quantitative Data Comparison

The plasma concentrations of lamotrigine and its metabolites can vary significantly among individuals. The ratio of the metabolite to the parent drug can serve as a valuable marker for metabolic activity.

ParameterLamotrigine N2-glucuronide (LTG-N2-GLU)This compoundReference(s)
Metabolic Pathway MajorMinor[4]
Primary Enzyme(s) UGT1A4, UGT2B7Cytochrome P450 enzymes
LTG-N2-GLU/LTG Plasma Ratio (Monotherapy) 0.44Not typically reported as a primary marker
LTG-N2-GLU/LTG Plasma Ratio (with Valproic Acid) 0.17 (Reduced)Not typically reported as a primary marker
LTG-N2-GLU/LTG Plasma Ratio (with Enzyme Inducers) 0.82 (Elevated)Not typically reported as a primary marker
Urinary Excretion (% of dose) ~76%Minor

Signaling Pathways and Experimental Workflows

The metabolic pathways of lamotrigine and a typical experimental workflow for the analysis of its metabolites are depicted below.

Metabolic Pathway of Lamotrigine LTG Lamotrigine (LTG) UGT1A4 UGT1A4 LTG->UGT1A4 Glucuronidation UGT2B7 UGT2B7 LTG->UGT2B7 Glucuronidation CYP450 CYP450 LTG->CYP450 Oxidation LTG_N2_GLU Lamotrigine N2-glucuronide (Major Metabolite) UGT1A4->LTG_N2_GLU UGT2B7->LTG_N2_GLU LTG_N2_Oxide This compound (Minor Metabolite) CYP450->LTG_N2_Oxide Excretion Urinary Excretion LTG_N2_GLU->Excretion LTG_N2_Oxide->Excretion

Metabolic pathway of Lamotrigine.

Experimental Workflow for Metabolite Analysis Sample Plasma Sample Collection Precipitation Protein Precipitation (e.g., with acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant LCMS UHPLC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition and Quantification LCMS->Data

Workflow for metabolite analysis.

Experimental Protocols

Simultaneous Quantification of Lamotrigine, Lamotrigine N2-glucuronide, and this compound by UHPLC-MS/MS

This protocol is a composite based on methodologies described in the literature.

1. Sample Preparation

  • To 100 µL of plasma, add an internal standard solution (e.g., Lamotrigine-¹³C₃).

  • Precipitate proteins by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. UHPLC Conditions

  • Column: A suitable C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a short run time (e.g., 3 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Lamotrigine: m/z 256.0 → 144.9

    • Lamotrigine N2-glucuronide: m/z 432.1 → 256.0

    • This compound: m/z 272.2 → 241.9

    • Lamotrigine-¹³C₃ (IS): m/z 259.1 → 144.8

  • Optimization: Dwell time, collision energy, and other source parameters should be optimized for maximum sensitivity.

4. Calibration and Quantification

  • Prepare calibration standards and quality control samples in blank plasma.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify the analytes in the unknown samples using the calibration curve.

Comparison of Metabolic Markers

Lamotrigine N2-glucuronide (LTG-N2-GLU)

  • Advantages:

    • As the major metabolite, its concentration is significantly higher than that of the N2-oxide, making it easier to detect and quantify accurately.

    • The LTG-N2-GLU/LTG ratio is a sensitive indicator of the induction or inhibition of UGT1A4 and UGT2B7 enzymes. This is particularly relevant for assessing drug-drug interactions with medications like valproic acid (an inhibitor) or enzyme-inducing antiepileptic drugs.

    • The ratio can also reflect pharmacogenetic variations in UGT1A4 and UGT2B7, which can influence lamotrigine clearance.

  • Disadvantages:

    • Its formation is the primary pathway, so it may not be a sensitive marker for alterations in minor metabolic pathways.

This compound

  • Advantages:

    • As a product of oxidative metabolism, it could potentially serve as a marker for the activity of cytochrome P450 enzymes involved in lamotrigine metabolism.

  • Disadvantages:

    • It is a minor metabolite, present at much lower concentrations than LTG-N2-GLU, which can make its accurate quantification challenging.

    • Its clinical utility as a metabolic marker is less established compared to LTG-N2-GLU.

Conclusion

Based on the available evidence, Lamotrigine N2-glucuronide is the more robust and clinically relevant metabolic marker for assessing lamotrigine metabolism. Its status as the major metabolite and the sensitivity of the LTG-N2-GLU/LTG ratio to drug-drug interactions and pharmacogenetic variations make it a superior tool for researchers and clinicians. While this compound provides information on a minor oxidative pathway, its low abundance and less defined clinical significance limit its utility as a primary metabolic marker. The simultaneous quantification of both metabolites, however, can provide a more comprehensive picture of lamotrigine's metabolic fate.

References

A Comparative Guide to Lamotrigine Metabolism Across Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic pathways of the anti-epileptic drug Lamotrigine across various species, including humans, rats, dogs, and monkeys. Understanding these species-specific differences is crucial for the preclinical evaluation and clinical development of new pharmaceuticals. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways and experimental workflows.

Executive Summary

Lamotrigine is primarily metabolized through N-glucuronidation in humans, with the 2-N-glucuronide being the major metabolite. While this pathway is present in other species, its extent and the formation of other metabolites can vary significantly. Notably, rats exhibit a more prominent pathway involving the formation of a reactive arene oxide intermediate, leading to the excretion of glutathione-derived conjugates. Dogs also produce an N-methylated metabolite which is a minor component in humans. In vitro studies using liver microsomes indicate that humans have the highest capacity for Lamotrigine glucuronidation, while rats and monkeys show considerably lower activity.

Comparative Metabolic Profile

The following table summarizes the urinary excretion of Lamotrigine and its major metabolites as a percentage of the administered dose in humans, rats, dogs, and monkeys. This data highlights the quantitative differences in metabolic pathways among species.

CompoundHumanRatDogMonkey
Unchanged Lamotrigine ~10%---
2-N-Glucuronide ~70%MajorMajorMajor
5-N-Glucuronide Minor---
N-Oxide Minor---
N-Methyl Minor-Detected-
Arene Oxide Derivatives (e.g., Glutathione Conjugates) Not a major pathwaySignificant--
Data compiled from multiple sources. Dashes indicate that the metabolite has not been reported or is not a significant component in that species.

Metabolic Pathways

The primary metabolic pathways of Lamotrigine are illustrated in the diagram below. The relative importance of each pathway varies between species.

Lamotrigine_Metabolism cluster_glucuronidation Glucuronidation (Major in Humans) cluster_minor_pathways Minor Pathways cluster_rat_pathway Predominant in Rats Lamotrigine Lamotrigine 2-N-Glucuronide 2-N-Glucuronide (Major Metabolite) Lamotrigine->2-N-Glucuronide UGT1A4, UGT2B7 5-N-Glucuronide 5-N-Glucuronide (Minor Metabolite) Lamotrigine->5-N-Glucuronide UGTs N-Oxide N-Oxide Lamotrigine->N-Oxide N-Methyl N-Methyl Lamotrigine->N-Methyl Arene Oxide Intermediate Arene Oxide Intermediate Lamotrigine->Arene Oxide Intermediate CYP450s Glutathione Conjugates Glutathione Conjugates Arene Oxide Intermediate->Glutathione Conjugates

Caption: Metabolic pathways of Lamotrigine.

Experimental Protocols

This section details the methodologies for key experiments used to study the comparative metabolism of Lamotrigine.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and metabolite formation of Lamotrigine in liver microsomes from different species.

1. Materials:

  • Liver microsomes (human, rat, dog, monkey)

  • Lamotrigine

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • UDPGA (for glucuronidation assays)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and liver microsomes (final protein concentration typically 0.5-1 mg/mL) at 37°C for 5 minutes.

  • Initiate the reaction by adding Lamotrigine (final concentration, e.g., 1 µM). For glucuronidation assays, also add UDPGA.

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the metabolites and the parent drug.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to detect and quantify Lamotrigine and its metabolites.

Experimental Workflow

The following diagram illustrates a standard workflow for an in vitro drug metabolism study.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Master Mix (Buffer, Cofactors) D Pre-warm Reagents at 37°C A->D B Prepare Microsome Suspension B->D C Prepare Lamotrigine Stock Solution E Initiate Reaction C->E D->E F Incubate at 37°C E->F G Sample Quenching & Protein Precipitation F->G H Centrifugation G->H I LC-MS/MS Analysis H->I J Data Analysis I->J

Caption: In vitro drug metabolism experimental workflow.

Discussion of Species Differences

The significant inter-species variation in Lamotrigine metabolism underscores the importance of selecting appropriate animal models for preclinical studies.

  • Humans: The predominance of N-glucuronidation, a phase II metabolic pathway, makes humans efficient eliminators of Lamotrigine. The formation of the 2-N-glucuronide is primarily mediated by UGT1A4.[1][2][3]

  • Rats: The presence of a significant metabolic pathway involving a reactive arene oxide intermediate suggests that rats may be more susceptible to the formation of potentially toxic metabolites compared to humans.[1] This pathway leads to the formation of glutathione adducts that are excreted in the bile.[1]

  • Dogs: The detection of an N-methyl metabolite in dogs, which is only a minor metabolite in humans, represents another species-specific metabolic route.

  • Monkeys: In vitro studies have shown that monkey liver microsomes have a significantly lower capacity for Lamotrigine glucuronidation compared to humans.

These differences in metabolic profiles can have profound implications for the pharmacokinetics, efficacy, and toxicity of Lamotrigine and other xenobiotics. Therefore, a thorough understanding of the comparative metabolism is essential for accurate extrapolation of preclinical data to humans.

Conclusion

The metabolism of Lamotrigine exhibits marked differences across species. While N-glucuronidation is the primary clearance mechanism in humans, other pathways, such as oxidation and methylation, are more prominent in animal models like rats and dogs. These variations highlight the necessity of conducting comprehensive comparative metabolism studies during drug development to ensure the selection of relevant preclinical species and to better predict human pharmacokinetic profiles and potential toxicities. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

A Comparative Guide to the Validation of Lamotrigine N2-Oxide as a Drug Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of critical quality attributes for Lamotrigine N2-Oxide reference standards, essential for the accurate identification and quantification of this impurity in Lamotrigine drug substances and products. The validation of such reference standards is a prerequisite for regulatory compliance and ensures the safety and efficacy of the final pharmaceutical product. This compound is a known metabolite and degradation product of Lamotrigine.[1][2][3]

Comparative Analysis of this compound Reference Standards

For this guide, we present a comparative analysis of two hypothetical commercial batches of this compound reference standards: RS-A and RS-B . The following tables summarize the quantitative data from key validation experiments.

Table 1: Purity and Impurity Profile by HPLC-UV
ParameterRS-ARS-BAcceptance Criteria
Purity (by area %) 99.85%99.52%≥ 99.5%
Largest Unidentified Impurity 0.08%0.21%≤ 0.15%
Total Impurities 0.15%0.48%≤ 0.5%
Relative Retention Time (RRT) of Main Peak 1.001.001.00
Table 2: Structural Confirmation Data
TechniqueParameterRS-ARS-BExpected Value
Mass Spectrometry [M+H]⁺272.0028 m/z272.0026 m/z272.0028 m/z
¹H NMR Chemical Shifts (δ, ppm)Conforms to structureConforms to structureConforms to established spectrum
¹³C NMR Chemical Shifts (δ, ppm)Conforms to structureConforms to structureConforms to established spectrum
FTIR Key Stretching Frequencies (cm⁻¹)Conforms to structureConforms to structureConforms to established spectrum
Table 3: Physical and Chemical Properties
ParameterRS-ARS-BAcceptance Criteria
Water Content (Karl Fischer) 0.12%0.45%≤ 0.5%
Residue on Ignition 0.05%0.08%≤ 0.1%
Residual Solvents (Methanol) 150 ppm450 ppm≤ 3000 ppm (as per ICH Q3C)
Table 4: Stability Study (Accelerated Conditions: 40°C/75% RH, 3 Months)
ParameterRS-ARS-BAcceptance Criteria
Purity Change from Initial -0.05%-0.25%≤ 0.2%
Formation of New Impurities (>0.10%) NoneOne new impurity at 0.12%None
Appearance No changeSlight discolorationNo change

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative of standard pharmaceutical industry practices for the validation of reference standards.

Purity and Impurity Profile by HPLC-UV
  • Instrumentation: Agilent 1100 series HPLC with a variable wavelength UV detector.

  • Column: C18, 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.01M Ammonium Acetate in water, pH 4.5.

  • Mobile Phase B: Methanol.

  • Gradient Program: A linear gradient from 70% A to 30% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of mobile phase A and B to a final concentration of 0.5 mg/mL.

Structural Confirmation by Mass Spectrometry
  • Instrumentation: AB 4000 Trap LC/MS/MS mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Infusion: The sample solution from the HPLC purity analysis is directly infused into the mass spectrometer.

  • Data Acquisition: Full scan mode from m/z 100 to 500.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Varian Unity Plus 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • ¹H NMR: 16 scans, 1.0 s relaxation delay.

  • ¹³C NMR: 1024 scans, 2.0 s relaxation delay.

  • Data Processing: The resulting spectra are compared against a well-characterized internal reference or theoretical chemical shifts.

Water Content by Karl Fischer Titration
  • Instrumentation: Mettler Toledo C30 Coulometric Karl Fischer Titrator.

  • Method: A accurately weighed amount of the reference standard (approx. 50 mg) is introduced into the titration cell containing a suitable solvent (e.g., anhydrous methanol). The water content is determined by coulometric titration.

Residue on Ignition
  • Method: A sample (1-2 g) is placed in a tared crucible and ignited at 600 ± 50°C until all organic matter is incinerated. The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight. This is a general test for inorganic impurities.

Stability Study
  • Storage Conditions: Samples of the reference standard are stored in a controlled environmental chamber at 40°C and 75% relative humidity.

  • Testing Intervals: Samples are pulled at 0, 1, 2, and 3 months.

  • Analysis: At each time point, the samples are analyzed for purity and impurity profile using the HPLC-UV method described above. Any changes in appearance are also noted.

Visualizations

The following diagrams illustrate the metabolic context and the validation workflow for the this compound reference standard.

G Metabolic Pathway of Lamotrigine to this compound Lamotrigine Lamotrigine (C9H7Cl2N5) Metabolism Oxidative Metabolism (e.g., via Cytochrome P450) Lamotrigine->Metabolism Phase I Metabolism N2_Oxide This compound (C9H7Cl2N5O) Metabolism->N2_Oxide

Caption: Metabolic formation of this compound.

G Validation Workflow for a Drug Impurity Reference Standard cluster_characterization Identity & Structure cluster_purity Purity & Impurities cluster_stability Stability Structural_Confirmation Structural Confirmation (NMR, MS, FTIR) Stability_Study Stability Study (Accelerated & Long-term) Structural_Confirmation->Stability_Study Physical_Properties Physical Properties (Appearance, Solubility) Physical_Properties->Stability_Study Purity_Assay Purity Assay (e.g., HPLC) Inorganic_Impurities Inorganic Impurities (Residue on Ignition) Purity_Assay->Inorganic_Impurities Water_Content Water Content (Karl Fischer) Purity_Assay->Water_Content Residual_Solvents Residual Solvents (GC or HPLC) Purity_Assay->Residual_Solvents Purity_Assay->Stability_Study Inorganic_Impurities->Stability_Study Water_Content->Stability_Study Residual_Solvents->Stability_Study Qualified_Standard Qualified Reference Standard Stability_Study->Qualified_Standard Start Candidate Reference Standard Start->Structural_Confirmation Start->Physical_Properties Start->Purity_Assay

Caption: Reference standard validation workflow.

References

A Comparative Guide to Analytical Methods for Lamotrigine N2-Oxide Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of drug metabolites is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This guide provides a detailed comparison of analytical methods for the determination of Lamotrigine N2-Oxide, a metabolite of the anti-epileptic drug Lamotrigine.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of a highly specific UHPLC-MS/MS method for the simultaneous determination of Lamotrigine and its metabolites, including this compound, in human plasma. This method is compared with other validated HPLC and UPLC methods developed for the parent drug, Lamotrigine, which can be adapted or used as a basis for the analysis of its N2-Oxide metabolite.

ParameterUHPLC-MS/MS for this compound, Lamotrigine, and LTG N2-Glucuronide[1][2]RP-UPLC for Lamotrigine[3]HPLC-UV for Lamotrigine[4]
Linearity Range 0.000625 - 0.05 mg/L2.0 - 10.0 µg/mL1.0 - 50 µg/mL
Correlation Coefficient (r²) Not explicitly stated, but method was validatedNot explicitly stated, but linearity was established0.9961
Limit of Detection (LOD) Not explicitly stated0.004 µg/mLNot explicitly stated
Lower Limit of Quantitation (LLOQ) 0.000625 mg/L0.012 µg/mL1.0 µg/mL
Intra-day Precision (%RSD) < 14.3%Not explicitly stated< 4%[4]
Inter-day Precision (%RSD) < 14.3%Not explicitly stated< 4%
Intra-day Accuracy (Bias) -11.7% to 5.7%Not explicitly stated99.7% to 103.6%
Inter-day Accuracy (Bias) -11.7% to 5.7%Not explicitly stated99.7% to 103.6%
Recovery 91.7% - 101.5%Not explicitly stated> 83%
Matrix Human PlasmaTablet Dosage FormsHuman Plasma

Experimental Protocols

UHPLC-MS/MS for Simultaneous Determination of Lamotrigine, Lamotrigine N2-Glucuronide, and this compound

This method allows for the simultaneous quantification of Lamotrigine and its key metabolites in human plasma.

  • Sample Preparation: Details of the sample preparation were not fully provided in the abstract. However, it is mentioned that the method was applied to 58 plasma samples.

  • Chromatographic Conditions:

    • System: UHPLC-MS/MS

    • Flow Rate: 0.4 mL/min

    • Run Time: 3 min

  • Mass Spectrometric Detection:

    • Ion Transition (m/z):

      • Lamotrigine (LTG): 256.0 > 144.9

      • Lamotrigine N2-Glucuronide (LTG N2-GLUC): 432.1 > 256.0

      • This compound: 272.2 > 241.9

      • Internal Standard (LTG-¹³C₃): 259.1 > 144.8

  • Validation: The method was validated and all analytes were found to be stable in plasma at room temperature for 8 hours, at -80 °C for 80 days, and after 3 freeze-thaw cycles.

RP-UPLC Method for the Assay of Lamotrigine in Tablet Dosage Forms

This method was developed for the determination of Lamotrigine in pure and tablet dosage forms.

  • Sample Preparation: An amount of tablet powder equivalent to 10mg of Lamotrigine was weighed, and a stock solution of 100µg/mL was prepared. A working standard solution of 6 µg/mL was then prepared from the stock solution.

  • Chromatographic Conditions:

    • System: Waters-Alliance UPLC system with PDA detector

    • Column: Symmetry C18 (2.1 x 100mm, 1.7 μm)

    • Mobile Phase: Potassium dihydrogen phosphate buffer (pH=7.0) and acetonitrile in the ratio 40:60 v/v

    • Flow Rate: 0.4 mL/min

    • Detection: 215 nm

    • Injection Volume: 4 µL

  • System Suitability: The retention time was 0.620 min, the tailing factor was 1.5, and the theoretical plate count was 14367.9.

HPLC-UV Method for Measurement of Lamotrigine in Human Plasma

This method describes a simple and rapid HPLC-UV assay for quantifying Lamotrigine in human plasma.

  • Sample Preparation: Analyte from plasma was extracted with methanol via protein precipitation.

  • Chromatographic Conditions:

    • System: HPLC with UV detection

    • Column: Diamonsil C18 (150mm × 4.6mm, 5µm)

    • Mobile Phase: 0.1% Trifluoroacetate and Methanol (59:41 v/v)

    • Flow Rate: 1.5 mL/min

    • Column Temperature: 40°C

    • Detection Wavelength: 260 nm

    • Injection Volume: 20 µL

  • Validation: The method was validated for specificity, recovery, accuracy, stability, and robustness, with RSDs for both intraday and interday precision being within acceptable limits.

Visualizing the Analytical Workflow

The following diagram illustrates a generalized workflow for the comparison and selection of an appropriate analytical method for this compound.

Analytical_Method_Workflow cluster_planning 1. Planning & Method Selection cluster_development 2. Method Development & Optimization cluster_validation 3. Method Validation (ICH Guidelines) cluster_comparison 4. Performance Comparison start Define Analytical Requirements (Analyte, Matrix, Sensitivity) lit_review Literature Review of Existing Methods start->lit_review Gather Information method_selection Select Candidate Methods (e.g., HPLC, UPLC-MS/MS) lit_review->method_selection Identify Potentials sample_prep Optimize Sample Preparation method_selection->sample_prep chromo_conditions Optimize Chromatographic Conditions sample_prep->chromo_conditions detection_params Optimize Detection Parameters chromo_conditions->detection_params specificity Specificity detection_params->specificity linearity Linearity & Range specificity->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy lod_loq->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness precision->robustness data_analysis Analyze Validation Data robustness->data_analysis performance_table Create Comparative Performance Table data_analysis->performance_table final_selection Select Optimal Method performance_table->final_selection

References

Advancing Drug Metabolism Studies: A Guide to the Bioanalytical Quantification of Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise quantification of drug metabolites is paramount for comprehensive pharmacokinetic and safety assessments. This guide provides a detailed overview of the current validated analytical methodology for the determination of Lamotrigine N2-Oxide, a metabolite of the widely used anti-epileptic and mood-stabilizing drug, Lamotrigine.

This document outlines the limit of detection (LOD) and limit of quantification (LOQ) for this compound, presenting the data in a clear, comparative format alongside its parent drug and major metabolite. Detailed experimental protocols and workflow visualizations are provided to support the replication and adaptation of these methods in a research setting.

Performance Comparison of Analytical Methods

The following table summarizes the limit of quantification (LOQ) for Lamotrigine and its key metabolites as determined by a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) method. This method allows for the simultaneous determination of the parent drug and its metabolites in human plasma, offering a comprehensive tool for pharmacokinetic studies.

AnalyteMethodMatrixLimit of Quantification (LOQ)
This compound UHPLC-MS/MS Human Plasma 0.000625 mg/L [1]
LamotrigineUHPLC-MS/MSHuman Plasma0.025 mg/L[1]
Lamotrigine N2-GlucuronideUHPLC-MS/MSHuman Plasma0.025 mg/L[1]

Experimental Protocols

A detailed experimental protocol for the simultaneous quantification of Lamotrigine, Lamotrigine N2-Glucuronide, and this compound in human plasma using UHPLC-MS/MS is provided below. This method was developed and validated by Wang et al. (2022).[1]

Sample Preparation

A protein precipitation method is utilized for the extraction of the analytes from human plasma.

  • Step 1: To a 100 µL aliquot of plasma sample, add 20 µL of an internal standard solution (Lamotrigine-¹³C₃).

  • Step 2: Add 400 µL of methanol to precipitate plasma proteins.

  • Step 3: Vortex the mixture for 1 minute.

  • Step 4: Centrifuge the mixture at 13,000 rpm for 10 minutes.

  • Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 6: Reconstitute the residue in 100 µL of the mobile phase.

  • Step 7: Inject a 5 µL aliquot into the UHPLC-MS/MS system.

Chromatographic Conditions
  • Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: A suitable C18 analytical column.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).

  • Flow Rate: 0.4 mL/min.[1]

  • Run Time: 3 minutes.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Lamotrigine: m/z 256.0 > 144.9

    • Lamotrigine N2-Glucuronide: m/z 432.1 > 256.0

    • This compound: m/z 272.2 > 241.9

    • Lamotrigine-¹³C₃ (Internal Standard): m/z 259.1 > 144.8

Experimental Workflow Visualization

The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (Lamotrigine-¹³C₃) Plasma->IS Precipitate Protein Precipitation (Methanol) IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifugation Vortex->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MS MS/MS Detection UHPLC->MS Quantification Quantification MS->Quantification

Caption: Experimental workflow for this compound quantification.

Signaling Pathway and Logical Relationships

The following diagram illustrates the metabolic pathway of Lamotrigine, highlighting the formation of the N2-Oxide and N2-Glucuronide metabolites.

metabolic_pathway LTG Lamotrigine N2_Oxide This compound LTG->N2_Oxide Oxidation N2_Glucuronide Lamotrigine N2-Glucuronide LTG->N2_Glucuronide Glucuronidation (Major Pathway)

Caption: Metabolic pathway of Lamotrigine.

References

A Comparative Guide to Extraction Methods for Lamotrigine N2-Oxide Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of lamotrigine and its metabolites, the efficiency of extraction from biological matrices is a critical factor for accurate quantification. This guide provides a comparative overview of different extraction methods, with a focus on the recovery of Lamotrigine N2-Oxide, a minor metabolite of the widely used anti-epileptic drug.

Quantitative Recovery Data

The selection of an appropriate extraction method significantly impacts the recovery of this compound. The following table summarizes the recovery data from various studies, highlighting the performance of different techniques for both Lamotrigine and its N2-Oxide metabolite.

AnalyteExtraction MethodMatrixRecovery (%)Reference
This compound Protein PrecipitationHuman Plasma91.7 - 101.5[1][2]
LamotrigineProtein PrecipitationHuman Plasma91.7 - 101.5[1][2]
LamotrigineProtein PrecipitationHuman Plasma≥80[3]
LamotrigineSolid Phase Extraction (SPE)Whole Blood98
LamotrigineSolid Phase Extraction (SPE)Saliva93.63 - 101.82
LamotrigineLiquid-Liquid Extraction (LLE)Plasma98.9 or higher
LamotrigineLiquid-Liquid Extraction (LLE)Rabbit Plasma95.10 - 101.89

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting extraction techniques. Below are protocols for the key methods cited in the recovery studies.

Protein Precipitation for Lamotrigine and this compound

This method is noted for its simplicity and high recovery rates for both the parent drug and its N2-Oxide metabolite.

Protocol:

  • Sample Preparation: A UHPLC-MS/MS method for the simultaneous determination of lamotrigine, lamotrigine N2-glucuronide, and this compound involved a protein precipitation step.

  • Precipitation: Acetonitrile is a common solvent used for protein precipitation in the analysis of lamotrigine from plasma samples.

  • Analysis: The resulting supernatant, containing the analytes of interest, is then typically analyzed using a chromatographic technique such as UHPLC-MS/MS.

Solid Phase Extraction (SPE) for Lamotrigine

SPE is a widely used technique that provides cleaner extracts compared to protein precipitation.

Protocol:

  • Sample Pre-treatment: Whole blood samples were diluted 1:1 with water before being loaded onto the extraction column.

  • Column Conditioning: The SPE column (in this case, a C8 silica column) was activated with methanol and then conditioned with a phosphate buffer (pH 4.5).

  • Sample Loading: The diluted blood sample was directly injected onto the conditioned SPE column.

  • Washing: While not explicitly detailed in this specific protocol, a washing step with a weak solvent is typically performed to remove interferences.

  • Elution: The analytes were eluted from the column, and the eluate was collected for analysis by HPLC with UV detection.

Liquid-Liquid Extraction (LLE) for Lamotrigine

LLE is a classic extraction technique based on the differential solubility of the analyte in two immiscible liquids.

Protocol:

  • Sample Preparation: To a plasma sample, an internal standard and a buffer are added to adjust the pH.

  • Extraction: An organic solvent, such as ethyl acetate, is added to the sample. The mixture is then vortexed to facilitate the transfer of the analyte from the aqueous phase to the organic phase.

  • Phase Separation: The mixture is centrifuged to separate the aqueous and organic layers.

  • Evaporation and Reconstitution: The organic layer containing the analyte is transferred to a new tube and evaporated to dryness. The residue is then reconstituted in a suitable solvent for analysis.

Experimental Workflow Diagrams

To visually represent the logical flow of the extraction and analysis processes, the following diagrams are provided in the DOT language.

General Workflow for this compound Analysis start Start: Biological Sample (e.g., Plasma) extraction Extraction Method start->extraction pp Protein Precipitation (e.g., with Acetonitrile) extraction->pp Simple & Fast spe Solid Phase Extraction (SPE) extraction->spe Cleaner Extract lle Liquid-Liquid Extraction (LLE) extraction->lle Classic Method analysis Instrumental Analysis (e.g., UHPLC-MS/MS) pp->analysis spe->analysis lle->analysis data Data Acquisition and Processing analysis->data end End: Quantification of This compound data->end

Caption: A generalized workflow for the extraction and analysis of this compound.

Comparative Steps in Extraction Methods pp_steps Protein Precipitation 1. Add precipitating agent (e.g., Acetonitrile) 2. Vortex 3. Centrifuge 4. Collect supernatant blank1 spe_steps Solid Phase Extraction 1. Condition SPE cartridge 2. Load sample 3. Wash cartridge 4. Elute analyte blank2 lle_steps Liquid-Liquid Extraction 1. Add extraction solvent 2. Vortex/Shake 3. Separate phases 4. Evaporate and reconstitute

Caption: Key steps involved in different extraction methods for Lamotrigine analysis.

References

A Comparative Analysis of Lamotrigine N2-Oxide Formation in Human versus Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the formation of Lamotrigine N2-oxide, a minor metabolite of the antiepileptic drug Lamotrigine, in human and rat liver microsomes. The significant species-dependent differences in Lamotrigine metabolism, particularly the predominance of N-glucuronidation in humans versus a greater reliance on other pathways in rats, underscore the importance of understanding these distinctions in preclinical drug development and safety assessment. While N2-oxidation represents a minor metabolic route in both species, this document synthesizes the available experimental data to facilitate a comparative understanding.

Quantitative Data Summary

Direct comparative kinetic data for this compound formation in human and rat liver microsomes are not extensively available in the published literature, likely due to its status as a minor metabolic pathway. However, data from in vivo and in vitro hepatocyte studies in rats provide an indication of the extent of this biotransformation. For humans, N2-oxide is recognized as a minor metabolite, but quantitative formation rates in liver microsomes are not well-documented.

ParameterHuman Liver MicrosomesRat Liver MicrosomesSource
Metabolite Formation Known as a minor metabolite.[1]A minor metabolic pathway.[2][3]
Urinary Excretion of N2-Oxide (% of Dose) Detected in patient urine.[1]~0.9% of an intravenous dose recovered in urine as the N-oxide.[2]
Formation in Hepatocytes (% of Radioactivity) N2-glucuronide is the major metabolite.2.3% of chromatographed radioactivity after 4-hour incubation.
Kinetic Parameters (Km, Vmax) Not ReportedNot Reported-

Metabolic Pathway of Lamotrigine

The metabolic fate of Lamotrigine varies significantly between humans and rats. In humans, the primary route of elimination is N2-glucuronidation, a phase II metabolic reaction. In contrast, rats exhibit limited N-glucuronidation, leading to a greater relative importance of other metabolic pathways, including the formation of an arene oxide intermediate and, to a lesser extent, N2-oxidation.

Lamotrigine_Metabolism Lamotrigine Metabolic Pathways Lamotrigine Lamotrigine N2_Glucuronide Lamotrigine N2-Glucuronide (Major in Humans) Lamotrigine->N2_Glucuronide Glucuronidation N2_Oxide This compound (Minor Metabolite) Lamotrigine->N2_Oxide N-Oxidation Arene_Oxide Arene Oxide Intermediate Lamotrigine->Arene_Oxide Epoxidation UGTs UGT1A4, UGT2B7 UGTs->N2_Glucuronide CYPs_FMOs CYPs/FMOs CYPs_FMOs->N2_Oxide CYP2A6_2D6 CYP2A6, CYP2D6 (Humans) CYP2C11 (Rats) CYP2A6_2D6->Arene_Oxide

Caption: Metabolic pathways of Lamotrigine.

Experimental Protocols

The following section details a representative experimental protocol for the in vitro incubation of Lamotrigine with liver microsomes and subsequent analysis of its metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is a composite based on established methods for analyzing Lamotrigine and its metabolites.

1. Incubation with Liver Microsomes

  • Materials:

    • Pooled human or rat liver microsomes

    • Lamotrigine

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (pH 7.4)

    • Internal standard (e.g., Lamotrigine-¹³C₃,d₃)

  • Procedure:

    • Prepare a stock solution of Lamotrigine in a suitable solvent (e.g., methanol).

    • In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and Lamotrigine solution to the desired final concentrations.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Collect the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Sample Preparation:

    • The supernatant from the incubation can be directly injected or further purified using solid-phase extraction (SPE).

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Lamotrigine and its N2-oxide metabolite. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vitro metabolism study using liver microsomes.

Experimental_Workflow In Vitro Metabolism Experimental Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis Stock_Solution Prepare Lamotrigine Stock Combine Combine Microsomes, Buffer, and Lamotrigine Stock_Solution->Combine Microsomes Thaw Liver Microsomes Microsomes->Combine NADPH_System Prepare NADPH System Initiate Initiate with NADPH NADPH_System->Initiate Pre_Incubate Pre-incubate at 37°C Combine->Pre_Incubate Pre_Incubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (add cold solvent + IS) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge LC_MSMS LC-MS/MS Analysis Centrifuge->LC_MSMS Data_Processing Data Processing and Quantification LC_MSMS->Data_Processing

Caption: Workflow for in vitro metabolism studies.

Concluding Remarks

The formation of this compound is a minor metabolic pathway in both humans and rats. However, the overall metabolic profile of Lamotrigine differs significantly between the two species. In humans, N2-glucuronidation is the dominant clearance mechanism, while in rats, this pathway is nearly absent, leading to a greater contribution of oxidative metabolism.

The lack of detailed kinetic data for N2-oxide formation in liver microsomes for both species highlights a gap in the complete understanding of Lamotrigine's disposition. The enzymes responsible for this specific N-oxidation reaction have not been definitively identified but may involve cytochrome P450 (CYP) or flavin-containing monooxygenase (FMO) isoforms.

For drug development professionals, the pronounced species differences in Lamotrigine metabolism emphasize the need for careful interpretation of preclinical data from rodent models when predicting human pharmacokinetics. While the N2-oxide metabolite is minor, a comprehensive understanding of all metabolic pathways is crucial for a thorough safety assessment. Further studies utilizing recombinant human and rat enzymes could elucidate the specific catalysts involved in Lamotrigine N2-oxidation and provide a more direct quantitative comparison.

References

A Pharmacokinetic Showdown: Lamotrigine vs. its N2-Oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug's pharmacokinetic profile is paramount. This guide provides a detailed comparison of the anticonvulsant and mood stabilizer, lamotrigine, and its minor metabolite, lamotrigine N2-oxide. While extensive data is available for the parent drug, this guide also addresses the current landscape of knowledge regarding its N2-oxide metabolite.

Lamotrigine is a well-established therapeutic agent, and its journey through the body—absorption, distribution, metabolism, and excretion—has been extensively studied. In contrast, its N2-oxide metabolite, being a minor product of biotransformation, has received significantly less attention in pharmacokinetic research. This guide will present a comprehensive overview of lamotrigine's pharmacokinetics, supported by quantitative data, and will summarize the available information on this compound, highlighting the existing knowledge gaps.

Quantitative Pharmacokinetic Parameters of Lamotrigine

The following table summarizes the key pharmacokinetic parameters of lamotrigine, providing a quantitative basis for its clinical use and further research.

ParameterValueSource
Bioavailability ~98%[1]
Time to Peak Plasma Concentration (Tmax) 1-3 hours[2]
Volume of Distribution (Vd) 1.25 - 1.47 L/kg[3]
Protein Binding ~55%[1]
Elimination Half-Life (t½) 24.1 - 35 hours (in drug-naive adults)[3]
Clearance (CL) 2.14 ± 0.81 L/h
Primary Route of Elimination Hepatic metabolism (glucuronidation)
Major Metabolite Lamotrigine-2-N-glucuronide
Excretion >80% of the dose recovered in urine as metabolites

The Elusive Pharmacokinetics of this compound

Despite being identified as a metabolite of lamotrigine, there is a notable scarcity of specific pharmacokinetic data for this compound in the scientific literature. Current knowledge is primarily limited to its identification as a minor metabolite formed during the metabolism of lamotrigine. Studies have detected this compound in urine, indicating its formation and subsequent elimination from the body. However, key pharmacokinetic parameters such as its rate and extent of formation, distribution volume, half-life, and clearance have not been well-characterized. This lack of quantitative data prevents a direct and detailed pharmacokinetic comparison with its parent drug, lamotrigine. Future research is warranted to elucidate the pharmacokinetic profile of this compound and its potential clinical significance.

Experimental Protocols

A thorough understanding of the methodologies employed in pharmacokinetic studies is crucial for data interpretation and replication. Below are detailed protocols for key experiments cited in the study of lamotrigine pharmacokinetics.

Sample Collection and Preparation for Pharmacokinetic Analysis
  • Blood Sampling: Whole blood samples are typically collected from subjects at predetermined time points following drug administration. Samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Separation: Plasma is separated from the whole blood by centrifugation at approximately 2000-3000 x g for 10-15 minutes at 4°C.

  • Sample Storage: The separated plasma samples are stored frozen at -20°C or -80°C until analysis to ensure the stability of the analyte.

Analytical Method: High-Performance Liquid Chromatography (HPLC) for Lamotrigine Quantification
  • Instrumentation: A standard HPLC system equipped with a UV detector is commonly used.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150mm x 4.6mm, 5µm particle size) is frequently employed for the separation of lamotrigine.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., methanol) in a specific ratio (e.g., 59:41 v/v) is used as the mobile phase.

  • Flow Rate: A typical flow rate is 1.5 mL/min.

  • Detection: The UV detector is set to a wavelength of 260 nm for the detection of lamotrigine.

  • Sample Preparation (Protein Precipitation):

    • To a known volume of plasma (e.g., 200 µL), an internal standard is added.

    • A protein precipitating agent, such as methanol, is added to the plasma sample.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is collected and a portion is injected into the HPLC system for analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Lamotrigine and Metabolite Quantification
  • Instrumentation: An LC-MS/MS system provides high sensitivity and selectivity for the simultaneous quantification of lamotrigine and its metabolites.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Plasma samples are pre-treated, often by dilution.

    • The pre-treated sample is loaded onto an SPE cartridge that has been pre-conditioned.

    • The cartridge is washed to remove interfering substances.

    • The analytes (lamotrigine and its metabolites) are eluted from the cartridge using an appropriate solvent.

    • The eluate is then evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.

  • Chromatographic and Mass Spectrometric Conditions: Specific chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization mode, precursor and product ions, collision energy) are optimized for each analyte.

Visualizing the Pathways and Processes

To further illuminate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic fate of lamotrigine and a typical workflow for a pharmacokinetic study.

cluster_metabolism Lamotrigine Metabolism Lamotrigine Lamotrigine Glucuronidation Glucuronidation (Major Pathway) UGT1A4, UGT2B7 Lamotrigine->Glucuronidation Oxidation Oxidation (Minor Pathway) Lamotrigine->Oxidation LTG_2N_Glucuronide Lamotrigine-2-N-glucuronide (Inactive) Glucuronidation->LTG_2N_Glucuronide LTG_5N_Glucuronide Lamotrigine-5-N-glucuronide (Inactive) Glucuronidation->LTG_5N_Glucuronide LTG_N2_Oxide This compound Oxidation->LTG_N2_Oxide

Caption: Metabolic pathway of lamotrigine.

cluster_workflow Pharmacokinetic Study Workflow Dosing Drug Administration (e.g., Oral Dose) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Analyte Extraction (e.g., SPE, Protein Precipitation) Processing->Extraction Analysis Quantification (e.g., HPLC, LC-MS/MS) Extraction->Analysis Data_Analysis Pharmacokinetic Modeling (Parameter Calculation) Analysis->Data_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

References

A Comparative Analysis of the Chemical Stability of Lamotrigine and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical stability of the antiepileptic drug lamotrigine and its N-oxide metabolite. The information is compiled from various studies to offer an objective overview supported by experimental data. While extensive data is available for lamotrigine, quantitative stability data for its N-oxide metabolite under forced degradation conditions is limited in the current literature. This guide presents the available information to facilitate further research and understanding.

Introduction

Lamotrigine, a phenyltriazine derivative, is widely used in the treatment of epilepsy and bipolar disorder. Its metabolism in humans is complex, with the major route being glucuronidation. One of the minor metabolites is the lamotrigine N-oxide. Understanding the comparative stability of the parent drug and its metabolites is crucial for drug development, formulation, and understanding potential degradation pathways that may impact safety and efficacy.

Metabolic Pathway of Lamotrigine

Lamotrigine is primarily metabolized in the liver. The main metabolic pathway involves glucuronidation by UGT1A4 and UGT2B7 enzymes, leading to the formation of inactive glucuronide conjugates. A minor pathway involves oxidation, which can lead to the formation of the lamotrigine N-oxide metabolite.

Lamotrigine_Metabolism Lamotrigine Lamotrigine N_Oxide Lamotrigine N-oxide Lamotrigine->N_Oxide Oxidation (Minor Pathway) Glucuronide Glucuronide Conjugates (Major Metabolites) Lamotrigine->Glucuronide UGT1A4, UGT2B7 (Major Pathway) Arene_Oxide Arene Oxide Intermediate Lamotrigine->Arene_Oxide CYP450 (Minor Pathway) Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 80°C) Neutralize Neutralization/Dilution Acid->Neutralize Base Alkaline Hydrolysis (e.g., 0.1 M NaOH, 80°C) Base->Neutralize Oxidation Oxidative Degradation (e.g., 30% H₂O₂, RT) Oxidation->Neutralize Thermal Thermal Degradation (e.g., 80°C) Thermal->Neutralize Photo Photodegradation (e.g., Sunlight/UV) Photo->Neutralize Start Lamotrigine Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analyze HPLC Analysis Neutralize->Analyze

A Comparative Guide to the Bioanalysis of Lamotrigine N2-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of Lamotrigine N2-Oxide, a metabolite of the anti-epileptic drug Lamotrigine, in human plasma. The primary focus is on a state-of-the-art Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method, with a comparative overview of alternative analytical techniques. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in selecting the most suitable method for their specific needs.

Method Performance Comparison

The selection of an analytical method is a critical decision in drug development and therapeutic drug monitoring, directly impacting data quality and study outcomes. This section provides a quantitative comparison of a validated UHPLC-MS/MS method for this compound with an alternative High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method.

ParameterUHPLC-MS/MS MethodHPLC-DAD Method
Linearity Range 0.000625 - 0.05 mg/L[1][2]1 - 20 µg/mL (for Lamotrigine and its metabolites)[3]
Intra-day Precision < 14.3 %[1][2]Not explicitly stated for N2-Oxide
Inter-day Precision < 14.3 %Not explicitly stated for N2-Oxide
Intra-day Accuracy (Bias) -11.7% to 5.7%Not explicitly stated for N2-Oxide
Inter-day Accuracy (Bias) -11.7% to 5.7%Not explicitly stated for N2-Oxide
Recovery 91.7% to 101.5% (Internal standard normalized)Good absolute recovery data reported
Matrix Effect 98.1% to 110.1% (Internal standard normalized)Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.000625 mg/L1 µg/mL (for Lamotrigine)
Run Time 3 minutesNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. This section outlines the experimental protocols for the UHPLC-MS/MS method.

Validated UHPLC-MS/MS Method

This method allows for the simultaneous determination of Lamotrigine, Lamotrigine N2-Glucuronide, and this compound in human plasma.

Sample Preparation:

A solid-phase extraction (SPE) protocol is a common and effective method for extracting lamotrigine and its metabolites from human plasma, ensuring high recovery and minimal matrix effects.

Chromatographic Conditions:

  • System: UHPLC system

  • Flow Rate: 0.4 mL/min

Mass Spectrometry Conditions:

  • System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • Ion Transitions:

    • This compound: m/z 272.2 > 241.9

    • Lamotrigine: m/z 256.0 > 144.9

    • Lamotrigine N2-Glucuronide: m/z 432.1 > 256.0

    • Internal Standard (LTG-¹³C₃): m/z 259.1 > 144.8

Stability and Validation

The stability of the analytes in plasma was thoroughly assessed. Lamotrigine and its metabolites were found to be stable at room temperature for 8 hours, at -80 °C for 80 days, and after three freeze-thaw cycles. The method was validated following the guidelines of the US Food and Drug Administration.

Concluding Remarks

The described UHPLC-MS/MS method offers a rapid, sensitive, and robust platform for the simultaneous quantification of Lamotrigine and its metabolites, including this compound, in human plasma. Its high throughput and accuracy make it highly suitable for therapeutic drug monitoring and pharmacokinetic studies. While alternative methods like HPLC-DAD exist, the UHPLC-MS/MS approach provides superior sensitivity and specificity, which are critical for the accurate determination of low-concentration metabolites such as this compound. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical needs in the field of drug metabolism and clinical pharmacology.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Lamotrigine N2-Oxide Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for pharmacokinetic and toxicological assessments. Lamotrigine, an anti-epileptic drug, is metabolized in part to Lamotrigine N2-Oxide. Efficient extraction of this polar metabolite from complex biological matrices is a critical first step for reliable analysis. Solid-Phase Extraction (SPE) is a widely used technique for this purpose, offering a variety of sorbent chemistries. This guide provides a comparative overview of different SPE cartridges for the extraction of this compound, supported by available experimental data.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge is crucial for achieving high recovery, minimal matrix effects, and good reproducibility. While direct comparative studies for this compound are limited, data from studies on Lamotrigine and its metabolites provide valuable insights into the performance of different SPE sorbents.

Cartridge TypeSorbent ChemistryKey AdvantagesReported Recovery for Lamotrigine/MetabolitesMatrix Effect DataReproducibility (%RSD)
Oasis HLB Hydrophilic-Lipophilic Balanced PolymericExcellent retention for a wide range of compounds, including polar metabolites. Water-wettable sorbent.Internal standard normalized recovery for this compound: 91.7% to 101.5%[1]Internal standard normalized matrix factor for this compound: 98.1% to 110.1%[1]< 13.7%[1]
Strata-X Polymeric (Styrene-Divinylbenzene modified with a pyrrolidone functionality)Strong retention for a broad spectrum of analytes. High surface area.High recovery (>93%) reported for the parent drug, Lamotrigine, from saliva.[2]Not specifically reported for this compound.< 15% for Lamotrigine in saliva.[2]
Mixed-Mode e.g., C8 and Strong Cation ExchangeOffers multiple retention mechanisms (hydrophobic and ion-exchange) for enhanced selectivity and cleanup.High recoveries (>90%) for various basic pharmaceutical compounds.Not specifically reported for this compound.Generally < 5% for various basic drugs.
Reversed-Phase C18 Silica-based with C18 functional groupsWell-established for retention of non-polar to moderately polar compounds.Recovery data for this compound not readily available. Performance may be variable for this polar metabolite.Not specifically reported for this compound.Dependent on method specifics.

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting extraction protocols. Below are summaries of experimental protocols for different SPE cartridges based on available literature.

Oasis HLB for this compound in Human Plasma

This protocol is adapted from a validated UHPLC-MS/MS method for the simultaneous determination of Lamotrigine and its metabolites.

  • Sample Pre-treatment: To be inferred from general SPE protocols for plasma. Typically involves dilution and/or protein precipitation.

  • Cartridge Conditioning: Condition the Oasis HLB cartridge with methanol followed by water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

  • Washing: Wash the cartridge to remove interfering substances. A common approach involves a wash with a weak organic solvent solution (e.g., 5% methanol in water) followed by a stronger organic wash.

  • Elution: Elute the analytes of interest with an appropriate solvent, such as methanol or acetonitrile, which may be acidified or basified to optimize recovery.

Strata-X for Lamotrigine in Saliva

This protocol was developed for the extraction of the parent drug, Lamotrigine, from saliva and demonstrated high recovery. It may serve as a starting point for optimizing the extraction of the more polar N2-Oxide metabolite.

  • Sample Pre-treatment: Dilute saliva samples with a buffer (e.g., 0.1 M potassium hydrogen phosphate solution).

  • Cartridge Conditioning: Condition the Strata-X cartridge with methanol followed by water.

  • Sample Loading: Apply the pre-treated saliva sample to the SPE column.

  • Washing: Wash the cartridge with 10% methanol.

  • Drying: Dry the cartridge under reduced pressure.

  • Elution: Elute Lamotrigine with methanol.

  • Post-Elution: Evaporate the eluate and reconstitute in the mobile phase.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the solid-phase extraction of this compound from a biological matrix.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Biological Matrix (e.g., Plasma) Pretreatment Pre-treatment (e.g., Dilution, Protein Precipitation) Sample->Pretreatment Conditioning 1. Conditioning (e.g., Methanol, Water) Loading 2. Sample Loading Pretreatment->Loading Conditioning->Loading Washing 3. Washing (e.g., 5% Methanol) Loading->Washing Elution 4. Elution (e.g., Methanol) Washing->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis LC-MS/MS Analysis Evaporation->Analysis

Caption: A generalized workflow for the extraction and analysis of this compound using SPE.

Logical Relationship of SPE Sorbent Selection

The choice of SPE sorbent is dictated by the physicochemical properties of the analyte and the nature of the sample matrix.

Sorbent_Selection cluster_sorbents SPE Sorbent Options Analyte This compound (Polar Metabolite) HLB Polymeric HLB (e.g., Oasis HLB) Analyte->HLB Good retention of polar compounds Polymeric Polymeric Reversed-Phase (e.g., Strata-X) Analyte->Polymeric Broad applicability MixedMode Mixed-Mode Analyte->MixedMode Enhanced selectivity for polar/ionic compounds C18 Silica-based C18 Analyte->C18 Potential for weaker retention Matrix Biological Matrix (e.g., Plasma, Urine) Matrix->HLB Effective cleanup Matrix->Polymeric Robust for complex matrices Matrix->MixedMode Superior matrix removal

References

Evaluating the Linearity of Lamotrigine N2-Oxide Quantification: A Detailed Method Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is critical for comprehensive pharmacokinetic and toxicological assessments. This guide provides a detailed evaluation of the linearity of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Lamotrigine N2-Oxide, a minor metabolite of the anti-epileptic drug Lamotrigine.

While various analytical methods exist for the parent drug, Lamotrigine, and its major metabolite, Lamotrigine N2-glucuronide, specific and validated methods for the N2-Oxide metabolite are less common in published literature. This guide focuses on a recently developed and validated UHPLC-MS/MS method that allows for the simultaneous determination of Lamotrigine, Lamotrigine N2-glucuronide, and this compound in human plasma.[1] Due to a lack of publicly available alternative validated methods for this compound, this document will provide a comprehensive analysis of this single, robust method.

Linearity of the UHPLC-MS/MS Method

The linearity of an analytical method is a critical parameter that demonstrates its ability to produce test results that are directly proportional to the concentration of an analyte in samples within a defined range. For the quantification of this compound, the following linearity characteristics have been established:

ParameterUHPLC-MS/MS Method
Linearity Range 0.000625 - 0.05 mg/L
Correlation Coefficient (r²) > 0.99 (Implied)¹
Biological Matrix Human Plasma

¹While the specific correlation coefficient for this compound was not explicitly stated in the available literature, validation reports for the parent drug and its other metabolites using similar methods consistently report r² values greater than 0.99.

Experimental Protocol: UHPLC-MS/MS Quantification of this compound

The following protocol outlines the key steps for the quantification of this compound in human plasma using a validated UHPLC-MS/MS method.[1]

Sample Preparation

A protein precipitation method is utilized for the extraction of the analyte from the plasma matrix.

  • Step 1: To a 100 µL aliquot of human plasma, add 20 µL of an internal standard solution (Lamotrigine-¹³C₃).

  • Step 2: Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Step 3: Vortex the mixture thoroughly.

  • Step 4: Centrifuge the sample to pellet the precipitated proteins.

  • Step 5: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Step 6: Reconstitute the residue in the mobile phase for injection into the UHPLC-MS/MS system.

Chromatographic Conditions
  • Instrumentation: A UHPLC system coupled with a tandem mass spectrometer.

  • Column: A suitable reversed-phase column for the separation of polar and non-polar compounds.

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.4 mL/min.[1]

  • Run Time: 3 minutes.[1]

Mass Spectrometric Detection
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transition: For this compound, the specific precursor-to-product ion transition monitored is m/z 272.2 > 241.9.[1]

  • Internal Standard Transition: For Lamotrigine-¹³C₃, the ion transition is m/z 259.1 > 144.8.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute UHPLC UHPLC Separation Reconstitute->UHPLC MSMS MS/MS Detection (MRM) UHPLC->MSMS Quantification Quantification MSMS->Quantification

Quantification workflow for this compound.

Signaling Pathway

As this guide focuses on an analytical method, a signaling pathway diagram is not applicable. The workflow diagram above illustrates the logical relationships within the experimental process.

References

Safety Operating Guide

Navigating the Disposal of Lamotrigine N2-Oxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists handling Lamotrigine N2-Oxide, a metabolite of the anticonvulsant drug Lamotrigine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety protocols and regulatory guidelines for pharmaceutical and chemical waste.

Key Safety and Handling Information

Before initiating any disposal procedures, it is imperative to consult your institution's specific safety guidelines and the relevant local, state, and federal regulations. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste, including certain pharmaceuticals, under the Resource Conservation and Recovery Act (RCRA).

Parameter Information Source
Chemical Name 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5-diamine 2-Oxide
CAS Number 136565-76-9
Molecular Formula C9H7Cl2N5O
Known Hazards (based on parent compound, Lamotrigine) Toxic if swallowed. May cause an allergic skin reaction. Suspected of damaging fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.
Transport Classification Dangerous Good

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound from a research laboratory setting.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Identification and Segregation:

  • Do not dispose of this compound down the drain or in regular trash.

  • It should be treated as a hazardous chemical waste.

  • Segregate waste containing this compound from other laboratory waste streams to prevent accidental mixing with incompatible substances.

3. Containerization:

  • Use a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical properties of this compound.

  • The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS number: "136565-76-9"

    • The associated hazards (e.g., "Toxic")

    • The accumulation start date.

4. Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure the storage area has secondary containment to manage potential spills.

5. Waste Disposal Request:

  • Follow your institution's established procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.

  • Provide the EHS office with accurate information about the waste, including its identity and quantity.

6. Professional Disposal:

  • This compound should be disposed of through a licensed professional waste disposal service.

  • The recommended method of disposal for the parent compound, Lamotrigine, is incineration in a chemical incinerator equipped with an afterburner and scrubber. This is a common and effective method for destroying pharmaceutical waste.

Logical Flow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Start: Have Lamotrigine N2-Oxide Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_drain_disposal_ok Can this be disposed of down the drain? ppe->is_drain_disposal_ok segregate Segregate as Hazardous Chemical Waste is_drain_disposal_ok->segregate No no_drain NO container Place in a Labeled, Leak-Proof Hazardous Waste Container segregate->container storage Store in a Designated, Secure, and Ventilated Area with Secondary Containment container->storage contact_ehs Contact Environmental Health & Safety (EHS) for Pickup storage->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Lamotrigine N2-Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling Lamotrigine N2-Oxide. All personnel must review this document and the official Safety Data Sheet (SDS) before handling the material.

This compound is a metabolite of the anticonvulsant Lamotrigine.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the parent compound, Lamotrigine, is classified as toxic if swallowed, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure.[2] Therefore, this compound should be handled as a hazardous compound. Santa Cruz Biotechnology classifies this compound as a "Dangerous Good for transport," underscoring its hazardous nature.[3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protective equipment. The following table outlines the recommended PPE for handling this compound.

PPE Category Equipment Specifications & Rationale
Respiratory Protection NIOSH-approved respiratorA respirator is crucial to prevent inhalation of the powdered compound. The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a Powered Air-Purifying Respirator - PAPR) should be selected based on the quantity of material being handled and the potential for aerosolization.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential for protecting the eyes from dust particles and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Double-gloving is recommended to provide an extra layer of protection against skin contact. Gloves should be changed immediately if they become contaminated.
Body Protection Laboratory coat or disposable coverallsA lab coat is the minimum requirement. For larger quantities or procedures with a higher risk of contamination, disposable coveralls are recommended to prevent contamination of personal clothing.
Foot Protection Closed-toe shoesStandard laboratory practice to protect feet from spills and falling objects.

Handling and Storage

Proper handling and storage procedures are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Procedure Guideline
Engineering Controls A certified chemical fume hood or a containment ventilated enclosure (CVE) should be used when handling the solid compound to minimize inhalation exposure.
Safe Handling Practices Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

Spill and Exposure Procedures

Immediate and appropriate action is necessary in the event of a spill or exposure.

Scenario Procedure
Minor Spill 1. Evacuate the immediate area. 2. Wear appropriate PPE. 3. Gently cover the spill with an absorbent material to avoid raising dust. 4. Collect the material into a sealed container for disposal. 5. Clean the spill area with an appropriate decontaminating solution.
Major Spill 1. Evacuate the laboratory and alert others. 2. Contact the institution's emergency response team. 3. Do not attempt to clean up a major spill without proper training and equipment.
Skin Contact 1. Immediately remove contaminated clothing. 2. Wash the affected area with soap and plenty of water for at least 15 minutes. 3. Seek medical attention.
Eye Contact 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. 2. Seek immediate medical attention.
Inhalation 1. Move the individual to fresh air. 2. If breathing is difficult, provide oxygen. 3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

Disposal Plan

All waste generated from handling this compound must be considered hazardous.

Waste Type Disposal Procedure
Solid Waste Collect all solid waste, including contaminated PPE and absorbent materials, in a clearly labeled, sealed hazardous waste container.
Liquid Waste Collect all liquid waste in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
Container Disposal Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container should then be disposed of according to institutional guidelines.

Experimental Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review SDS and SOPs B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Work in a Ventilated Enclosure C->D E Weigh and Prepare Solutions D->E F Perform Experiment E->F G Decontaminate Work Area F->G H Segregate and Label Waste G->H I Doff PPE Correctly H->I J Dispose of Waste via EH&S I->J

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lamotrigine N2-Oxide
Reactant of Route 2
Reactant of Route 2
Lamotrigine N2-Oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.